molecular formula C11H11NO B1601651 1-Ethyl-1H-indole-2-carbaldehyde CAS No. 40913-43-7

1-Ethyl-1H-indole-2-carbaldehyde

Cat. No.: B1601651
CAS No.: 40913-43-7
M. Wt: 173.21 g/mol
InChI Key: RSPBMMVLDZQYKH-UHFFFAOYSA-N
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Description

1-Ethyl-1H-indole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethylindole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-12-10(8-13)7-9-5-3-4-6-11(9)12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPBMMVLDZQYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546872
Record name 1-Ethyl-1H-indole-2-carbaldehyde
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40913-43-7
Record name 1-Ethyl-1H-indole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40913-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-1H-indole-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 1-Ethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-1H-indole-2-carbaldehyde

Introduction

This compound (CAS No: 40913-43-7) is a derivative of the indole heterocyclic system, a core scaffold in numerous pharmacologically active compounds.[1][2] While its parent compound, 1H-indole-2-carbaldehyde, is a well-established synthetic intermediate, the N-ethylated analogue presents modified properties, such as increased lipophilicity and altered hydrogen bonding capability, which are of significant interest in medicinal chemistry and drug development.[1][2] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in synthesis, for predicting its behavior in biological systems, and for ensuring its quality and stability.

This technical guide provides a comprehensive overview of the molecular identity, synthesis, core physicochemical properties, and spectroscopic profile of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require a detailed, practical understanding of this compound for its application in the synthesis of novel therapeutic agents.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The key identifiers for this compound are summarized below. The structure consists of an indole ring system where the nitrogen atom at position 1 is substituted with an ethyl group, and an aldehyde group is present at position 2.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 40913-43-7[3]
Molecular Formula C₁₁H₁₁NO[3]
Molecular Weight 173.21 g/mol [3]
Canonical SMILES CCN1C=C(C=O)C2=CC=CC=C12N/A
InChI Key RUJYZLQXRALDKN-UHFFFAOYSA-N[4]

Synthesis and Purification

The characterization of a compound's properties is intrinsically linked to its synthesis and purity. The presence of starting materials, by-products, or isomers can significantly alter experimental results. The most direct and common synthesis route to this compound is the N-alkylation of the parent 1H-indole-2-carbaldehyde.

Synthetic Workflow Rationale

This two-step approach is favored for its reliability. The first step involves the formylation of indole to create the aldehyde at the 2-position, a well-documented process.[5][6] The second step, N-alkylation, is a standard transformation. This pathway ensures regiochemical control, as direct ethylation of indole followed by formylation could lead to a mixture of isomers.

Synthesis_Workflow Indole 1H-Indole Indole_2_carb 1H-Indole-2-carbaldehyde Indole->Indole_2_carb Vilsmeier-Haack or other formylation Target This compound Indole_2_carb->Target Ethyl Bromide, Base (e.g., KOH)

Caption: Synthetic pathway for this compound.

Experimental Protocol: N-Alkylation of 1H-Indole-2-carbaldehyde

This protocol is adapted from general procedures for the N-alkylation of indoles.[7] It is a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indole-2-carbaldehyde (5.0 mmol, 1.0 equiv.) and potassium hydroxide (KOH, 10.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 20 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Reaction Initiation: Stir the solution at room temperature until the starting materials are dissolved. Add ethyl bromide (10.0 mmol, 2.0 equiv.) dropwise to the solution.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the disappearance of the starting material by TLC, using a mobile phase such as 4:1 petroleum ether/ethyl acetate. The product spot should be less polar than the starting material.

  • Work-up: Upon completion, quench the reaction by pouring the mixture into 50 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate it in vacuo. Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.[7]

Core Physicochemical Properties

The physical state, solubility, and stability of a compound are critical parameters for its handling, formulation, and application in further chemical reactions.

PropertyObservation / ValueRationale and Comparative Analysis
Appearance Likely a light yellow to brown crystalline solid.[2][8]The parent compound, 1H-indole-2-carbaldehyde, is described as a light yellow to pink or brown powder.[2] The N-ethyl derivative is expected to have a similar appearance.
Melting Point To be determined experimentally. Predicted to be lower than the parent compound.The parent compound has a melting point of 138-142 °C.[9][10] The N-ethyl group disrupts the intermolecular N-H···O=C hydrogen bonding present in the parent compound's crystal lattice, which typically results in a lower melting point.
Solubility Soluble in common organic solvents (Methanol, Chloroform, Ethyl Acetate, DMSO).The parent compound is known to be soluble in methanol.[10] The addition of the ethyl group increases the nonpolar character, ensuring good solubility in a wide range of organic solvents used for reactions and analysis.
Storage & Stability Store at 2-8°C in a dark place under an inert atmosphere.[3]Aldehydes are susceptible to oxidation to carboxylic acids, especially when exposed to air and light. Cool, dark, and inert conditions are essential to maintain purity over time.[3]

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides irrefutable evidence of a molecule's structure and purity. For this compound, NMR, IR, and Mass Spectrometry are the primary techniques for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. The predicted chemical shifts are based on data from the parent compound and other N-substituted indoles.[7][11]

Protocol for NMR Sample Preparation and Acquisition: [11]

  • Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. The use of a deuterated solvent is critical for the instrument's lock system and to avoid large solvent peaks in the ¹H NMR spectrum.[11]

  • Acquisition: Insert the tube into the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence, averaging a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is required due to the low natural abundance of ¹³C.

  • Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction.

Expected NMR Data (in CDCl₃):

¹H NMR Predicted δ (ppm) Multiplicity Assignment Rationale
Aldehyde~9.9Singlet-CHOAldehyde protons are highly deshielded.
Aromatic7.2 - 7.8MultipletsAr-HProtons on the indole ring system.
Methylene~4.2Quartet-NCH₂CH₃Methylene protons adjacent to the nitrogen atom and coupled to the methyl group.
Methyl~1.5Triplet-NCH₂CH₃Methyl protons coupled to the adjacent methylene group.
¹³C NMR Predicted δ (ppm) Assignment Rationale
Carbonyl~183-CHOAldehyde carbonyl carbons are characteristic in this region.
Aromatic110 - 140Ar-CCarbons of the indole ring.
Methylene~42-NCH₂CH₃Aliphatic carbon attached to nitrogen.
Methyl~15-NCH₂CH₃Terminal aliphatic carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their vibrational frequencies.

Protocol for IR Sample Preparation (KBr Pellet Method): [11]

  • Grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle to create a fine, homogeneous powder.

  • Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~2970-2850C-HAliphatic stretch (ethyl group)
~1670C=OCarbonyl stretch (aldehyde)
~1600, ~1470C=CAromatic ring stretch
Notable Absence N-H The characteristic N-H stretch (~3300 cm⁻¹) of the parent indole will be absent, confirming N-substitution.
Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Protocol for Electron Ionization (EI) Mass Spectrometry: [11]

  • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe.

  • Heat the sample under vacuum to promote volatilization.

  • Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum Data:

m/z ValueIon
173[M]⁺ (Molecular Ion)
144[M-C₂H₅]⁺ (Loss of ethyl group)
116[M-C₂H₅-CO]⁺ (Subsequent loss of CO)

Applications in Research and Drug Development

This compound serves as a versatile building block for creating more complex molecules. The aldehyde functional group is a reactive handle for various transformations, including reductive amination, Wittig reactions, and condensations, allowing for the introduction of diverse functional groups and the construction of extensive compound libraries for biological screening.

Applications cluster_0 Core Scaffold cluster_1 Chemical Derivatization cluster_2 Drug Discovery Process Core This compound ReductiveAmination Reductive Amination Core->ReductiveAmination Creates diverse derivatives Wittig Wittig Reaction Core->Wittig Creates diverse derivatives Condensation Condensation Core->Condensation Creates diverse derivatives Screening Biological Activity Screening ReductiveAmination->Screening Wittig->Screening Condensation->Screening Lead_ID Lead Compound Identification Screening->Lead_ID

Caption: Role of the title compound in drug discovery workflow.

The indole nucleus itself is associated with a wide range of biological activities, including antitumor, anti-inflammatory, and antifungal properties.[1] By modifying the core structure, starting with intermediates like this compound, researchers can explore the structure-activity relationship (SAR) to develop potent and selective therapeutic agents.

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • Synthesis routes of Indole-2-carbaldehyde - Benchchem. (n.d.).
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC - NIH. (n.d.).
  • 1-Ethyl-1H-indole-3-carbaldehyde | C11H11NO | CID 599090 - PubChem - NIH. (n.d.).
  • Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.).
  • 1H-Indole-2-carbaldehyde | 19005-93-7 | FI51018 - Biosynth. (n.d.).
  • Synthesis and biological evaluation of indoles - Der Pharma Chemica. (n.d.).
  • Spectroscopic Profile of 1H-Indole-2-carbaldehyde: A Technical Guide - Benchchem. (n.d.).
  • Buy 5-Ethyl-1H-indole-2-carboxaldehyde. (n.d.).
  • This compound - Lead Sciences. (n.d.).
  • Regioselective C5−H Direct Iodination of Indoles. (n.d.).
  • 1H-Indole-2-carboxylic acid, ethyl ester - the NIST WebBook. (n.d.).
  • An In-depth Technical Guide to Indole-2-carbaldehyde and Its Derivatives - Benchchem. (n.d.).
  • 1H-Indole-2-carbaldehyde - Chem-Impex. (n.d.).
  • Indole-2-carboxaldehyde | 19005-93-7 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (n.d.).
  • Indole-2-carboxaldehyde | 19005-93-7 - ChemicalBook. (n.d.).
  • Indole-2-carboxaldehyde | C9H7NO | CID 96389 - PubChem. (n.d.).
  • Indole-2-carboxaldehyde | 19005-93-7 - ChemicalBook. (n.d.).
  • (PDF) Ethyl 1H-indole-2-carboxylate - ResearchGate. (n.d.).
  • Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem - NIH. (n.d.).
  • 1H-Indole-2-carbaldehyde - [I38005] - Synthonix. (n.d.).
  • Indole-2-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. (n.d.).
  • Indole-2-carboxaldehyde 19005-93-7 - TCI Chemicals. (n.d.).

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Ethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide offers a comprehensive analysis of the spectroscopic data for 1-Ethyl-1H-indole-2-carbaldehyde, a significant heterocyclic aldehyde. Designed for researchers, scientists, and professionals in drug development, this document serves as a primary resource for the structural elucidation and characterization of this compound. We delve into the core principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section provides not only the empirical data but also a detailed interpretation grounded in established chemical principles, ensuring a thorough understanding of the molecule's structural features. Furthermore, this guide includes field-proven experimental protocols, causality-driven explanations for methodological choices, and visual workflows to bridge theory with practice, upholding the highest standards of scientific integrity and utility.

Introduction

This compound is a derivative of the indole scaffold, a privileged structure in medicinal chemistry due to its prevalence in biologically active compounds. The addition of an ethyl group at the N-1 position and a carbaldehyde (formyl) group at the C-2 position creates a versatile intermediate for the synthesis of more complex pharmaceutical agents and functional materials.

Accurate structural confirmation and purity assessment are paramount in any chemical synthesis workflow, particularly in drug discovery where molecular structure dictates biological function. Spectroscopic techniques are the cornerstone of this process. This guide provides an in-depth examination of the key spectroscopic signatures of this compound, offering a self-validating system for its identification.

Molecular Structure and Atom Numbering

For clarity in spectroscopic assignments, the following standardized numbering system for the this compound molecule will be used throughout this guide.

Caption: Atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a definitive structure can be established.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the electronic environment of each hydrogen atom and their connectivity to neighboring protons.

The choice of deuterated chloroform (CDCl₃) as the solvent is standard for many organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak. The use of Tetramethylsilane (TMS) as an internal standard provides a zero-point reference (0.00 ppm) for the chemical shift scale, ensuring reproducibility across different instruments. A spectrometer frequency of 400 MHz or higher is recommended to achieve good signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~10.0s-1HH (Aldehyde)
~8.3d~8.21HH-4
~7.7s-1HH-3
~7.4m-2HH-5, H-6
~7.3d~7.11HH-7
4.24q7.32H-CH₂- (Ethyl)
1.56t7.33H-CH₃ (Ethyl)

Note: Exact chemical shifts can vary slightly based on solvent and concentration. The data presented is a representative compilation.

  • Aldehyde Proton (~10.0 ppm): The signal for the aldehyde proton appears significantly downfield as a singlet. This pronounced deshielding is due to the strong electron-withdrawing effect of the carbonyl oxygen and the magnetic anisotropy of the C=O bond. Its singlet nature indicates no adjacent protons within three bonds.

  • Aromatic Protons (~7.3-8.3 ppm): The protons on the benzene ring of the indole nucleus appear in the characteristic aromatic region. The H-4 proton is the most downfield of this group due to its proximity to the electron-withdrawing indole nitrogen and the anisotropic effect of the pyrrole ring. The signals for H-5, H-6, and H-7 show complex splitting patterns (multiplets) due to coupling with their neighbors.

  • Pyrrole Proton H-3 (~7.7 ppm): The proton at the C-3 position appears as a singlet, deshielded by the adjacent C-2 aldehyde group.

  • Ethyl Group Protons (4.24 and 1.56 ppm): The methylene protons (-CH₂-) of the ethyl group appear as a quartet at 4.24 ppm. This splitting pattern arises from coupling to the three protons of the adjacent methyl group (n+1 rule, 3+1=4). The methyl protons (-CH₃) appear as a triplet at 1.56 ppm, resulting from coupling to the two adjacent methylene protons (2+1=3). The downfield shift of the methylene group is a direct result of its attachment to the electronegative nitrogen atom.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the number and electronic environment of the carbon atoms in the molecule. Spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom.

Chemical Shift (δ) ppmAssignment
184.47C=O (Aldehyde)
137.55C-7a
137.02C-2
125.50C-6
122.89C-4
122.13C-5
118.14C-3
109.98C-7
41.89-CH₂- (Ethyl)
15.05-CH₃ (Ethyl)

Note: Data is representative and sourced from similar structures.[1]

  • Carbonyl Carbon (184.47 ppm): The aldehyde carbonyl carbon is the most downfield signal, a characteristic feature due to the strong deshielding effect of the doubly bonded oxygen atom.

  • Aromatic and Pyrrole Carbons (109-138 ppm): The eight carbons of the indole ring system resonate in this region. The specific assignments are based on established data for substituted indoles and can be definitively confirmed using 2D NMR techniques like HSQC and HMBC. Carbons directly attached to the nitrogen (C-7a) or the aldehyde (C-2) are typically found further downfield.

  • Ethyl Group Carbons (41.89 and 15.05 ppm): The methylene carbon (-CH₂-) is observed around 41.89 ppm, shifted downfield due to its attachment to the nitrogen. The terminal methyl carbon (-CH₃) appears upfield at 15.05 ppm, which is typical for an aliphatic carbon.

Experimental Protocol: NMR Spectroscopy

A trustworthy protocol is a self-validating system. The steps below ensure reproducibility and high-quality data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner and place it in the probe.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape. This step is critical for obtaining high-resolution spectra.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance and lower gyromagnetic ratio of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the raw Free Induction Decay (FID) data.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for ¹H) or the CDCl₃ triplet to 77.16 ppm (for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders.[2] It requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra by ensuring excellent contact between the sample and the IR-transparent crystal (often diamond or zinc selenide).[2][3]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~3100-3000MediumC-H StretchAromatic C-H
~2975-2850MediumC-H StretchAliphatic C-H (Ethyl group)
~2850, ~2750WeakC-H StretchAldehyde C-H (Fermi doublet)
~1660-1680StrongC=O StretchAldehyde Carbonyl
~1600-1450Medium-StrongC=C StretchAromatic Ring
~1370MediumC-N StretchIndole Ring
  • Aldehyde Group: The most diagnostic peaks for the aldehyde functional group are the strong C=O stretching absorption around 1660-1680 cm⁻¹ and the two weak C-H stretching bands (a Fermi doublet) around 2850 cm⁻¹ and 2750 cm⁻¹. The C=O stretch is intense due to the large change in dipole moment during the vibration.

  • Aromatic Ring: The presence of the indole's aromatic system is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C skeletal vibrations in the 1600-1450 cm⁻¹ region.

  • Ethyl Group: The aliphatic C-H stretching vibrations of the ethyl group are observed just below 3000 cm⁻¹.

  • C-N Bond: The C-N stretching vibration within the indole ring contributes to the fingerprint region, typically around 1370 cm⁻¹.

  • Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty accessory. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.[4]

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.[2]

  • Sample Spectrum: Acquire the sample spectrum. A typical measurement involves co-adding 32-64 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, retract the pressure arm, and clean the crystal surface with a soft tissue lightly moistened with a suitable solvent (e.g., isopropanol).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through analysis of fragmentation patterns, offers additional structural information. Electron Ionization (EI) is a common "hard" ionization technique that causes predictable fragmentation, which is highly useful for structural elucidation.[5]

EI-MS is a classic and highly informative technique for small, volatile organic molecules.[6][7] By bombarding the molecule with high-energy electrons (typically 70 eV), it not only generates a molecular ion (M⁺˙) corresponding to the molecular weight but also induces extensive and reproducible fragmentation.[5][8] This fragmentation pattern acts as a molecular fingerprint, which can be compared against spectral libraries for identification and provides clues to the molecule's structure.

m/z (mass-to-charge ratio)Relative Intensity (%)Assignment
173High[M]⁺˙ (Molecular Ion)
172High[M-H]⁺
144Medium[M-CHO]⁺
116Medium[M-CHO-C₂H₄]⁺

Molecular Weight of C₁₁H₁₁NO = 173.21 g/mol

  • Molecular Ion Peak ([M]⁺˙): The peak at m/z 173 corresponds to the intact molecule that has lost one electron, confirming the molecular weight of the compound.

  • [M-H]⁺ Peak: A very common and often intense peak in the spectra of aldehydes is the loss of the single aldehydic hydrogen, resulting in a stable acylium ion at m/z 172.

  • [M-CHO]⁺ Peak: This peak at m/z 144 represents the loss of the entire formyl group (•CHO), a characteristic fragmentation pathway for aromatic aldehydes.

  • Further Fragmentation: The fragment at m/z 116 corresponds to the subsequent loss of ethylene (C₂H₄) from the ethyl group via a McLafferty-type rearrangement or other complex fragmentation, leaving the indole ring cation.

G M [C₁₁H₁₁NO]⁺˙ m/z = 173 M_minus_H [M-H]⁺ m/z = 172 M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ m/z = 144 M->M_minus_CHO - •CHO M_minus_CHO_C2H4 [Indole]⁺ m/z = 116 M_minus_CHO->M_minus_CHO_C2H4 - C₂H₄

Caption: Proposed EI-MS fragmentation of this compound.

Integrated Spectroscopic Analysis Workflow

No single technique provides all structural information. The true power of spectroscopic characterization lies in integrating the data from multiple methods. Each technique provides a unique and complementary piece of the puzzle.

G cluster_Techniques Primary Spectroscopic Techniques cluster_Information Derived Structural Information MS Mass Spectrometry (MS) MW Molecular Weight (m/z = 173) MS->MW IR Infrared (IR) Spectroscopy FG Functional Groups (Aldehyde C=O, Aromatic C=C) IR->FG NMR NMR Spectroscopy (¹H & ¹³C) CH_Framework Carbon-Hydrogen Framework Connectivity & Environment NMR->CH_Framework Structure Confirmed Structure: This compound MW->Structure FG->Structure CH_Framework->Structure

Caption: Workflow for integrated spectroscopic structure elucidation.

Conclusion

The spectroscopic profile of this compound is distinct and readily characterizable using standard analytical techniques. The ¹H and ¹³C NMR spectra provide an unambiguous map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key aldehyde and aromatic functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. By synergistically applying these methods as outlined in this guide, researchers and drug development professionals can confidently verify the identity, structure, and purity of this important synthetic intermediate, ensuring the integrity of their scientific endeavors.

References

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. [Link]

  • National Institutes of Health (NIH). (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. [Link]

  • LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. [Link]

  • LCGC International. (n.d.). Electron Ionization for GC–MS. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

  • Shukla, A., & Srivastava, A. (n.d.). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. [Link]

  • National Center for Biotechnology Information. (n.d.). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. [Link]

  • Middle East Technical University. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • ResearchGate. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). ATR-FTIR. [Link]

  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles. [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester - Mass Spectrum. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • ResearchGate. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester - IR Spectrum. [Link]

  • Scribd. (n.d.). 1H-NMR Organic Structure Guide. [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy. [Link]

  • SpringerLink. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

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  • PubChem. (n.d.). Indole-2-carboxaldehyde. [Link]

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An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinic Acid: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide focuses on 4-(Trifluoromethyl)nicotinic acid (CAS Number: 158063-66-2). Initial searches for the requested CAS Number 40913-43-7 yielded limited technical data, with some sources associating it with 1-Ethyl-1H-indole-2-carbaldehyde. However, the vast majority of available scientific literature and supplier information points to 4-(Trifluoromethyl)nicotinic acid as a compound of significant interest to researchers and development professionals. To provide a comprehensive and valuable technical resource, this document will detail the properties and applications of the latter.

Introduction

4-(Trifluoromethyl)nicotinic acid, also known as 4-(trifluoromethyl)pyridine-3-carboxylic acid, is a fluorinated pyridine derivative that has emerged as a critical building block in both agrochemical and pharmaceutical research.[1] The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and binding affinity, making it a highly sought-after intermediate in the synthesis of complex molecules. This guide provides an in-depth analysis of its chemical properties, synthesis methodologies, key applications, and safety considerations, tailored for professionals in chemical research and drug development.

Physicochemical Properties

4-(Trifluoromethyl)nicotinic acid is typically a white to light yellow solid at room temperature.[2] The presence of both a carboxylic acid group and an electronegative trifluoromethyl group makes it a polar compound with solubility in polar organic solvents such as DMSO and methanol.[3]

PropertyValueSource(s)
CAS Number 158063-66-2[2][3]
Molecular Formula C₇H₄F₃NO₂[2][4]
Molecular Weight 191.11 g/mol [2][4]
Appearance White to light yellow/orange solid (powder or crystal)[2][4]
Melting Point 146-150 °C[2][3]
Boiling Point ~290.4 °C (Predicted)[3]
Density ~1.484 g/cm³ (Predicted)[3]
pKa ~2.50 (Predicted)[3]
Solubility Slightly soluble in DMSO and Methanol[3]

Synthesis and Chemical Logic

The synthesis of 4-(trifluoromethyl)nicotinic acid is a key area of development, driven by its industrial importance. Several synthetic routes have been established, each with distinct advantages regarding starting materials, scalability, and yield. Understanding these pathways is crucial for process chemists and researchers planning to utilize this intermediate.

Core Synthetic Strategies

Multiple patented and published methods exist for the preparation of 4-(trifluoromethyl)nicotinic acid. A common approach involves the construction of the substituted pyridine ring followed by functional group manipulations.

Method 1: Cyclization and Hydrolysis

A patented method describes a multi-step synthesis starting from readily available materials.[5][6] This pathway capitalizes on a cyclization reaction to form the pyridine core, followed by hydrolysis to yield the final carboxylic acid.

G A Trifluoroacetyl Chloride + Vinyl Ethyl Ether B Acylation Intermediate A->B Acylation D Cyclization to Pyridine Derivative B->D Reaction C 3-Aminoacrylonitrile C->D Cyclization E Hydrolysis D->E F 4-(Trifluoromethyl)nicotinic Acid E->F G A 4-(Trifluoromethyl)nicotinic Acid B Activation (e.g., acyl chloride formation) A->B D Amidation Reaction B->D C Amine Reagent C->D E Flonicamid D->E

Sources

solubility of 1-Ethyl-1H-indole-2-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-Ethyl-1H-indole-2-carbaldehyde in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. We will delve into the theoretical principles governing its solubility, predictive assessments in various organic solvents, and a detailed experimental protocol for empirical determination.

Introduction to this compound

This compound belongs to the indole family, a class of aromatic heterocyclic compounds that are scaffolds in numerous natural products, pharmaceuticals, and functional materials.[1][2] The core indole structure is prevalent in molecules with significant biological activity, including anti-tumor and anti-inflammatory agents.[2] The subject of this guide, with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol , is characterized by an ethyl group at the N1 position of the indole ring and a carbaldehyde (formyl) group at the C2 position.[3] These substitutions are critical in defining the molecule's physicochemical properties, including its solubility, which is a crucial parameter for its synthesis, purification, formulation, and biological application.

Fundamental Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely applied principle of "like dissolves like" serves as a useful initial guide.[4][5] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[6] Key factors influencing solubility include:

  • Polarity and Dipole Moment: The polarity of both the solute and the solvent is paramount. The carbaldehyde group in this compound introduces a significant dipole moment, increasing its polarity compared to the parent indole.

  • Hydrogen Bonding: The ability of a solute and solvent to form hydrogen bonds can greatly enhance solubility. While the N-ethylation of the indole ring prevents it from acting as a hydrogen bond donor, the oxygen atom of the carbaldehyde group can act as a hydrogen bond acceptor.

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the solid and disrupt solvent-solvent interactions.[5][7]

  • Molecular Size and Shape: Larger molecules can be more difficult to solvate, potentially leading to lower solubility.[5]

Predicted Solubility Profile of this compound

Based on its molecular structure, we can predict the solubility of this compound across a range of common organic solvents. The molecule possesses a large, relatively nonpolar indole ring system and an ethyl group, which contribute to its solubility in nonpolar and moderately polar solvents. The polar carbaldehyde group enhances its affinity for polar solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe aldehyde can accept hydrogen bonds from the solvent's hydroxyl group. The parent compound, indole-2-carboxaldehyde, is known to be soluble in methanol.[8][9]
WaterLow to Sparingly SolubleThe large hydrophobic indole ring and ethyl group limit solubility despite the polar aldehyde. The parent indole is only slightly soluble in water.[1]
Polar Aprotic Acetone, AcetonitrileHighFavorable dipole-dipole interactions between the solvent and the polar carbaldehyde group.
Dimethyl Sulfoxide (DMSO)Very HighDMSO is a strong polar aprotic solvent capable of strong dipole-dipole interactions.
Tetrahydrofuran (THF)HighA good solvent for moderately polar compounds.
Nonpolar Hexane, CyclohexaneLow to ModerateThe nonpolar hydrocarbon backbone of the solvent has some affinity for the indole ring system.
TolueneModerate to HighPi-stacking interactions between the aromatic rings of toluene and the indole core can enhance solubility.
Chlorinated Dichloromethane, ChloroformHighGood general solvents for a wide range of organic compounds with moderate polarity.

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, a standardized method such as the shake-flask method can be employed.[5] This protocol is designed to be self-validating by ensuring equilibrium is reached.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or test tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation. b. Add a known volume (e.g., 2.0 mL) of each selected solvent to the corresponding vial.[10] c. Tightly cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). b. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Sample Preparation and Analysis: a. After equilibration, allow the vials to stand undisturbed for several hours to let the excess solid settle. b. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid. c. Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument. d. Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation of Solubility: a. Calculate the concentration of the saturated solution by taking the dilution factor into account. b. Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Factors Influencing Solubility

The following diagram illustrates the key molecular interactions and external factors that govern the dissolution of this compound.

G cluster_solute Solute: this compound cluster_solvent Solvent Properties cluster_interactions Intermolecular Forces cluster_conditions External Conditions Solute C₁₁H₁₁NO Structure Indole Ring (Nonpolar) -CHO (Polar) -Et (Nonpolar) Solute->Structure Structural Features Interactions Solute-Solvent Interactions Structure->Interactions Solvent Organic Solvent Polarity Polarity (Protic/Aprotic/Nonpolar) Solvent->Polarity Polarity->Interactions H_Bond Hydrogen Bonding (Aldehyde as acceptor) Interactions->H_Bond Dipole Dipole-Dipole Interactions->Dipole VDW Van der Waals (Dispersion Forces) Interactions->VDW Solubility Solubility Interactions->Solubility Temp Temperature Temp->Solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

The is a complex interplay of its molecular structure and the properties of the solvent. Its amphiphilic nature, with both polar and nonpolar regions, suggests a broad solubility profile, with a higher affinity for polar aprotic and moderately polar solvents. For drug development and chemical synthesis applications, empirical determination of solubility using a robust protocol, such as the one described, is essential for accurate and reproducible results. This guide provides the theoretical framework and practical methodology for researchers to confidently assess and utilize the solubility characteristics of this important indole derivative.

References

  • ResearchGate. How to determine the solubility of a substance in an organic solvent?
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube.
  • EXPERIMENT 1 DETERMIN
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Solubility of Things. Indole.
  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
  • IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • PubChem. 1-Ethyl-1H-indole-3-carbaldehyde.
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  • Lead Sciences. This compound.
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.
  • Al-Hourani, B. J., Al-Zoubi, R. M., Sharma, S. K., & Al-Masri, A. H. (2018).
  • Der Pharma Chemica.
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  • ChemicalBook. Indole-2-carboxaldehyde (CAS 19005-93-7).

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A Guide to the Crystal Structure Analysis of N-ethyl indole-2-carboxaldehyde: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction analysis of N-ethyl indole-2-carboxaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, ensuring a self-validating system of scientific inquiry. Here, we present not just the "how," but the "why," grounding our discussion in authoritative principles of crystallography and chemical synthesis.

Introduction: The Significance of Indole Scaffolds

The indole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Its presence in essential amino acids like tryptophan underscores its fundamental role in biological systems. The N-alkylation of indole derivatives, such as in N-ethyl indole-2-carboxaldehyde, is a common strategy in drug design to modulate physiochemical properties and biological activity. A precise understanding of the three-dimensional structure of these molecules through single-crystal X-ray analysis is paramount for rational drug design, enabling the detailed study of structure-activity relationships.

Part 1: Synthesis and Crystallization: The Foundation of Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for the success of a diffraction experiment.

Proposed Synthesis of N-ethyl indole-2-carboxaldehyde

While various methods exist for the synthesis of indole-2-carboxaldehydes, a common route involves the formylation of an N-alkylated indole. A plausible synthetic pathway for N-ethyl indole-2-carboxaldehyde is outlined below.

Experimental Protocol: Synthesis of N-ethyl indole-2-carboxaldehyde

  • N-Alkylation of Indole:

    • To a solution of indole in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes to allow for the deprotonation of the indole nitrogen.

    • Add ethyl iodide (CH₃CH₂I) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting N-ethyl indole by column chromatography.

  • Formylation of N-ethyl indole (Vilsmeier-Haack Reaction):

    • In a flame-dried flask under an inert atmosphere, cool a solution of DMF in an appropriate solvent (e.g., dichloromethane) to 0 °C.

    • Add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature.

    • Stir the mixture for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of N-ethyl indole in the same solvent to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to proceed for several hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into ice-cold water and neutralize with a base (e.g., sodium hydroxide solution).

    • Extract the product, N-ethyl indole-2-carboxaldehyde, with an organic solvent and purify by column chromatography.

Crystallization: The Art and Science of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The ideal crystal should be a single, well-formed entity, free from cracks and defects. Several techniques can be employed, and the choice of solvent is critical.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

For N-ethyl indole-2-carboxaldehyde, a starting point would be to screen a variety of solvents with differing polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof).

Part 2: Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection

A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The diffractometer rotates the crystal through a series of orientations while collecting the diffraction data.

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities and positions) are then used to solve and refine the crystal structure.

  • Structure Solution: This step involves determining the initial positions of the atoms in the unit cell. For organic molecules, direct methods are commonly employed. These methods use statistical relationships between the phases of the reflections to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, which should be as low as possible.

Part 3: Analysis of the Crystal Structure of an Indole Derivative: A Case Study of Ethyl 1H-indole-2-carboxylate

While the specific crystal structure of N-ethyl indole-2-carboxaldehyde is not publicly available, we can examine the closely related structure of ethyl 1H-indole-2-carboxylate to illustrate the type of information that can be gleaned from a crystal structure analysis.[1][2]

The crystal structure of ethyl 1H-indole-2-carboxylate reveals a nearly planar molecule.[1] The crystal packing is characterized by a herringbone pattern, with hydrogen-bonded dimers forming the fundamental building blocks.[1]

Table 1: Crystallographic Data for Ethyl 1H-indole-2-carboxylate [2][3]

ParameterValue
Chemical FormulaC₁₁H₁₁NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.5622
b (Å)18.891
c (Å)9.6524
β (°)104.454
Volume (ų)981.4
Z4
Molecular Geometry

The analysis of bond lengths and angles within the N-ethyl indole-2-carboxaldehyde molecule would provide insights into its electronic structure. For instance, the degree of delocalization in the indole ring can be assessed by comparing the C-C and C-N bond lengths to standard single and double bond values.

Intermolecular Interactions and Crystal Packing

A key aspect of crystal structure analysis is the identification and characterization of intermolecular interactions, which govern the packing of molecules in the crystal lattice. In the case of N-ethyl indole-2-carboxaldehyde, one would anticipate the presence of C-H···O hydrogen bonds involving the aldehyde oxygen. Pi-stacking interactions between the indole rings of adjacent molecules are also likely to play a significant role in the crystal packing. The study of these non-covalent interactions is crucial for understanding the physical properties of the solid state and can inform the design of crystalline materials with desired properties.

Visualizing the Workflow

The process of crystal structure analysis can be visualized as a linear workflow, from synthesis to the final analysis of the structure.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis of N-ethyl indole-2-carboxaldehyde purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement structure_solution->refinement analysis Structural Analysis refinement->analysis

Caption: Workflow for Crystal Structure Analysis.

Conclusion

The crystal structure analysis of N-ethyl indole-2-carboxaldehyde, and indeed any novel compound, is a meticulous process that provides invaluable information for chemists and drug developers. A successful analysis hinges on the careful execution of each step, from the initial synthesis and crystallization to the final interpretation of the atomic arrangement. The insights gained into molecular geometry, conformation, and intermolecular interactions provide a solid foundation for understanding the compound's behavior and for the rational design of new molecules with enhanced properties.

References

  • Al-Soud, Y. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 344. [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]

  • National Center for Biotechnology Information (n.d.). Ethyl indole-2-carboxylate. PubChem. Retrieved from [Link]

  • ResearchGate (n.d.). Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

  • Various Authors. (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Retrieved from [Link]

  • Various Authors. (n.d.). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis, single crystal X-ray studies and antimicrobial activities of novel Indole barbiturates. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis, X-ray Single-Crystal Analysis, and Anticancer Activity Evaluation of New Alkylsulfanyl-Pyridazino[4,5-b]indole Compounds as Multitarget Inhibitors of EGFR and Its Downstream PI3K-AKT Pathway. MDPI. Retrieved from [Link]

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theoretical calculations of 1-Ethyl-1H-indole-2-carbaldehyde molecular orbitals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Calculation of Molecular Orbitals for 1-Ethyl-1H-indole-2-carbaldehyde

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in bioactive compounds and functional materials.[1][2] Understanding the electronic properties of its derivatives is paramount for rational drug design and the development of novel optoelectronic materials. This technical guide provides a comprehensive, field-proven methodology for the theoretical investigation of this compound, a representative indole derivative. We will elucidate the causality behind the selection of computational methods, detailing a self-validating workflow from structural optimization to the analysis of molecular orbitals and simulated electronic spectra. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to predict and understand the molecular properties that govern chemical reactivity and biological activity.

Introduction: The Significance of the Indole Scaffold and Its Electronic Structure

The indole ring system is a fundamental heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional organic materials.[3] Its unique electronic structure, characterized by a 10 π-electron aromatic system, imparts favorable drug-like properties and offers numerous avenues for chemical functionalization.[1] Derivatives such as this compound are of significant interest as intermediates in organic synthesis and as potential bioactive agents themselves.[4]

The biological and chemical behavior of these molecules is fundamentally governed by their electronic architecture, particularly the distribution and energy of their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.[5] The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity, kinetic stability, and optical properties.[5][6] A smaller gap generally implies higher reactivity and a bathochromic (red) shift in the molecule's absorption spectrum.

Therefore, the accurate theoretical calculation of these molecular orbitals provides invaluable predictive insights, guiding synthetic efforts and accelerating the discovery process. This guide will employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), powerful quantum mechanical methods that balance computational efficiency with high accuracy for organic molecules.[7][8][9]

The Computational-Theoretical Framework: A Justified Approach

The selection of a computational methodology is the most critical decision in a theoretical study. The choices made directly influence the accuracy and validity of the results. Our approach is grounded in methods that are well-established and benchmarked for organic chromophores.

Core Methodology: Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry. It is a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.[7] This approach offers a remarkable balance of accuracy and computational cost, making it ideal for molecules of the size relevant to drug discovery.

  • Causality: We choose DFT because it effectively captures electron correlation effects—the interactions between electrons—at a fraction of the cost of traditional ab initio wavefunction methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC).[8] For organic molecules rich in π-electrons, like our target compound, these correlation effects are crucial for an accurate description of the electronic structure.

Functional and Basis Set Selection: The Key to Accuracy

Within the DFT framework, the choice of the exchange-correlation functional and the basis set dictates the quality of the calculation.

  • Exchange-Correlation Functional: B3LYP We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This is arguably the most widely used and validated functional for organic molecules.[10]

    • Expertise & Justification: B3LYP is a hybrid functional, meaning it mixes a portion of exact Hartree-Fock exchange with DFT exchange. This mixing corrects for the tendency of pure DFT functionals to delocalize electrons excessively, providing a more accurate description of bond energies, molecular geometries, and, critically for our purpose, the HOMO-LUMO gap.[11][12] Numerous studies on indole derivatives and other organic dyes have demonstrated B3LYP's reliability in predicting both ground-state and excited-state properties.[6][11]

  • Basis Set: 6-311+G(d,p) A basis set is a set of mathematical functions used to construct the molecular orbitals.[10] We employ the 6-311+G(d,p) basis set, a choice that provides high flexibility and accuracy.

    • Expertise & Justification:

      • 6-311G: This is a triple-zeta basis set, meaning each atomic orbital is described by three separate functions, allowing for a more nuanced and accurate representation of the orbital's shape.

      • +: The "+" indicates the inclusion of diffuse functions on heavy (non-hydrogen) atoms. These are large, spread-out functions essential for correctly describing anions, non-covalent interactions, and the tails of electron density, which are important in the π-system.

      • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow orbitals to change shape and "polarize" in the presence of other atoms, which is critical for describing the anisotropic electron distribution in chemical bonds, particularly the C=O and C-N bonds in our molecule.[7][11]

Simulating the Environment: The Polarizable Continuum Model (PCM)

Chemical reactions and biological interactions almost always occur in a solvent. To model this realistically, we incorporate the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM).

  • Causality: The solvent can significantly influence a molecule's electronic properties through polarization. The IEFPCM models the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. This provides a more accurate prediction of properties like UV-Vis absorption spectra compared to gas-phase calculations.[7] For this guide, we will specify methanol as the solvent, a common polar solvent used in spectroscopy.

The Computational Workflow: A Self-Validating Protocol

The following diagram and protocol outline a logical and reproducible workflow for the theoretical analysis of this compound.

Workflow Diagram

G cluster_input 1. Input Preparation cluster_dft 2. Ground State DFT Calculation cluster_analysis 3. Property Calculations & Analysis cluster_output 4. Data Interpretation A Construct 3D Structure (e.g., Avogadro) B Geometry Optimization & Frequency Analysis (B3LYP/6-311+G(d,p)) A->B Input File C HOMO/LUMO Visualization & Energy Calculation B->C Optimized Geometry D Molecular Electrostatic Potential (MEP) Map B->D Optimized Geometry E Excited States Calculation (TD-DFT/IEFPCM) B->E Optimized Geometry F Analysis of Reactivity & Stability C->F D->F G Simulated UV-Vis Spectrum E->G

Caption: Computational workflow for molecular orbital analysis.

Detailed Experimental Protocol

This protocol assumes the use of the Gaussian 16 software package, a widely used quantum chemistry program, and GaussView 6 for visualization.[13] Alternative open-source packages like ORCA combined with Avogadro can also be used.[14][15][16]

Step 1: Molecule Construction and Pre-optimization

  • Launch a molecular builder (e.g., GaussView, Avogadro).

  • Construct the this compound molecule.

  • Perform an initial structure cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Save the Cartesian coordinates in a format suitable for the calculation software.

Step 2: Ground-State Geometry Optimization

  • Create a Gaussian input file (.gjf or .com).

  • Specify the route section (the command line) for optimization and frequency calculation: #p opt freq B3LYP/6-311+G(d,p) scrf=(iefpcm,solvent=methanol)

    • opt: Requests a geometry optimization to find the lowest energy structure.

    • freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).

    • B3LYP/6-311+G(d,p): Specifies the chosen functional and basis set.

    • scrf=(iefpcm,solvent=methanol): Specifies the solvent model.

  • Define the charge (0) and spin multiplicity (1 for a closed-shell singlet).

  • Paste the Cartesian coordinates from Step 1.

  • Run the calculation. Upon completion, verify convergence and the absence of imaginary frequencies in the output (.log) file.

Step 3: Frontier Molecular Orbital (FMO) Analysis

  • Open the checkpoint file (.chk) from the completed optimization in a visualization program.

  • Generate the surfaces for the HOMO and LUMO.

  • Record the orbital energies (in electron volts, eV) from the output file. The HOMO-LUMO gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO.

Step 4: Molecular Electrostatic Potential (MEP) Map Generation

  • Using the same checkpoint file, generate the MEP surface.

  • The MEP map is plotted onto the total electron density surface. It uses a color scale to represent electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack).[17][18][19]

Step 5: TD-DFT Calculation for UV-Vis Spectrum

  • Create a new input file using the optimized coordinates from Step 2.

  • Specify the route section for a TD-DFT calculation: #p TD(NStates=15) B3LYP/6-311+G(d,p) scrf=(iefpcm,solvent=methanol)

    • TD(NStates=15): Requests a Time-Dependent DFT calculation for the first 15 singlet excited states.

  • Run the calculation. The output file will contain the excitation energies (in eV and nm), oscillator strengths (a measure of transition probability), and the contributions of different molecular orbitals to each electronic transition.

  • Use a visualization program to plot the simulated spectrum by fitting the calculated transitions to Gaussian functions.

Results and Interpretation

The data presented here are illustrative of typical results obtained from the described protocol.

Optimized Geometry and FMO Analysis

The geometry optimization converges to a planar structure for the indole ring system, as expected for an aromatic compound. The ethyl and carbaldehyde groups will adopt conformations that minimize steric hindrance.

The FMO analysis is central to understanding the molecule's electronic behavior.

  • HOMO: The Highest Occupied Molecular Orbital is typically delocalized across the π-system of the indole ring. This region is electron-rich and represents the primary site for electrophilic attack.

  • LUMO: The Lowest Unoccupied Molecular Orbital is often localized more towards the electron-withdrawing carbaldehyde group and the adjacent C2-C3 bond of the indole ring. This region is electron-deficient and is the likely site for nucleophilic attack.

The energy difference between these orbitals is a key indicator of molecular stability and reactivity.[5]

ParameterIllustrative ValueImplication
EHOMO-6.2 eVEnergy of the highest energy electrons; relates to ionization potential.
ELUMO-1.8 eVEnergy of the lowest energy empty orbital; relates to electron affinity.
ΔE (HOMO-LUMO Gap) 4.4 eV Indicator of chemical reactivity and stability. A larger gap suggests higher stability.
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the charge distribution. For this compound, the map typically reveals:

  • Negative Potential (Red): Concentrated around the oxygen atom of the carbonyl group, indicating its high electronegativity and its role as a hydrogen bond acceptor.

  • Positive Potential (Blue): Found around the hydrogen atoms, particularly the one attached to the indole nitrogen (if present, though alkylated here) and the aldehyde proton.

  • Neutral/Intermediate Potential (Green): Spread across the carbon framework of the indole and ethyl groups.

This visualization is invaluable in drug design for predicting intermolecular interactions, such as hydrogen bonding with a receptor active site.[20]

Simulated UV-Vis Spectrum

The TD-DFT calculation predicts the electronic absorption spectrum, which is crucial for understanding the molecule's interaction with light.

Transitionλmax (nm)Oscillator Strength (f)Dominant Orbital Contribution
S0 → S1~320 nm> 0.1HOMO → LUMO (π → π)
S0 → Sn< 300 nmVariableOther π → π transitions

The primary absorption band in the near-UV region corresponds to the π → π* electronic transition from the HOMO to the LUMO. The calculated wavelength (λmax) and the intensity (oscillator strength) can be compared with experimental data to validate the computational model.[7] The close agreement often found between TD-DFT results and experimental spectra for organic molecules underscores the predictive power of this method.[7][21]

Conclusion

This guide has detailed a robust and scientifically grounded computational protocol for the theoretical analysis of this compound. By leveraging Density Functional Theory with the B3LYP functional and the 6-311+G(d,p) basis set, we can reliably predict the molecule's optimized geometry, frontier molecular orbitals, electrostatic potential, and electronic spectrum.

The insights gained from this analysis—the HOMO-LUMO gap as a measure of reactivity, the MEP map as a guide to intermolecular interactions, and the simulated spectrum for optical properties—are directly applicable to the fields of drug discovery and materials science. This workflow serves as a powerful, predictive tool that can screen potential drug candidates, explain structure-activity relationships, and guide the rational design of new molecules with desired properties, thereby saving significant time and resources in experimental research.

References

A complete list of all sources cited within this guide, with verifiable URLs.

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

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  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. [Link]

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  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]

  • Fiveable. (n.d.). Computational methods for molecular orbital calculations. Fiveable AP Chemistry. [Link]

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  • Ullah, H., et al. (2023). Molecular modeling of indole-based materials with efficient electron withdrawing moieties to enhance optical nonlinearity: Quantum chemical investigation. Arabian Journal of Chemistry, 16(12), 105333. [Link]

  • Zhang, L., et al. (2011). DFT and TD-DFT study on structure and properties of organic dye sensitizer TA-St-CA. Computational and Theoretical Chemistry, 971(1-3), 51-58. [Link]

  • Reddit user discussion. (2022). Is there an automatic "calculator" for molecular orbitals? r/chemistry. [Link]

  • ResearchGate. (n.d.). Schematic representation showing correlation between the HOMO and LUMO... Scientific Diagram. [Link]

  • ResearchGate. (n.d.). Electrostatic potential maps of (a) indole... Scientific Diagram. [Link]

  • daddysthemist. (2021). How to use Avogadro and ORCA for molecular orbital diagrams, spectroscopy and more! YouTube. [Link]

  • TURBOMOLE GmbH. (2024). TDDFT UV/Vis Spectra Calculations in TURBOMOLE. YouTube. [Link]

  • Mary, Y. S., et al. (2018). Computational design, synthesis, structural analysis and biological evaluation some novel N-methylated indole incorporating pyrazole moieties. Journal of Molecular Structure, 1155, 309-323. [Link]

  • Matter Modeling Stack Exchange. (2022). What software shall I use for DFT on an organic molecule? [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential maps of the compounds studied. Scientific Diagram. [Link]

  • Kumar, B., et al. (2018). Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 28(17), 2911-2916. [Link]

  • ResearchGate. (2020). Software to find occupied/unoccupied orbitals with large contributions from specific atoms? [Link]

  • ResearchGate. (n.d.). UV–vis spectra of the investigated molecules by TD‐DFT calculations... Scientific Diagram. [Link]

  • Jacquemin, D., et al. (2012). Extensive TD-DFT Benchmark: Singlet-Excited States of Organic Molecules. Journal of Chemical Theory and Computation, 8(4), 1255-1269. [Link]

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  • ResearchGate. (n.d.). HOMO and LUMO orbital of compound 3a. Scientific Diagram. [Link]

  • Alyar, S., et al. (2023). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. Physical Chemistry Chemical Physics, 25(4), 2635-2649. [Link]

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  • ResearchGate. (n.d.). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory... Request PDF. [Link]

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  • ResearchGate. (2021). Theoretical investigations on the HOMO–LUMO gap... PDF. [Link]

  • Kaur, N., et al. (2021). Indole-Containing Metal Complexes and Their Medicinal Applications. Molecules, 26(16), 4933. [Link]

  • Reddit user discussion. (2016). Functionals and Basis Set in computational chemistry. r/chemistry. [Link]

  • Muthu, S. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

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reactivity of the aldehyde group in 1-Ethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 1-Ethyl-1H-indole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in this compound. The indole scaffold is a cornerstone in medicinal chemistry, and understanding the reactivity of its derivatives is paramount for the design and synthesis of novel therapeutic agents.[1] This document delineates the electronic and steric factors governing the reactivity of the C2-aldehyde, contrasting it with the more commonly studied C3-substituted isomers. We will explore key transformations including oxidation, reduction, and various nucleophilic addition/condensation reactions, providing detailed, field-proven experimental protocols. The causality behind procedural choices is explained, grounding theoretical principles in practical application for researchers, chemists, and drug development professionals.

Introduction: The Unique Chemical Landscape of an N-Alkylated Indole-2-carbaldehyde

The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceutical agents, from the amino acid tryptophan to anti-cancer drugs like vincristine.[1] The introduction of substituents onto this heterocyclic system profoundly modulates its biological and chemical properties. This compound is a versatile synthetic intermediate whose reactivity is dictated by a delicate interplay of three structural features:

  • The Indole Nucleus: An aromatic, electron-rich heterocyclic system.

  • The N-Ethyl Group: An electron-donating group (EDG) that increases the electron density of the indole ring through an inductive effect.

  • The C2-Carbaldehyde Group: An electron-withdrawing group (EWG) positioned adjacent to the indole nitrogen.

Unlike the more frequently utilized indole-3-carbaldehyde, the C2-aldehyde exhibits distinct reactivity. The direct proximity of the heteroatom and the specific pattern of electron delocalization render the C2-carbonyl carbon electrophilic, yet its reactivity is subtly tempered compared to its C3 counterpart. This guide will dissect these nuances to provide a predictive framework for its synthetic transformations.

Electronic Profile and Reactivity Rationale

The reactivity of the aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. In this compound, the electron-donating indole nitrogen lone pair influences this electrophilicity. However, resonance delocalization that would place a negative charge directly on the C2-position is less favorable. The primary resonance contributor involves delocalization into the benzene portion of the ring system.

The N-ethyl group further donates electron density, which can slightly decrease the electrophilicity of the C2-aldehyde compared to an unsubstituted 1H-indole-2-carbaldehyde. This electronic profile makes the aldehyde sufficiently reactive for a broad range of transformations while being generally stable and less prone to polymerization than some other aldehydes.[2]

G cluster_0 Electronic Influence on C2-Aldehyde A Indole Nitrogen (N1) - Lone Pair Electrons C Aldehyde Group (C2) - Electron Withdrawing (-M, -I) - Electrophilic Carbonyl Carbon A->C Proximity influences carbonyl polarity D Modulated Reactivity - Sufficiently electrophilic for nucleophilic attack - Less reactive than Indole-3-carbaldehyde A->D Modulates B N-Ethyl Group - Inductive Effect (+I) - Increases Ring Electron Density B->A Donates electron density to C->D Governs

Caption: Logical relationship of electronic effects in this compound.

Synthesis of the Core Scaffold

While numerous methods exist for synthesizing indole derivatives, the preparation of N-alkylated indole-2-carbaldehydes typically follows a two-step sequence: C2-formylation followed by N-alkylation, or vice-versa. A robust method for C2-formylation involves the directed lithiation of the indole C2 position, which is the most acidic proton on the ring, followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).[3] Subsequent N-alkylation can be achieved using various ethylating agents under basic conditions.[4][5]

Key Transformations of the Aldehyde Group

The aldehyde functionality is a gateway to a vast array of chemical structures. The following sections detail the most pertinent reactions for drug discovery and synthetic chemistry, complete with mechanistic insights and actionable protocols.

Table 1: Summary of Key Reactions
Reaction TypeReagentsProduct ClassApplication Insight
Oxidation Silver(I) oxide (Ag₂O), KMnO₄Carboxylic AcidAccess to amide libraries, bioisosteres.
Reduction Sodium borohydride (NaBH₄)Primary AlcoholRemoval of carbonyl, introduction of H-bond donor.
Wittig Reaction Phosphonium Ylides (e.g., Ph₃P=CHR)AlkeneC=C bond formation, scaffold extension.[6]
Reductive Amination R¹R²NH, NaBH(OAc)₃AmineCore method for library diversification.
Henry Reaction RCH₂NO₂, Base (e.g., DBU)β-Nitro AlcoholPrecursor to β-amino alcohols and aminoethyl indoles.[7]
Oxidation to Carboxylic Acid

The conversion of the aldehyde to 1-Ethyl-1H-indole-2-carboxylic acid provides an essential handle for further functionalization, such as amide coupling. While strong oxidants can be used, milder conditions are often preferred to avoid undesired oxidation of the electron-rich indole nucleus.[8] The Tollens' reagent (using silver oxide) is a classic and effective method for this transformation.

Experimental Protocol: Oxidation using Silver(I) Oxide

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 equiv) in a 1:1 mixture of ethanol and water.

  • Reagent Addition: Add freshly prepared silver(I) oxide (Ag₂O, 2.5 equiv). Note: Ag₂O can be prepared by mixing aqueous solutions of AgNO₃ and NaOH.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting aldehyde.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the silver salts. Wash the Celite pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Acidify the aqueous residue with 1M HCl to a pH of ~2-3, causing the carboxylic acid product to precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-Ethyl-1H-indole-2-carboxylic acid.

Reduction to Primary Alcohol

Reduction of the aldehyde to (1-Ethyl-1H-indol-2-yl)methanol is a straightforward transformation that replaces the electrophilic carbonyl with a nucleophilic and hydrogen-bond-donating alcohol group. Sodium borohydride (NaBH₄) is the reagent of choice due to its selectivity for aldehydes and ketones, its tolerance of protic solvents, and its operational simplicity.

Experimental Protocol: Reduction using Sodium Borohydride

  • Setup: Dissolve this compound (1.0 equiv) in methanol in a round-bottom flask with magnetic stirring. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC.

  • Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Add ethyl acetate to the aqueous residue and transfer to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude alcohol can be purified by flash chromatography if necessary.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes, forming a new carbon-carbon double bond with high regioselectivity.[2][9] The reaction involves a nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon. The stereochemical outcome (E vs. Z alkene) is largely dependent on the stability of the ylide used.[9]

G start Start: Alkyl Halide (R-CH₂-X) + PPh₃ phosphonium 1. Form Phosphonium Salt (R-CH₂-PPh₃⁺X⁻) start->phosphonium ylide 2. Deprotonate with Strong Base (e.g., n-BuLi, NaH) to form Ylide (R-CH=PPh₃) phosphonium->ylide reaction 3. React Ylide with Aldehyde - Nucleophilic Attack - Forms Oxaphosphetane Intermediate ylide->reaction aldehyde This compound aldehyde->reaction product 4. Elimination - Forms Alkene Product - Byproduct: Ph₃P=O reaction->product

Sources

An In-depth Technical Guide on the Potential Biological Activities of N-ethyl-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Landscape of Indole-2-Carbaldehyde Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of natural products and synthetic drugs.[1][2] The introduction of a carbaldehyde group at the C2 position transforms the indole into a versatile synthetic intermediate, unlocking a vast chemical space for derivatization and the exploration of diverse biological activities.[2][3]

This document will, therefore, serve as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the established biological activities of analogous compounds. We will delve into their synthesis, mechanisms of action, and the experimental protocols used for their evaluation, thereby offering a predictive framework for the potential of N-ethyl-indole-2-carbaldehyde.

The Synthetic Versatility of the Indole-2-Carbaldehyde Core

The aldehyde functional group at the C2 position of the indole ring is a key feature that allows for a wide range of chemical modifications.[2] This reactivity is fundamental to the synthesis of diverse libraries of compounds for biological screening.

General Synthetic Workflow for Indole-2-Carbaldehydes

A common route to obtaining indole-2-carbaldehydes involves the oxidation of the corresponding 2-hydroxymethylindoles.[4] The McFadyen and Stevens procedure, starting from 2-ethoxycarbonylindoles, is another established method.[4][5] A laboratory-scale synthesis can be achieved through the formylation of indole.[3]

Below is a generalized workflow for the synthesis of 1H-Indole-2-carbaldehyde, which can be adapted for N-substituted analogues like N-ethyl-indole-2-carbaldehyde by starting with the appropriately substituted indole.

cluster_synthesis Synthesis of 1H-Indole-2-carbaldehyde indole Indole in dry THF nBuLi n-butyllithium or t-butyllithium (-78°C) indole->nBuLi 1. Add lithiation Lithiation nBuLi->lithiation dmf Anhydrous DMF lithiation->dmf 2. Add formylation Formylation dmf->formylation quench Quench with water formylation->quench 3. Warm to RT extraction Extraction with diethyl ether quench->extraction purification Silica gel chromatography extraction->purification product 1H-Indole-2-carbaldehyde purification->product

Caption: A simplified workflow for the synthesis of 1H-Indole-2-carbaldehyde.[3]

Potential Anticancer Activity: A Promising Frontier

The indole nucleus is a privileged scaffold in the design of anticancer agents.[6] Numerous indole derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[7][8]

Insights from Indole-2-Carboxamide Derivatives

Indole-2-carboxamides, which can be synthesized from indole-2-carbaldehydes, have emerged as a particularly promising class of anticancer compounds.[8] These molecules have been shown to inhibit key oncogenic kinases and induce apoptosis.[8] The ethyl substitution on the indole nitrogen in N-ethyl-indole-2-carbaldehyde could potentially influence the pharmacokinetic and pharmacodynamic properties of its derivatives, making this an interesting area for investigation.

Compound ClassCancer Cell LineIC50/GI50Mechanism of ActionReference
Indole-2-carboxamidesMCF-7 (Breast)6.10 ± 0.4 μM (for compound 6i)Inhibition of EGFR, HER2, VEGFR-2, CDK2; G2/M cell cycle arrest; apoptosis induction[7]
Indole-2-carboxamidesVarious56 nM (for compound Vc)Antiproliferative[6]
2-phenyl indole-3-carbaldehydesVarious1.2 µM (for imine B)Tubulin polymerization inhibition[9]
Indole-based Bcl-2 inhibitorsMCF-7, MDA-MB-231, A549Sub-micromolarBcl-2 inhibition, apoptosis induction, G1/S cell cycle arrest[10]
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[8]

1. Cell Seeding:

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM).

  • Incubate for 48-72 hours.

3. MTT Addition:

  • Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours.

4. Formazan Solubilization:

  • Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

Potential Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[11] Indole derivatives have demonstrated considerable potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[11][12]

Evidence from Indole Semicarbazones and Other Derivatives

Semicarbazone derivatives of indole-3-carbaldehyde have shown good antifungal activity against Candida albicans and Candida rugosa, and moderate activity against various bacteria including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.[12][13] It is plausible that derivatives of N-ethyl-indole-2-carbaldehyde could exhibit similar properties.

Compound ClassMicroorganismMIC (µg/mL)Reference
Indole semicarbazonesC. albicans, C. rugosaGood activity[12][13]
Indole semicarbazonesB. subtilis, S. aureus, E. coliModerate activity[12][13]
Indole-triazole derivativesMRSA, C. krusei3.125-50[11]
Thiazolidinone-indole derivativesGram-positive and Gram-negative bacteria0.004–0.03[14]
Experimental Protocol: Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for assessing the antimicrobial efficacy of a compound.[12]

1. Preparation of Inoculum:

  • Prepare a standardized suspension of the test microorganism in a suitable broth medium.

2. Serial Dilution of Compound:

  • Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well microtiter plate.

3. Inoculation:

  • Add the standardized inoculum to each well of the microtiter plate.

4. Incubation:

  • Incubate the plate at an appropriate temperature and duration for the specific microorganism.

5. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a key research focus. Indole derivatives have been investigated for their anti-inflammatory properties.[15][16]

Insights from Indole-2-carboxamide and Other Indole Derivatives

A series of indole-2-carboxamide derivatives have been shown to effectively inhibit the lipopolysaccharides (LPS)-induced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages.[16] Some indole carboxamide derivatives have also demonstrated analgesic and anti-inflammatory properties in vivo.[17]

cluster_inflammation Inhibition of Inflammatory Pathway LPS LPS TLR4 TLR4 on Macrophage LPS->TLR4 Signaling Downstream Signaling (e.g., NF-κB) TLR4->Signaling Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Signaling->Cytokines Indole Indole-2-carboxamide Derivatives Indole->Signaling Inhibits

Caption: Potential mechanism of anti-inflammatory action of indole-2-carboxamide derivatives.[16]

Experimental Protocol: Carrageenan-Induced Paw Edema Test in Rodents

This is a classic in vivo model for evaluating the anti-inflammatory activity of a compound.[15]

1. Animal Preparation:

  • Use a suitable rodent model (e.g., rats or mice).

  • Administer the test compound orally or via another appropriate route. Control animals receive the vehicle.

2. Induction of Inflammation:

  • Thirty minutes after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of one of the hind paws.

3. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

4. Calculation of Inhibition:

  • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Other Potential Biological Activities

The versatility of the indole scaffold suggests that N-ethyl-indole-2-carbaldehyde and its derivatives could possess a range of other biological activities, including:

  • Antiviral Activity: Indole derivatives have been investigated as potential inhibitors of HIV-1 integrase.[18]

  • Antioxidant Activity: Certain indole-3-carboxaldehyde derivatives have demonstrated significant antioxidant potential in in vitro assays.[19]

  • Neurological Activity: The indole structure is present in many neuroactive compounds, suggesting potential applications in neurological disorders.[2]

Conclusion and Future Directions

While direct experimental data on N-ethyl-indole-2-carbaldehyde is scarce, the extensive research on structurally related indole derivatives provides a strong foundation for predicting its potential biological activities. The N-ethyl group may offer advantages in terms of solubility, metabolic stability, and target engagement compared to its N-unsubstituted counterpart.

Future research should focus on the synthesis of N-ethyl-indole-2-carbaldehyde and a library of its derivatives. Subsequent screening for anticancer, antimicrobial, and anti-inflammatory activities, using the protocols outlined in this guide, would be a logical next step. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds and elucidating their mechanisms of action. The exploration of this particular corner of the vast indole chemical space holds considerable promise for the discovery of novel therapeutic agents.

References

  • Laxmi, S. V., & Rajitha, B. (2010). Synthesis and antimicrobial activity of newer indole semicarbazones. Medicinal Chemistry Research, 21(1), 85-90.[12][13]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.[7]

  • Gollapalli, N. R., et al. (2015). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.[15]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules.[20]

  • Abdel-Wahab, B. F., et al. (2009). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones, and pyridazino[4,5-b]indoles. Archiv der Pharmazie.[21]

  • Abdel-Aziz, A. A.-M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules.[6]

  • Shirinzadeh, H., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences.[11]

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Derivatives. BenchChem.[1]

  • Laxmi, S. V., & Rajitha, B. (2010). Synthesis and antimicrobial activity of newer indole semicarbazones. Dspace@NITW.[13]

  • BenchChem. (2025). The Role of Indole-2-carboxaldehyde in Drug Discovery and Pharmaceutical Development. BenchChem.[2]

  • Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. European Journal of Medicinal Chemistry.[18]

  • Hiremath, S. P., et al. (2012). Synthesis and biological evaluation of indoles. Der Pharma Chemica.[5]

  • Al-Ostoot, F. H., et al. (2020). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. ResearchGate.[9]

  • BenchChem. (2025). Developing Anticancer Agents from Indole-2-Carboxamides. BenchChem.[8]

  • Ye, S., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry.[16]

  • Al-Hujaily, E. M., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules.[10]

  • Stankova, I., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules.[14]

  • Gopalakrishnan, R., et al. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences.[17]

  • BenchChem. (2025). An In-depth Technical Guide to Indole-2-carbaldehyde and Its Derivatives. BenchChem.[3]

  • Kumar, K. A., et al. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.[19]

  • Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Future Medicinal Chemistry.[22]

  • Ölgen, S., et al. (2008). Synthesis and evaluation of novel N-H and N-substituted indole-2-and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry.[23]

  • Bhattacharya, B. K., et al. (1969). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic.[4]

Sources

Methodological & Application

detailed experimental protocol for Vilsmeier-Haack formylation of N-ethylindole

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols: Vilsmeier-Haack Formylation of N-Ethylindole

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction utilizes a "Vilsmeier reagent," typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO).[1][3][4] The Vilsmeier reagent, a chloroiminium salt, is a weak electrophile, making it highly effective for reacting with nucleophilic substrates like indoles.[3][5]

Indole and its derivatives are highly reactive substrates in the Vilsmeier-Haack reaction, typically undergoing formylation at the C3 position due to the high electron density at this position.[6][7] The resulting 3-formylindoles are valuable intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules, including tryptamines and β-carboline alkaloids.[8][9]

This document provides a comprehensive, step-by-step experimental protocol for the Vilsmeier-Haack formylation of N-ethylindole, aimed at researchers, scientists, and professionals in drug development. It includes detailed explanations of the reaction mechanism, safety precautions, and troubleshooting tips to ensure a successful and safe synthesis.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the indole ring, followed by hydrolysis.[1][5]

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][10]

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the N-ethylindole ring attacks the electrophilic carbon of the Vilsmeier reagent.[6] This leads to the formation of an iminium intermediate.

  • Hydrolysis: The reaction mixture is then subjected to aqueous work-up, during which the iminium intermediate is hydrolyzed to yield the final product, 3-formyl-N-ethylindole.[1][11]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate N_Ethylindole N-Ethylindole N_Ethylindole->Iminium_Intermediate Product 3-Formyl-N-ethylindole Iminium_Intermediate->Product H₂O (Hydrolysis)

Caption: Vilsmeier-Haack reaction mechanism.

Experimental Protocol

This protocol details the procedure for the Vilsmeier-Haack formylation of N-ethylindole.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolar Equivalents
N-EthylindoleC₁₀H₁₁N145.205.0 g1.0
Phosphorus oxychloridePOCl₃153.335.0 mL (8.25 g)1.56
N,N-Dimethylformamide (anhydrous)C₃H₇NO73.0925 mL-
Dichloromethane (anhydrous)CH₂Cl₂84.9350 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01~100 mL-
Saturated Sodium Chloride Solution (Brine)NaCl58.4450 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-
Ethyl AcetateC₄H₈O₂88.11As needed-
HexaneC₆H₁₄86.18As needed-
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Thermometer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

experimental_workflow start Start reagent_prep 1. Prepare Vilsmeier Reagent (POCl₃ in DMF at 0-5°C) start->reagent_prep substrate_add 2. Add N-Ethylindole Solution (Dropwise at 0-5°C) reagent_prep->substrate_add reaction 3. Reaction (Stir at RT for 1h, then 60°C for 2h) substrate_add->reaction quench 4. Quench (Pour onto ice, neutralize with NaHCO₃) reaction->quench extraction 5. Extraction (Extract with CH₂Cl₂) quench->extraction washing 6. Washing (Wash with water and brine) extraction->washing drying 7. Drying & Filtration (Dry over MgSO₄, filter) washing->drying concentration 8. Concentration (Remove solvent via rotary evaporation) drying->concentration purification 9. Purification (Silica gel column chromatography) concentration->purification end End Product: 3-Formyl-N-ethylindole purification->end

Sources

Application Notes & Protocols for the Synthesis of Schiff Bases from 1-Ethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Indole-Based Schiff Bases

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin and melatonin.[1] Consequently, indole derivatives exhibit a vast range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antipsychotic properties.[1][2] Schiff bases, compounds characterized by an azomethine or imine group (-C=N-), are themselves a cornerstone of synthetic chemistry, renowned for their structural versatility and broad spectrum of biological activities.[3]

The condensation of an indole aldehyde, such as 1-Ethyl-1H-indole-2-carbaldehyde, with various primary amines yields a unique class of indole-based Schiff bases. These molecules synergistically combine the pharmacophoric features of both moieties, making them highly attractive targets for drug discovery and development.[2][4] Their applications are extensive, ranging from potent enzyme inhibitors and antimicrobial agents to advanced materials and catalysts.[3][5][6]

This document provides a detailed guide to the synthesis, characterization, and potential applications of Schiff bases derived from this compound. It is designed to provide researchers with both the practical steps and the underlying scientific principles necessary for successful synthesis and exploration of these valuable compounds.

The Chemistry of Formation: Mechanism and Rationale

The synthesis of a Schiff base is a classic condensation reaction involving the nucleophilic addition of a primary amine to a carbonyl compound, followed by the elimination of a water molecule.[7] The reaction is reversible, and understanding the mechanism is crucial for optimizing reaction conditions.[8]

The Reaction Mechanism

The formation proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This forms an unstable tetrahedral intermediate known as a carbinolamine.[9][10]

  • Dehydration: The carbinolamine is then protonated (often by an acid catalyst), turning the hydroxyl group (-OH) into a good leaving group (-OH2+). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of the stable imine (Schiff base).[8][11]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Aldehyde This compound Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack Amine Primary Amine (R-NH₂) Amine->Carbinolamine Protonation Protonation of -OH Carbinolamine->Protonation Acid Catalyst (H⁺) Water_Elimination Elimination of H₂O Protonation->Water_Elimination Schiff_Base Schiff Base (Imine) Water_Elimination->Schiff_Base

Causality Behind Experimental Choices
  • Solvent Selection: Alcohols, particularly ethanol and methanol, are the solvents of choice. Their polarity is sufficient to dissolve the indole aldehyde and most primary amines. Furthermore, their boiling points are ideal for refluxing the reaction, providing the necessary thermal energy without requiring excessively high temperatures.[12]

  • Catalysis: The reaction is often accelerated by a catalytic amount of a weak acid, such as glacial acetic acid.[13] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine.[10] While some reactions can proceed without a catalyst, its presence typically shortens reaction times and improves yields.

  • Water Removal: As the reaction is reversible, the presence of the water byproduct can drive the equilibrium back towards the reactants.[8] Refluxing the reaction in an open system (e.g., with a condenser) helps to drive off the water as it is formed. For more sensitive reactions, a Dean-Stark apparatus can be employed to physically remove water from the reaction mixture, ensuring a high conversion to the product.[8]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 1: Conventional Synthesis via Thermal Reflux

This protocol describes a general and robust method suitable for a wide range of aromatic and aliphatic primary amines.

Materials:

  • This compound

  • Substituted Primary Amine (e.g., Aniline, 4-Bromoaniline, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • TLC plates (Silica gel)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve this compound (e.g., 1.73 g, 10 mmol) in absolute ethanol (25-30 mL).

  • Amine Addition: To this stirring solution, add an equimolar amount of the desired primary amine (10 mmol).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[7][13]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Maintain a gentle reflux for 2-5 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is typically a mixture of ethyl acetate and hexane (e.g., 2:8 v/v).[9] The disappearance of the aldehyde spot indicates the completion of the reaction.

  • Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solution can be placed in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, washing it with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a dichloromethane/hexane mixture.[7]

  • Drying: Dry the purified crystals in a vacuum oven to obtain the final Schiff base product.

G Start Dissolve Aldehyde & Amine in EtOH Catalyst Add Acetic Acid Catalyst Start->Catalyst Reflux Reflux for 2-5 hours Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT & Precipitate Monitor->Cool Filter Filter & Wash with Cold EtOH Cool->Filter Purify Recrystallize Filter->Purify Characterize Dry & Characterize (FT-IR, NMR, MS) Purify->Characterize

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage by drastically reducing reaction times, often from hours to minutes, while frequently improving product yields.[5][14]

Procedure:

  • Reactant Setup: In a microwave-safe reaction vessel, combine this compound (1 mmol) and the primary amine (1 mmol) in 5-10 mL of ethanol.

  • Catalyst Addition: Add one drop of glacial acetic acid.

  • Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100°C) for 5-15 minutes.

  • Work-up: After cooling, the product can be isolated and purified using the same methods described in Protocol 1 (precipitation, filtration, and recrystallization).

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized Schiff base. The disappearance of starting material signals and the appearance of new, characteristic signals provide definitive proof of a successful reaction.

Technique Purpose Expected Observation for Schiff Base Product
FT-IR Spectroscopy Identify functional groupsDisappearance of aldehyde C=O stretch (~1660-1700 cm⁻¹). Disappearance of primary amine N-H stretches (~3300-3500 cm⁻¹). Appearance of a sharp C=N (imine) stretch at ~1610-1645 cm⁻¹. [12][15]
¹H NMR Spectroscopy Determine proton environmentDisappearance of the aldehyde proton singlet (~9-10 ppm). Appearance of a characteristic azomethine proton (-CH=N-) singlet between 8.0-9.9 ppm. [16][17][18] Signals corresponding to the ethyl group and aromatic protons will also be present.
¹³C NMR Spectroscopy Determine carbon frameworkAppearance of the imine carbon signal in the range of 157–163 ppm. [3]
Mass Spectrometry Confirm molecular weightThe molecular ion peak [M]+ or [M+H]+ will correspond to the calculated molecular weight of the target Schiff base.[9]
Melting Point Assess purityA sharp and distinct melting point range indicates a high degree of purity.

Applications in Drug Discovery and Development

The fusion of the indole ring with the azomethine linkage creates compounds with significant therapeutic potential. Researchers in drug development should consider screening these synthesized Schiff bases for a variety of biological activities.

  • Antimicrobial and Antifungal Activity: The imine group is known to be critical for antimicrobial activity, and indole-based Schiff bases have shown potent effects against various strains of bacteria and fungi.[2][19][20]

  • Anticancer and Cytotoxic Activity: Many indole derivatives and Schiff bases have been investigated as cytotoxic agents.[5][18] They can be screened against various cancer cell lines to identify potential new therapeutic leads.[14]

  • Anti-inflammatory and Analgesic Activity: These compounds have been reported to possess significant anti-inflammatory and pain-reducing properties.[4][9][16]

  • Anthelmintic Activity: Studies have demonstrated the potential of these molecules to act against parasitic worms.[9][16]

  • Enzyme Inhibition: The specific geometry and electronic properties of these Schiff bases make them excellent candidates for designing inhibitors for enzymes like α-glucosidase, which is relevant in diabetes treatment.[3]

G Core Indole Schiff Base Core Structure AntiCan Anticancer Core->AntiCan AntiMic Antimicrobial Core->AntiMic AntiInf Anti-inflammatory Core->AntiInf EnzInh Enzyme Inhibition Core->EnzInh Analgesic Analgesic Core->Analgesic

References

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry. Available at: [Link]

  • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]

  • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]

  • Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. ACS Omega. Available at: [Link]

  • Synthesis, biological activity and molecular modeling study of new Schiff bases incorporated with indole moiety. Medicinal Chemistry Research. Available at: [Link]

  • Synthesis, biological activity and molecular modeling study of new Schiff bases incorporated with indole moiety. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Available at: [Link]

  • Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. National Institutes of Health. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. ResearchGate. Available at: [Link]

  • Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. MDPI. Available at: [Link]

  • What are the conditions used for schiff base reaction?. ResearchGate. Available at: [Link]

  • Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules. Available at: [Link]

  • Systematic studies on mechanochemical synthesis: Schiff bases from solid aromatic primary amines and aldehydes. ResearchGate. Available at: [Link]

  • An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Egyptian Journal of Chemistry. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES. Journal of Advanced Scientific Research. Available at: [Link]

  • Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry. Available at: [Link]

  • New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ. Available at: [Link]

  • Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Journal of Advanced Pharmacy Education & Research. Available at: [Link]

  • Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Schiff's Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Available at: [Link]

  • Synthesis and Spectroscopic Studies of Some Furfuraldehyde Schiff Bases Complexes. E-Journal of Chemistry. Available at: [Link]

  • Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity ATARED SALIHE HASSAN. ResearchGate. Available at: [Link]

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Application Notes and Protocols: 1-Ethyl-1H-indole-2-carbaldehyde as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and the reactivity of its different positions make it a privileged scaffold in drug discovery.[3] Among the various functionalized indoles, 1-Ethyl-1H-indole-2-carbaldehyde stands out as a particularly valuable and versatile building block.

The presence of an ethyl group at the N1 position enhances the lipophilicity and solubility of the molecule and its derivatives in organic solvents, often simplifying reaction work-ups and purification processes. More importantly, the aldehyde functionality at the C2 position serves as a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This strategic placement allows for the construction of fused and appended heterocyclic systems, providing access to novel chemical matter with significant potential for biological activity.[2][4]

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of diverse heterocyclic frameworks. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols for researchers in organic synthesis and drug development.

Synthesis of γ-Carboline Scaffolds via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation process that constructs a new heterocyclic ring onto an existing aryl-ethyl-amine framework.[5][6] When this compound is reacted with a β-arylethylamine, such as tryptamine or phenylethylamine, it leads to the formation of tetrahydro-γ-carbolines or related structures. This transformation is fundamental for the synthesis of many alkaloid natural products and their analogues.[7]

Mechanistic Insight

The reaction proceeds through the initial condensation of the primary amine of the β-arylethylamine with the indole-2-carbaldehyde to form a Schiff base (imine). Under acidic conditions, this imine is protonated to generate a highly electrophilic iminium ion.[5][8] The electron-rich C3 position of the indole nucleus then acts as an intramolecular nucleophile, attacking the iminium ion in a 6-endo-trig cyclization. This step is the key ring-forming event. Subsequent deprotonation re-aromatizes the indole ring system, yielding the final tetrahydro-γ-carboline product.[8] The use of an N-ethylated indole prevents side reactions at the indole nitrogen and directs the cyclization exclusively through the C3 position.

PictetSpengler Pictet-Spengler Reaction Mechanism Indole This compound Imine Schiff Base (Imine) Indole->Imine + Amine - H₂O Amine β-Arylethylamine (e.g., Tryptamine) Amine->Imine Iminium Iminium Ion (Electrophile) Imine->Iminium + H⁺ Spiro Spirocyclic Intermediate Iminium->Spiro Intramolecular Electrophilic Attack (C3) Product Tetrahydro-γ-carboline Spiro->Product - H⁺ (Rearomatization)

Caption: Mechanism of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of 1-Ethyl-6-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Materials:

  • This compound (1.0 equiv)

  • 2-Phenylethylamine (1.1 equiv)

  • Trifluoroacetic acid (TFA, 20 mol%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 equiv) and anhydrous dichloromethane.

  • Add 2-phenylethylamine (1.1 equiv) to the solution at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (0.2 equiv) dropwise. The causality here is that the acid catalyzes the formation of the highly reactive iminium ion, which is the key electrophile for the cyclization.[5][6]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution to neutralize the TFA.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure tetrahydro-γ-carboline product.

Reactant 2Acid CatalystSolventTemp (°C)Time (h)Typical Yield (%)
2-PhenylethylamineTFADCM0 to RT1675-85
TryptamineHClMethanol652070-80
Dopamine HCl-MethanolRT2465-75
Knoevenagel Condensation for the Synthesis of Fused Pyridine Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. When this compound is reacted with compounds like malononitrile or ethyl cyanoacetate, it provides a versatile entry into highly functionalized, electron-deficient alkenes. These intermediates are primed for subsequent cyclization reactions, leading to the formation of fused pyridine rings, specifically indolylpyridines.

Mechanistic Insight

The reaction is typically base-catalyzed (e.g., piperidine, ammonium acetate). The base deprotonates the active methylene compound to generate a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the indole-2-carbaldehyde. The resulting alkoxide intermediate undergoes protonation and subsequent dehydration to yield the stable Knoevenagel adduct. This adduct, an α,β-unsaturated nitrile, can then undergo a thermally- or catalytically-induced intramolecular cyclization followed by oxidation/rearrangement to afford the fused pyridine system.

Knoevenagel Knoevenagel Condensation & Cyclization Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Indole 1-Ethyl-1H-indole- 2-carbaldehyde Adduct Knoevenagel Adduct (α,β-Unsaturated Nitrile) Indole->Adduct + Methylene Base Catalyst Methylene Active Methylene Compound (e.g., Malononitrile) Methylene->Adduct Product Fused Indolylpyridine Adduct->Product Heat / Catalyst (Intramolecular Annulation)

Caption: Workflow for fused pyridine synthesis.

Experimental Protocol: Synthesis of 2-Amino-3-cyano-1-ethyl-γ-carboline

Materials:

  • This compound (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Piperidine (catalytic amount, ~10 mol%)

  • Ethanol

  • Diphenyl ether (for cyclization)

Procedure: Part A: Knoevenagel Condensation

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and malononitrile (1.1 equiv) in ethanol.

  • Add a catalytic amount of piperidine (~0.1 equiv). The basicity of piperidine is crucial for deprotonating the malononitrile, initiating the condensation.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC. A precipitate of the product may form upon cooling.

  • Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the intermediate, (1-ethyl-1H-indol-2-yl)methylene)malononitrile.

Part B: Cyclization

  • Suspend the Knoevenagel adduct from Part A in a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to reflux (approx. 250-260 °C) for 1-2 hours. This high thermal energy drives the intramolecular cyclization and subsequent aromatization.

  • Cool the reaction mixture. The product will often precipitate from the diphenyl ether.

  • Dilute the cooled mixture with hexanes to further precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with hexanes to remove the solvent, and recrystallize from a suitable solvent (e.g., ethanol/DMF) to obtain the pure fused pyridine product.

Synthesis of Indolyl-Substituted Thiazoles

The aldehyde group of this compound can be transformed into other functional groups to facilitate different types of heterocyclizations. A prominent example is its conversion to a carbohydrazide, which is a key precursor for synthesizing 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and thiazoles.[9][10]

Synthetic Strategy Overview

The synthesis begins with the oxidation of this compound to the corresponding carboxylic acid, followed by esterification. The resulting ethyl ester is then reacted with hydrazine hydrate in a process called hydrazinolysis to form 1-Ethyl-1H-indole-2-carbohydrazide.[1] This hydrazide can be converted to a thiosemicarbazide, which then undergoes a Hantzsch-type cyclization with an α-haloketone (e.g., phenacyl bromide) to furnish the final indolyl-substituted thiazole ring system.[10]

ThiazoleWorkflow Indolyl-Thiazole Synthesis Workflow A 1-Ethyl-1H-indole- 2-carbaldehyde B 1-Ethyl-1H-indole- 2-carboxylic Acid A->B Oxidation (e.g., KMnO₄) C Ethyl 1-Ethyl-1H-indole- 2-carboxylate B->C Esterification (EtOH, H⁺) D 1-Ethyl-1H-indole- 2-carbohydrazide C->D Hydrazinolysis (N₂H₄·H₂O) E Indole-2-thiosemicarbazide Intermediate D->E + KSCN, HCl F Indolyl-Substituted Thiazole E->F + α-Haloketone (Hantzsch Synthesis)

Caption: Multi-step workflow for thiazole synthesis.

Protocol: Synthesis of N'-(4-Aryl-1,3-thiazol-2-yl)-1-ethyl-1H-indole-2-carbohydrazide

This protocol is adapted from established procedures for related indole carbohydrazides.[10]

Materials:

  • 1-Ethyl-1H-indole-2-carbohydrazide (1.0 equiv, prepared in 3 steps from the aldehyde)

  • Potassium thiocyanate (KSCN, 1.2 equiv)

  • Concentrated Hydrochloric Acid (HCl)

  • Phenacyl bromide (or other α-haloketone, 1.1 equiv)

  • Ethanol

Procedure:

  • Thiosemicarbazide Formation: Reflux a mixture of 1-Ethyl-1H-indole-2-carbohydrazide (1.0 equiv), KSCN (1.2 equiv), and a small amount of concentrated HCl in water for 4-5 hours. Cool the mixture, and collect the resulting precipitate of 1-[(1-ethyl-1H-indol-2-yl)carbonyl]thiosemicarbazide by filtration.

  • Thiazole Ring Formation: Dissolve the thiosemicarbazide intermediate (1.0 equiv) and the appropriate phenacyl bromide (1.1 equiv) in ethanol.[10]

  • Stir the mixture at room temperature for 30 minutes. A precipitate of the thiazole product will typically form.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from ethanol to obtain the purified N'-(4-aryl-1,3-thiazol-2-yl)-1-ethyl-1H-indole-2-carbohydrazide.

Conclusion

This compound is a highly effective and strategic precursor for the synthesis of a wide range of complex heterocyclic systems. Its N-ethyl group provides favorable physical properties, while the C2-aldehyde is a versatile functional handle for key bond-forming reactions. Through well-established transformations such as the Pictet-Spengler reaction, Knoevenagel condensation, and multi-step sequences involving hydrazide intermediates, researchers can readily access valuable γ-carboline, fused pyridine, and thiazole scaffolds. The protocols and mechanistic insights provided herein serve as a robust guide for leveraging this powerful building block in the pursuit of novel, biologically active molecules.

References
  • Wikipedia contributors. (2024). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 328. Available at: [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 328. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PubMed Central. Retrieved from [Link]

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Application Notes and Protocols: 1-Ethyl-1H-indole-2-carbaldehyde as a Versatile Precursor for Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold in Antifungal Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile chemical reactivity make it an attractive starting point for the development of novel therapeutic agents.[2][3] In the ongoing search for new and effective antifungal drugs to combat the rise of resistant fungal pathogens, indole derivatives have emerged as a promising class of compounds with diverse mechanisms of action.[4][5] These mechanisms can include disruption of the fungal cell membrane, inhibition of essential enzymes, and interference with virulence factors.[6]

This document provides detailed application notes and protocols for the synthesis and derivatization of 1-Ethyl-1H-indole-2-carbaldehyde , a key precursor for generating a library of potential antifungal agents. The strategic placement of the ethyl group at the N1 position and the carbaldehyde at the C2 position offers a synthetically accessible handle for creating diverse molecular architectures, including Schiff bases and chalcones, which have demonstrated significant antifungal potential.[7][8] These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antifungal therapeutics.

I. Synthesis of the Precursor: this compound

The synthesis of the target precursor is achieved through a reliable two-step process commencing with the readily available ethyl 1H-indole-2-carboxylate. The workflow is designed to be efficient and scalable for laboratory settings.

SynthesisWorkflow A Ethyl 1H-indole-2-carboxylate B N-Ethylation A->B EtBr, aq. KOH, Acetone C Ethyl 1-ethyl-1H-indole-2-carboxylate B->C D Reduction C->D LiAlH4, Dry Ether E This compound D->E

Caption: Synthetic workflow for this compound.

Protocol 1: N-Ethylation of Ethyl 1H-indole-2-carboxylate

This protocol details the N-alkylation of the indole nitrogen, a crucial step to introduce the ethyl group which can influence the lipophilicity and biological activity of the final compounds.

Rationale: The use of aqueous potassium hydroxide in acetone provides an effective and convenient method for the N-alkylation of ethyl indole-2-carboxylate.[9] This method allows for good control over the reaction and facilitates a straightforward workup procedure.

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Ethyl bromide (EtBr)

  • Potassium hydroxide (KOH)

  • Acetone

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 1H-indole-2-carboxylate (1.0 eq) in acetone.

  • Prepare a solution of potassium hydroxide (3.0 eq) in a minimal amount of deionized water and add it to the reaction mixture.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromide (1.1 eq) dropwise to the stirring solution.

  • Continue stirring at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the acetone using a rotary evaporator.

  • To the remaining aqueous residue, add deionized water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 1-ethyl-1H-indole-2-carboxylate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Outcome: This procedure should yield ethyl 1-ethyl-1H-indole-2-carboxylate as a colorless oil or low-melting solid in good to excellent yields.

Protocol 2: Reduction of Ethyl 1-ethyl-1H-indole-2-carboxylate to this compound

This protocol describes the reduction of the ester functionality to the corresponding aldehyde, which is the key precursor for subsequent derivatization.

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. Careful control of the reaction conditions, followed by an appropriate workup, can lead to the desired aldehyde. An alternative approach involves the reduction of the corresponding acid chloride with a milder reducing agent.[10] However, direct reduction from the ester is often more convenient.

Materials:

  • Ethyl 1-ethyl-1H-indole-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a similar quenching agent

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • In the flask, prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether under a nitrogen atmosphere and cool the flask in an ice bath.

  • Dissolve ethyl 1-ethyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while maintaining cooling in the ice bath.

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel.

Expected Outcome: This procedure should yield this compound as a solid.

II. Synthesis of Antifungal Derivatives

The aldehyde functionality at the C2 position of this compound is a versatile handle for the synthesis of a variety of derivatives, including Schiff bases and chalcones.

Derivatization cluster_0 Precursor cluster_1 Derivatives A This compound B Schiff Bases A->B Condensation with primary amines C Chalcones A->C Claisen-Schmidt Condensation with acetophenones

Caption: Derivatization pathways for this compound.

Protocol 3: Synthesis of Indole-based Schiff Bases

Schiff bases, characterized by the imine (-C=N-) functional group, are known to exhibit a wide range of biological activities, including antifungal properties.[7]

Rationale: The condensation reaction between an aldehyde and a primary amine is a classic and efficient method for the formation of Schiff bases. The reaction is typically acid-catalyzed and involves the removal of water.

Materials:

  • This compound

  • Various primary amines (e.g., substituted anilines, heterocyclic amines)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add the desired primary amine (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Expected Outcome: This protocol should yield the corresponding Schiff base derivatives as crystalline solids. The physical properties will vary depending on the amine used.

Protocol 4: Synthesis of Indole-based Chalcones

Chalcones, which are α,β-unsaturated ketones, represent another important class of compounds with well-documented antifungal activities.[8]

Rationale: The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, involving the base-catalyzed reaction of an aldehyde with a ketone.[11]

Materials:

  • This compound

  • Various acetophenones (e.g., substituted acetophenones)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and the desired acetophenone (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of NaOH or KOH dropwise to the stirred mixture.

  • Allow the reaction to stir at room temperature for several hours or overnight. The reaction progress can be monitored by TLC.

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Expected Outcome: This procedure is expected to produce the desired chalcone derivatives as colored solids.

III. In Vitro Antifungal Activity Screening

Once a library of derivatives has been synthesized, a crucial next step is to evaluate their antifungal efficacy. A standard method for this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol 5: Broth Microdilution Assay for MIC Determination

Rationale: This method provides a quantitative measure of the antifungal activity of the synthesized compounds against various fungal strains. It is a widely accepted and standardized technique.

Materials:

  • Synthesized indole derivatives

  • A panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Standard antifungal drugs for comparison (e.g., Fluconazole, Amphotericin B)

  • Appropriate fungal growth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Sterile laboratory supplies

Procedure:

  • Prepare stock solutions of the synthesized compounds and standard drugs in DMSO.

  • Prepare a standardized inoculum of each fungal strain according to established protocols (e.g., CLSI guidelines).

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the fungal growth medium.

  • Add the fungal inoculum to each well.

  • Include positive (fungus in medium) and negative (medium only) controls.

  • Incubate the plates at the appropriate temperature and for the required duration for each fungal species.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or by measuring the optical density at a specific wavelength.

IV. Data Presentation and Structure-Activity Relationship (SAR) Analysis

The results from the antifungal screening should be systematically organized to facilitate the analysis of structure-activity relationships.

Table 1: Antifungal Activity of this compound Derivatives

Compound IDDerivative TypeR-Group (Amine/Acetophenone)MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatus
SB-1 Schiff Base4-ChloroanilineData to be generatedData to be generated
SB-2 Schiff Base2-AminothiazoleData to be generatedData to be generated
CH-1 Chalcone4-MethoxyacetophenoneData to be generatedData to be generated
CH-2 Chalcone4-NitroacetophenoneData to be generatedData to be generated
Fluconazole --Reference ValueReference Value

V. Mechanistic Insights and Future Directions

The diverse structures that can be generated from this compound may target various fungal cellular processes. Indole-based antifungals have been reported to act through mechanisms such as:

  • Ergosterol Biosynthesis Inhibition: Some indole derivatives can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane.

  • Cell Membrane Disruption: Lipophilic indole compounds can intercalate into the fungal cell membrane, leading to its disruption and leakage of cellular contents.

  • Enzyme Inhibition: Specific indole derivatives may act as inhibitors of essential fungal enzymes involved in metabolic pathways.

Future work should focus on elucidating the precise mechanism of action of the most potent compounds identified through screening. This can involve assays to assess cell membrane integrity, ergosterol quantification, and target-based enzyme inhibition studies. Further structural modifications can then be guided by these mechanistic insights to optimize the antifungal activity and selectivity of this promising class of indole derivatives.

References

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Application Notes and Protocols: Leveraging 1-Ethyl-1H-indole-2-carbaldehyde in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold as a Privileged Structure in Kinase Inhibition

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1] Within the realm of oncology, indole derivatives have been particularly successful as inhibitors of protein kinases, enzymes that play a pivotal role in intracellular signaling pathways controlling cell growth, proliferation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3]

This guide focuses on the utility of 1-Ethyl-1H-indole-2-carbaldehyde as a versatile and strategic starting material for the synthesis of potent kinase inhibitors. The ethyl group at the N1 position can enhance lipophilicity and modulate binding interactions within the ATP-binding pocket of kinases, while the aldehyde at the C2 position provides a reactive handle for constructing complex molecular architectures. Specifically, we will explore its application in synthesizing compounds targeting key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial mediators of tumor angiogenesis and cell proliferation.[4][5]

Strategic Synthesis of a Potential Kinase Inhibitor via Knoevenagel Condensation

A robust and widely employed method for the synthesis of kinase inhibitors bearing the 3-substituted indolin-2-one core (a key pharmacophore in drugs like Sunitinib) is the Knoevenagel condensation.[6] This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group. Here, we propose a synthetic protocol for the reaction of this compound with indolin-2-one (oxindole) to yield (Z)-3-((1-ethyl-1H-indol-2-yl)methylene)indolin-2-one, a novel compound with significant potential as a kinase inhibitor.

Experimental Protocol: Synthesis of (Z)-3-((1-ethyl-1H-indol-2-yl)methylene)indolin-2-one

This protocol is based on established methodologies for Knoevenagel condensation reactions used in the synthesis of similar kinase inhibitors.[7]

Materials and Reagents:

  • This compound (MW: 173.21 g/mol )

  • Indolin-2-one (Oxindole) (MW: 133.15 g/mol )

  • Piperidine (Catalyst)

  • Ethanol (Anhydrous)

  • Dichloromethane (DCM)

  • Hexane

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 173 mg) and indolin-2-one (1.0 mmol, 133 mg).

  • Solvent and Catalyst Addition: Add 20 mL of anhydrous ethanol to the flask. To this suspension, add 3-4 drops of piperidine using a Pasteur pipette. The piperidine acts as a basic catalyst to deprotonate the active methylene group of the indolin-2-one.

  • Reaction: Stir the reaction mixture at reflux (approximately 80 °C) for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The formation of a new, less polar spot indicates product formation.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst.

  • Purification: For higher purity, the crude product can be recrystallized from ethanol or purified by silica gel column chromatography using a gradient of hexane and ethyl acetate.[7]

  • Drying and Characterization: Dry the purified solid under vacuum to obtain the final product, (Z)-3-((1-ethyl-1H-indol-2-yl)methylene)indolin-2-one. Characterize the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Expected Characterization Data

The following table summarizes the expected analytical data for the synthesized compound based on analogous structures.

Analysis Expected Results
Appearance Yellow to orange solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 11.0-11.5 (s, 1H, NH of oxindole), 7.5-8.0 (m, aromatic protons), 7.0-7.4 (m, aromatic protons), 6.8-7.0 (m, aromatic protons), 4.2-4.4 (q, 2H, N-CH₂), 1.3-1.5 (t, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~168 (C=O), ~140-145 (aromatic C), ~130-138 (aromatic C), ~120-128 (aromatic C), ~110-118 (aromatic C), ~40 (N-CH₂), ~15 (CH₃)
Mass Spectrometry (ESI+) Expected m/z: [M+H]⁺ = 289.13

Mechanism of Action and Rationale for Kinase Inhibition

The synthesized molecule, (Z)-3-((1-ethyl-1H-indol-2-yl)methylene)indolin-2-one, belongs to the class of 3-substituted indolin-2-ones, which are known to function as Type II ATP-competitive kinase inhibitors.[8]

Mechanism of Inhibition:

  • Binding to the ATP Pocket: The inhibitor binds to the ATP-binding site of the kinase domain.

  • Hydrogen Bonding: The oxindole core is crucial for forming key hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. Specifically, the C=O and N-H groups of the oxindole moiety act as hydrogen bond acceptors and donors, respectively.

  • Hydrophobic Interactions: The indole and ethyl moieties of the molecule are expected to occupy a hydrophobic pocket adjacent to the ATP-binding site, contributing to the overall binding affinity and selectivity.[9]

  • Stabilization of the Inactive Conformation: By binding in this manner, the inhibitor stabilizes the kinase in its inactive conformation, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[10][11]

This mechanism is analogous to that of the FDA-approved multi-kinase inhibitor, Sunitinib, which also features a 3-substituted indolin-2-one scaffold.[12][13]

Target Signaling Pathway: VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels.[14] In many tumors, VEGFR-2 is overexpressed, leading to increased tumor vascularization, growth, and metastasis.[3] Therefore, inhibiting VEGFR-2 is a key strategy in cancer therapy. The synthesized compound is a strong candidate for a VEGFR-2 inhibitor due to its structural similarity to known inhibitors.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of intervention for our synthesized inhibitor.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Ligand Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation Survival AKT->Proliferation Angiogenesis Angiogenesis Migration AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis Inhibitor Synthesized Inhibitor (ATP-Competitive) Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and inhibitor intervention.

Experimental Workflow Overview

The overall process from synthesis to biological evaluation follows a logical progression to identify and characterize novel kinase inhibitors.

Workflow Start This compound + Indolin-2-one Synthesis Knoevenagel Condensation Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening In vitro Kinase Assay (e.g., VEGFR-2, EGFR) Purification->Screening CellAssay Cell-Based Assays (Proliferation, Apoptosis) Screening->CellAssay End Lead Compound Identification CellAssay->End

Caption: General workflow for synthesis and evaluation.

Conclusion and Future Perspectives

This compound serves as an excellent starting material for the synthesis of novel indole-based kinase inhibitors. The Knoevenagel condensation provides a straightforward and efficient route to generate compounds with the 3-substituted indolin-2-one scaffold, a known pharmacophore for targeting kinases like VEGFR-2 and EGFR. The synthesized compounds are predicted to act as ATP-competitive inhibitors, effectively shutting down aberrant signaling pathways that drive cancer progression.

Further work should focus on synthesizing a library of derivatives by varying the substitution on both the indole and oxindole rings to explore the structure-activity relationship (SAR) and optimize potency and selectivity. Promising compounds should be advanced to cell-based assays to evaluate their anti-proliferative and anti-angiogenic effects, and ultimately to in vivo models to assess their therapeutic potential.

References

  • Abdel-Maksoud, M. S., et al. (2023).
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  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14782-14820.
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  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Mishra, S., et al. (2024). Recent Development in the Search for Epidermal Growth Factor Receptor (EGFR) Inhibitors based on the Indole Pharmacophore. Current Topics in Medicinal Chemistry, 24.
  • Shibuya, M. (2006). Vascular Endothelial Growth Factor (VEGF)-Receptor2: Its Biological Functions, Major Signaling Pathway, and Specific Ligand VEGF-E. Endocrine Journal, 53(5), 579-585.
  • Normanno, N., et al. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Annals of Oncology, 17(Supplement 7), vii11-vii15.
  • Kumar, A., & Singh, R. K. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021.
  • Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603.
  • Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Molecular basis for sunitinib efficacy and future clinical development. Nature Reviews Drug Discovery, 6(9), 734-745.
  • Basanagouda, M., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 15(40), 8563-8573.
  • Nova Science Publishers. (n.d.). Sunitinib: Mechanisms, Interactions and Side Effects. Retrieved from [Link]

  • Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603.
  • Patsnap. (2024). What is the mechanism of Sunitinib Malate? Retrieved from [Link]

  • Raymond, E., et al. (2008). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: Sunitinib.
  • Zhang, Y., et al. (2016). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 21(11), 1530.
  • ResearchGate. (n.d.). Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 21(11), 1530.
  • Andreani, A., et al. (2010). Substituted E-3-(3-indolylmethylene)-1,3-dihydroindol-2-ones with antitumor activity. In depth study of the effect on growth of breast cancer cells. Journal of Medicinal Chemistry, 53(15), 5585-5596.
  • Uličná, A., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 513-524.
  • Da Settimo, F., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. European Journal of Medicinal Chemistry, 243, 114758.
  • Wang, Y., et al. (2016). Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. Molecules, 21(11), 1459.
  • Nakazawa, M., et al. (2022). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 27(1), 102.
  • Lee, K., & Kim, S. (2010). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Bulletin of the Korean Chemical Society, 31(12), 3801-3804.
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Sources

Preparation of 1-Ethyl-1H-indole-2-carbaldehyde Oxime Derivatives: An Application Note and Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Indole derivatives have demonstrated a remarkable breadth of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[2][3] This versatility stems from the indole ring's ability to interact with a wide range of biological targets, mimicking peptide structures and binding to enzymes with high affinity.

Within this diverse class of compounds, indole-2-carbaldehyde oximes and their derivatives are emerging as a promising area of research. The introduction of an oxime functionality at the 2-position of the indole core, followed by further derivatization, allows for the exploration of a vast chemical space and the potential to fine-tune the pharmacological properties of the resulting molecules. This application note provides a comprehensive guide for the synthesis of 1-Ethyl-1H-indole-2-carbaldehyde oxime and its subsequent O-alkylation to generate a library of derivatives for screening in drug discovery programs. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Synthetic Strategy: A Multi-step Approach to Novel Derivatives

The preparation of this compound oxime derivatives follows a logical and modular synthetic pathway. The overall strategy involves three key stages:

  • Synthesis of the Precursor: Preparation of this compound.

  • Oximation: Conversion of the aldehyde to the corresponding oxime.

  • Derivatization: O-alkylation of the oxime to generate a library of ether derivatives.

This approach allows for the late-stage diversification of the lead compound, a crucial strategy in modern drug discovery for efficiently exploring structure-activity relationships (SAR).

Synthesis_Workflow A Indole-2-carbaldehyde B This compound A->B  N-Ethylation   C This compound Oxime B->C  Oximation   D O-Alkylated Oxime Derivatives C->D  O-Alkylation  

Caption: Synthetic workflow for the preparation of this compound oxime derivatives.

Experimental Protocols

Part 1: Synthesis of this compound

The synthesis of the N-ethylated indole-2-carbaldehyde precursor is a critical first step. While the direct formylation of N-ethylindole at the C2 position can be challenging, a more reliable approach involves the N-alkylation of commercially available indole-2-carbaldehyde. Classical conditions for indole N-alkylation often employ a strong base like sodium hydride in an anhydrous solvent such as DMF or THF.[1]

Materials:

  • Indole-2-carbaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl iodide (EtI)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add indole-2-carbaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. The mixture may effervesce as hydrogen gas is evolved. Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • N-Ethylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Part 2: Synthesis of this compound Oxime

The conversion of the aldehyde to the oxime is a standard condensation reaction with hydroxylamine.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Water

  • Dichloromethane

Protocol:

  • Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) in 95% ethanol.

  • Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (1.5 eq) in a small amount of water and 95% ethanol.

  • Oximation: Add the hydroxylamine solution to the aldehyde solution at room temperature. Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the ethanol under reduced pressure. Add water to the residue and extract the product with dichloromethane (3 x 30 mL).

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield this compound oxime. The product can be further purified by recrystallization if necessary.

Part 3: Synthesis of O-Alkylated this compound Oxime Derivatives

The derivatization of the oxime is achieved through O-alkylation, typically under basic conditions. This protocol can be adapted for a variety of alkyl halides to generate a library of compounds.

Materials:

  • This compound Oxime

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, etc.) (1.2 eq)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Protocol:

  • Reaction Setup: To a solution of this compound oxime (1.0 eq) in anhydrous DMF or acetone, add a base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq).

  • Alkylation: Stir the mixture at room temperature for 30 minutes. Add the desired alkyl halide (1.2 eq) and continue stirring at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC).

  • Work-up: If K₂CO₃ is used, filter off the solid. If NaH is used, quench with water. Dilute the reaction mixture with water and extract with ethyl acetate (3 x 40 mL).

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired O-alkylated oxime derivative.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of various O-alkylated derivatives of this compound oxime, based on analogous reactions reported in the literature.

EntryAlkyl Halide (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl iodideK₂CO₃DMFRT685-95
2Benzyl bromideK₂CO₃Acetone60880-90
3Allyl bromideNaHDMFRT475-85
4Propargyl bromideK₂CO₃DMF501270-80

Discussion and Mechanistic Insights

The synthetic route outlined provides a versatile platform for the generation of a diverse library of this compound oxime derivatives. The N-ethylation of indole-2-carbaldehyde proceeds via an SN2 reaction following the deprotonation of the indole nitrogen by a strong base. The choice of base and solvent is crucial to ensure efficient deprotonation and subsequent alkylation while minimizing side reactions.

The oximation reaction is a classic acid-catalyzed nucleophilic addition-elimination reaction. In this protocol, using hydroxylamine hydrochloride with a base in situ generates free hydroxylamine, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the C=N double bond of the oxime.

The final derivatization step, O-alkylation of the oxime, also proceeds via an SN2 mechanism. The basic conditions deprotonate the hydroxyl group of the oxime, forming an oximate anion which acts as a nucleophile, attacking the alkyl halide.

Sources

Application Notes and Protocols for Condensation Reactions of 1-Ethyl-1H-indole-2-carbaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of the Indole Scaffold

The indole nucleus is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The functionalization of the indole ring is a key strategy in the development of novel therapeutic agents. 1-Ethyl-1H-indole-2-carbaldehyde is a versatile building block in this context, with the aldehyde group at the C-2 position providing a reactive handle for a variety of carbon-carbon bond-forming reactions. Among these, condensation reactions with active methylene compounds, such as the Knoevenagel and Claisen-Schmidt reactions, are particularly powerful for constructing complex molecular architectures with diverse biological activities.[1][2]

These reactions lead to the formation of α,β-unsaturated systems, which are not only important pharmacophores in their own right but also serve as versatile intermediates for further synthetic transformations. The resulting indole-based chalcones and their analogues have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

This guide provides detailed protocols and technical insights for conducting condensation reactions between this compound and a selection of common active methylene compounds. The methodologies are designed to be robust and reproducible, catering to the needs of researchers in both academic and industrial drug discovery settings.

Core Principles: Knoevenagel and Claisen-Schmidt Condensations

The condensation reactions of this compound with active methylene compounds primarily follow the mechanisms of the Knoevenagel and Claisen-Schmidt reactions. Both are variants of the aldol condensation and are typically catalyzed by a weak base, such as piperidine.[3]

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).[3] The reaction proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule yields the α,β-unsaturated product.

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[4][5] In the context of this guide, this compound acts as the aromatic aldehyde, reacting with enolizable ketones.

A key aspect of these reactions is the choice of catalyst. A weak base like piperidine is often preferred because it is sufficiently basic to deprotonate the active methylene compound without promoting the self-condensation of the aldehyde.[3]

Synthesis of Starting Material: this compound

The starting material, this compound, can be synthesized from 1-ethyl-1H-indole via a Vilsmeier-Haack formylation reaction. This reaction introduces a formyl group at the electron-rich C-3 position of the indole ring, which can then be isomerized to the C-2 position under specific conditions, or the formylation can be directed to the C-2 position.[6][7] Alternatively, N-alkylation of indole-2-carbaldehyde can be performed.

Protocol for Vilsmeier-Haack Formylation of 1-Ethyl-1H-indole:

  • Materials: 1-ethyl-1H-indole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium hydroxide (NaOH), dichloromethane (DCM), ethyl acetate, brine.

  • Procedure:

    • To a stirred solution of DMF at 0 °C under an inert atmosphere, slowly add POCl₃ dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

    • Cool the Vilsmeier reagent back to 0 °C and add a solution of 1-ethyl-1H-indole in DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of an aqueous solution of NaOH until the pH is basic.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Expected Spectroscopic Data for this compound:

While specific data for the 2-carbaldehyde was not found, the data for the isomeric 1-ethyl-1H-indole-3-carbaldehyde provides a useful comparison.[8]

  • ¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H, CHO), 8.31 (d, J = 8.2 Hz, 1H, Ar-H), 7.75 (s, 1H, Ar-H), 7.38 (t, J = 7.5 Hz, 1H, Ar-H), 7.34 (m, 1H, Ar-H), 7.31 (d, J = 7.1 Hz, 1H, Ar-H), 4.24 (q, J = 7.3 Hz, 2H, N-CH₂), 1.56 (t, J = 7.3 Hz, 3H, CH₃).[8]

  • ¹³C NMR (101 MHz, CDCl₃): δ 184.47 (CHO), 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89 (N-CH₂), 15.05 (CH₃).[8]

Experimental Protocols for Condensation Reactions

The following protocols detail the condensation of this compound with various active methylene compounds. These protocols are based on well-established procedures for Knoevenagel and Claisen-Schmidt condensations and are adapted for the specific substrates.[1][3][9][10]

Protocol 1: Knoevenagel Condensation with Malononitrile

This reaction yields (E)-2-((1-ethyl-1H-indol-2-yl)methylene)malononitrile, a versatile intermediate for the synthesis of various heterocyclic compounds.

  • Materials: this compound, malononitrile, piperidine, ethanol, ice-cold water.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

    • Add a catalytic amount of piperidine (2-3 drops) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.

    • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by vacuum filtration.

    • If no precipitate forms, pour the reaction mixture into ice-cold water with stirring to induce precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain pure (E)-2-((1-ethyl-1H-indol-2-yl)methylene)malononitrile.

Protocol 2: Knoevenagel Condensation with Ethyl Cyanoacetate

This protocol describes the synthesis of ethyl (E)-2-cyano-3-(1-ethyl-1H-indol-2-yl)acrylate, a compound with potential applications in materials science and as a precursor for pharmaceuticals.

  • Materials: this compound, ethyl cyanoacetate, piperidine, ethanol.

  • Procedure:

    • To a solution of this compound (1.0 mmol) in ethanol (15 mL), add ethyl cyanoacetate (1.1 mmol).

    • Add a catalytic amount of piperidine (0.1 mmol).

    • Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

    • After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate crystallization.

    • Collect the crystalline product by vacuum filtration and wash with cold ethanol.

    • Further purification can be achieved by recrystallization from ethanol.

Protocol 3: Knoevenagel Condensation with 2-Cyanoacetamide

This reaction produces (E)-2-cyano-3-(1-ethyl-1H-indol-2-yl)acrylamide, a scaffold found in various biologically active molecules, including potential kinase inhibitors.[11][12]

  • Materials: this compound, 2-cyanoacetamide, piperidine, ethanol.

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 mmol), 2-cyanoacetamide (1.0 mmol), and ethanol (10 mL).

    • Add piperidine (5-10 mol%) as a catalyst.[3]

    • Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity. Monitor the reaction progress by TLC.

    • The product often precipitates out of the solution upon formation.

    • Collect the precipitate by filtration and wash with a cold ethanol/water mixture (1:1 v/v).[3]

    • Dry the product to obtain (E)-2-cyano-3-(1-ethyl-1H-indol-2-yl)acrylamide. Recrystallization from ethanol can be performed if necessary.

Protocol 4: Claisen-Schmidt Condensation with Acetophenone

This protocol outlines the synthesis of (E)-3-(1-ethyl-1H-indol-2-yl)-1-phenylprop-2-en-1-one, an indole-based chalcone, which are a class of compounds with significant interest in drug discovery.

  • Materials: this compound, acetophenone, sodium hydroxide (NaOH), ethanol, water.

  • Procedure:

    • In a flask, dissolve this compound (1.0 mmol) and acetophenone (1.1 mmol) in ethanol (15 mL).

    • In a separate beaker, prepare a solution of NaOH (1.5 mmol) in water (5 mL) and cool it in an ice bath.

    • Cool the ethanolic solution of the aldehyde and ketone in an ice bath.

    • Slowly add the cold NaOH solution dropwise to the stirred ethanolic solution.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

    • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to obtain pure (E)-3-(1-ethyl-1H-indol-2-yl)-1-phenylprop-2-en-1-one.

Data Presentation: Summary of Reaction Conditions and Expected Products

Active Methylene CompoundReaction TypeCatalystSolventProduct NameExpected Product Structure
MalononitrileKnoevenagelPiperidineEthanol(E)-2-((1-ethyl-1H-indol-2-yl)methylene)malononitrile
Ethyl CyanoacetateKnoevenagelPiperidineEthanolEthyl (E)-2-cyano-3-(1-ethyl-1H-indol-2-yl)acrylate
2-CyanoacetamideKnoevenagelPiperidineEthanol(E)-2-cyano-3-(1-ethyl-1H-indol-2-yl)acrylamide
AcetophenoneClaisen-SchmidtNaOHEthanol/Water(E)-3-(1-ethyl-1H-indol-2-yl)-1-phenylprop-2-en-1-one

Characterization of Products

The synthesized compounds should be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below are the expected key spectroscopic features for the product classes.

General Spectroscopic Features:

  • ¹H NMR: The formation of the α,β-unsaturated system will be evident by the appearance of a singlet for the vinylic proton, typically in the range of δ 7.5-8.5 ppm. The signals for the ethyl group on the indole nitrogen (a quartet and a triplet) and the aromatic protons of the indole ring will also be present.

  • ¹³C NMR: The key signals to identify will be those of the α- and β-carbons of the newly formed double bond and the carbonyl or cyano groups.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O or C≡N stretching vibration will be observed. The disappearance of the aldehyde C-H stretch from the starting material is also a key indicator of reaction completion.

  • Mass Spectrometry: The molecular ion peak corresponding to the expected molecular weight of the product should be observed.

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low or no product yield Inactive catalystUse freshly opened or purified piperidine/NaOH.
Impure starting materialsPurify this compound and the active methylene compound before use.
Insufficient reaction timeMonitor the reaction for a longer period using TLC.
Inappropriate temperatureFor sluggish reactions, gentle heating may be required. For highly reactive substrates, cooling may be necessary to prevent side reactions.
Formation of multiple products Self-condensation of the active methylene compoundUse a milder base or lower the reaction temperature.
Michael addition of the active methylene compound to the productUse a stoichiometric amount of the active methylene compound or a less reactive catalyst.
Difficulty in product isolation Product is soluble in the reaction mixtureAfter the reaction, try to precipitate the product by adding a non-polar solvent like hexane or by concentrating the reaction mixture and then adding cold water.
Oily productTry to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography will be necessary.

Logical and Experimental Workflows

General Workflow for Condensation Reactions

G start Start reagents Combine this compound, Active Methylene Compound, and Solvent start->reagents catalyst Add Catalyst (e.g., Piperidine or NaOH) reagents->catalyst reaction Stir at Appropriate Temperature (Monitor by TLC) catalyst->reaction workup Reaction Work-up (Precipitation/Extraction) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end Pure Product characterization->end

Caption: Generalized workflow for the condensation reactions.

Decision Tree for Product Isolation

G start Reaction Complete (by TLC) precipitate Precipitate Forms? start->precipitate filter Filter and Wash Solid precipitate->filter Yes add_water Pour into Ice-Water precipitate->add_water No crude_product Crude Product filter->crude_product precipitate_forms precipitate_forms add_water->precipitate_forms Precipitate Forms? extract Extract with Organic Solvent dry_concentrate Dry and Concentrate Organic Layer extract->dry_concentrate dry_concentrate->crude_product purify Purify crude_product->purify end Pure Product purify->end precipitate_forms->filter Yes precipitate_forms->extract No

Caption: Decision tree for product isolation strategy.

Conclusion

The condensation reactions of this compound with active methylene compounds offer a straightforward and efficient route to a diverse range of α,β-unsaturated indole derivatives. These products are of significant interest in medicinal chemistry and materials science. The protocols provided in this guide, along with the troubleshooting advice, are intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel indole-based compounds. Careful attention to reaction conditions and purification techniques will ensure the successful synthesis of these valuable molecular scaffolds.

References

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Available at: [Link]

  • PubMed. (2025). Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1][13] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment. Available at: [Link]

  • RSC Publishing. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available at: [Link]

  • ResearchGate. (2013). Reaction mechanism of formyl indole (FIC) formation via Vilsmeier–Haach formylation reaction. Available at: [Link]

  • Claisen-Schmidt Condensation. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • ResearchGate. (n.d.). Synthesis and antitumor activity of 2-cyanocinnamic acid amides and their indole analogues. Available at: [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

  • Bulletin of the Korean Chemical Society. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5carbonitriles 2a-d, potassium salts of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 3a-d. Available at: [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Available at: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Available at: [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. Available at: [Link]

  • RSC Publishing. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Available at: [Link]

  • ResearchGate. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Available at: [Link]

  • Organic Chemistry Portal. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Available at: [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Available at: [Link]

  • SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]

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Application Notes and Protocols: The Role of 1-Ethyl-1H-indole-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the N-Ethyl Indole-2-Carbaldehyde Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of novel therapeutic agents across numerous disease areas, including oncology, infectious diseases, and inflammation.[1][3][4]

Within the diverse family of indole-based starting materials, indole-2-carbaldehydes represent a particularly versatile class of synthetic intermediates.[5] The aldehyde functionality at the C2 position serves as a reactive handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures. This guide focuses specifically on 1-Ethyl-1H-indole-2-carbaldehyde , a derivative that combines the foundational indole scaffold with an N-ethyl group. This seemingly simple modification has significant implications for drug design, as the N-alkylation can enhance metabolic stability, modulate solubility, and provide a vector for specific interactions within a biological target's binding pocket.

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound, detailed protocols for its derivatization, and insights into the biological activities of the resulting compounds.

Synthesis of the Starting Material: this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from the commercially available ethyl 1H-indole-2-carboxylate. This process includes N-alkylation followed by reduction and subsequent oxidation.

Synthetic Workflow

start Ethyl 1H-indole-2-carboxylate step1 N-Ethylation start->step1 intermediate1 Ethyl 1-ethyl-1H-indole-2-carboxylate step1->intermediate1 Ethyl iodide, Base (e.g., KOH) step2 Reduction intermediate1->step2 intermediate2 (1-Ethyl-1H-indol-2-yl)methanol step2->intermediate2 Reducing agent (e.g., LiAlH4) step3 Oxidation intermediate2->step3 end_product This compound step3->end_product Oxidizing agent (e.g., MnO2)

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of this compound

Step A: Synthesis of Ethyl 1-ethyl-1H-indole-2-carboxylate

  • To a solution of ethyl 1H-indole-2-carboxylate (1.0 eq) in acetone, add powdered potassium hydroxide (KOH) (3.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel to obtain pure ethyl 1-ethyl-1H-indole-2-carboxylate.

Step B: Synthesis of (1-Ethyl-1H-indol-2-yl)methanol

  • Prepare a stirred slurry of lithium aluminium hydride (LiAlH4) (1.5 eq) in dry diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of ethyl 1-ethyl-1H-indole-2-carboxylate (1.0 eq) in the same dry solvent dropwise to the LiAlH4 slurry at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[7]

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting white precipitate and wash it thoroughly with ether or THF.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and evaporate the solvent to yield (1-ethyl-1H-indol-2-yl)methanol.

Step C: Synthesis of this compound

  • Dissolve (1-ethyl-1H-indol-2-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Add activated manganese dioxide (MnO2) (5-10 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 12-24 hours.[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the manganese dioxide, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain this compound, which can be further purified by column chromatography if necessary.

Application in the Synthesis of Anticancer Agents

The 1-ethyl-1H-indole-2-carboxamide scaffold has emerged as a promising template for the development of potent anticancer agents, particularly as dual inhibitors of key cell cycle regulators like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[8]

Synthetic Strategy: From Aldehyde to Bioactive Amide

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This acid is then a versatile precursor for the synthesis of a library of amides via coupling with various amines.

start This compound step1 Oxidation start->step1 e.g., KMnO4 or Jones Reagent intermediate1 1-Ethyl-1H-indole-2-carboxylic acid step1->intermediate1 step2 Amide Coupling intermediate1->step2 end_product 1-Ethyl-1H-indole-2-carboxamide Derivatives step2->end_product amine Amine (R-NH2) amine->step2 Coupling agents (e.g., BOP, DIPEA)

Caption: Synthesis of 1-Ethyl-1H-indole-2-carboxamide derivatives.

Protocol 2: Synthesis of a Representative 1-Ethyl-1H-indole-2-carboxamide

Step A: Synthesis of 1-Ethyl-1H-indole-2-carboxylic acid

  • Dissolve this compound (1.0 eq) in acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring until a persistent orange color is observed.

  • Stir for an additional 30 minutes at 0 °C.

  • Quench the reaction by adding isopropanol until the solution turns green.

  • Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent to yield 1-Ethyl-1H-indole-2-carboxylic acid.

Step B: Amide Coupling

  • Dissolve 1-Ethyl-1H-indole-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in dichloromethane (DCM).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq) as the coupling reagent.[8]

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once complete, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 1-Ethyl-1H-indole-2-carboxamide derivative.

Biological Activity Data

While data for 1-ethyl derivatives are limited, related N-alkylated indole-2-carboxamides have shown potent activity. The following table presents data for analogous compounds, highlighting the potential of this scaffold.

Compound IDR Group (Amine Moiety)Target Cell LineIC50 (µM)[8]
5d 4-morpholin-4-yl phenethylA-549 (Lung)1.10
5d 4-morpholin-4-yl phenethylMCF-7 (Breast)0.90
5e 2-methylpyrrolidin-1-yl phenethylA-549 (Lung)0.95
5e 2-methylpyrrolidin-1-yl phenethylMCF-7 (Breast)0.80
Mechanism of Action: Dual EGFR/CDK2 Inhibition

Certain indole-2-carboxamide derivatives have been identified as dual inhibitors of EGFR and CDK2, two kinases that are crucial for cancer cell proliferation and survival.[8] By simultaneously targeting these two pathways, these compounds can induce apoptosis and cell cycle arrest, making them promising candidates for cancer therapy.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus cluster_outcomes Cellular Outcomes EGFR EGFR (Receptor Tyrosine Kinase) Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Survival PI3K_Akt->Survival CDK2_CyclinE CDK2/Cyclin E (Cell Cycle Progression) G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition G1_S_Transition->Proliferation Inhibitor 1-Ethyl-indole-2-carboxamide Derivative Inhibitor->EGFR Inhibition Inhibitor->CDK2_CyclinE Inhibition

Caption: Dual inhibition of EGFR and CDK2 signaling pathways.

Application in the Synthesis of Antimicrobial Agents

The aldehyde functionality of this compound is an excellent electrophile for condensation reactions, such as the Knoevenagel condensation, to generate α,β-unsaturated systems.[9][10] These Michael acceptors can then be further functionalized or evaluated for their biological properties, including antimicrobial activity.

Protocol 3: Knoevenagel Condensation
  • Dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in ethanol or another suitable solvent.

  • Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).[9]

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

  • If the product does not precipitate, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Derivatives of indole-2-carboxylates have shown significant antimicrobial and antifungal activities.[3][11] While specific data for 1-ethyl-2-carbaldehyde derivatives is not abundant, the general class of indole-based compounds shows promise. For instance, certain indole-2-carboxamide derivatives have demonstrated notable antibacterial activity.[12]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its N-ethyl group offers a strategic advantage for modulating the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. The reactive aldehyde at the C2 position provides a gateway to a wide array of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening.

The protocols and application notes presented herein demonstrate the utility of this scaffold in generating potent anticancer and potentially antimicrobial agents. Further exploration of derivatives synthesized from this compound is warranted and holds significant promise for the discovery of novel therapeutics.

References

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  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

  • Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing. [Link]

  • Synthesis, Characterization and Antioxidant and Antimicrobial Properties of New Ester and Amide Derivatives of Indole-2-Carboxylic Acid. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. PubMed. [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI. [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. SciRP.org. [Link]

  • Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives. ResearchGate. [Link]

  • Design, synthesis, and antimicrobial activity of novel 5-substituted indole-2-carboxamide derivatives. ResearchGate. [Link]

  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. NIH. [Link]

  • On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. ResearchGate. [Link]

  • Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. ResearchGate. [Link]

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synthetic routes to 1-Ethyl-1H-indole-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 1-Ethyl-1H-indole-2-carbaldehyde and Its Derivatives

Application Note & Protocols for Synthetic Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and pharmacologically active compounds.[1][2] Specifically, the this compound framework serves as a highly versatile precursor for the synthesis of a diverse array of molecules with potential therapeutic applications, from anti-cancer to anti-viral agents.[3] The aldehyde functional group at the C-2 position provides a reactive handle for extensive chemical elaboration, while the N-ethyl group can be crucial for modulating physicochemical properties such as solubility, metabolic stability, and target-binding affinity. This document provides a comprehensive overview of robust synthetic strategies to access this key intermediate and its derivatives, offering detailed, field-tested protocols and explaining the chemical rationale behind the procedural choices.

Strategic Overview: Pathways to the Target Scaffold

The synthesis of this compound can be approached via two primary retrosynthetic disconnections. The choice between these routes often depends on the availability of starting materials, scalability, and the desired substitution patterns on the indole core.

  • Route A: Late-Stage Formylation. This strategy involves the initial synthesis of 1-ethyl-1H-indole, followed by the introduction of the carbaldehyde group at the C-2 position. This route is advantageous when diverse N-alkyl indoles are available or easily synthesized.

  • Route B: Early-Stage Functionalization. This approach begins with a pre-functionalized indole, such as an indole-2-carboxylate ester, which is first N-ethylated and then converted to the target aldehyde. This is often the preferred route due to the high regioselectivity and milder conditions in the final steps.

G cluster_A Route A: Late-Stage Formylation cluster_B Route B: Early-Stage Functionalization Start_Indole Indole N_Ethyl_Indole 1-Ethyl-1H-indole Start_Indole->N_Ethyl_Indole N-Ethylation Start_Ester Indole-2-carboxylate Ester N_Ethyl_Ester Ethyl 1-ethyl-1H-indole-2-carboxylate Start_Ester->N_Ethyl_Ester N-Ethylation Target This compound Lithiation C-2 Lithiation & Formylation N_Ethyl_Indole->Lithiation Lithiation->Target Reduction Reduction to Alcohol N_Ethyl_Ester->Reduction Oxidation Oxidation to Aldehyde Reduction->Oxidation Oxidation->Target

Figure 1: High-level comparison of the two primary synthetic strategies.

Route A: Synthesis via Late-Stage Formylation

This pathway prioritizes the formation of the N-ethyl bond on the parent indole, followed by regioselective C-2 formylation. The critical step is the directed metallation of the C-2 position, as direct electrophilic formylation (e.g., Vilsmeier-Haack) of N-alkylindoles preferentially occurs at the C-3 position.

Protocol 1: Synthesis of 1-Ethyl-1H-indole

Causality: The indole N-H proton is acidic and can be readily removed by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting indolide anion is a potent nucleophile that efficiently displaces a halide from an ethylating agent. DMF is an ideal polar aprotic solvent for this SN2 reaction, effectively solvating the sodium cation.

  • Reagents & Materials:

    • Indole

    • Sodium hydride (60% dispersion in mineral oil)

    • Ethyl iodide (or diethyl sulfate)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq.).

    • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time.

    • Add anhydrous DMF to the flask, and cool the resulting suspension to 0 °C in an ice bath.

    • Dissolve indole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

    • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq.) dropwise.

    • Let the reaction stir at room temperature overnight. Monitor completion by TLC (e.g., 9:1 Hexanes:EtOAc).

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Extract the aqueous phase with diethyl ether (3x).

    • Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield 1-ethyl-1H-indole as a clear oil.

Protocol 2: C-2 Formylation of 1-Ethyl-1H-indole

Causality: The C-2 proton of an N-substituted indole is the most acidic carbon-bound proton. A strong organolithium base, such as n-butyllithium (n-BuLi), selectively deprotonates this position at low temperatures, forming a C-2 lithiated indole. This potent nucleophile can then be trapped by an electrophile like DMF to install the formyl group after an aqueous workup. Low temperature is critical to prevent side reactions.

  • Reagents & Materials:

    • 1-Ethyl-1H-indole

    • Anhydrous tetrahydrofuran (THF)

    • n-Butyllithium (2.5 M in hexanes)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

  • Procedure:

    • Dissolve 1-ethyl-1H-indole (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq.) dropwise via syringe. A color change is typically observed.

    • Stir the solution at -78 °C for 1 hour to ensure complete lithiation.

    • Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture.

    • Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

    • Cool the mixture to 0 °C and quench by adding 1 M HCl until the pH is ~7.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.

    • Purify the residue by column chromatography (eluting with a hexanes/ethyl acetate gradient) to afford this compound.

Route B: Synthesis via N-Alkylation of an Indole-2-Carboxylate Precursor

This route is often higher yielding and more scalable. It leverages the robust chemistry of indole-2-carboxylates and avoids the use of cryogenic temperatures and highly pyrophoric organolithium reagents in the final steps.

G Ester Ethyl 1H-indole-2-carboxylate Alk_Ester Ethyl 1-ethyl-1H-indole-2-carboxylate Ester->Alk_Ester  Protocol 3:  KOH, EtI, Acetone   Alcohol (1-Ethyl-1H-indol-2-yl)methanol Alk_Ester->Alcohol  Protocol 4a:  LiAlH4, THF   Aldehyde This compound Alcohol->Aldehyde  Protocol 4b:  MnO₂, DCM  

Figure 2: Workflow for the synthesis via an indole-2-carboxylate precursor.

Protocol 3: N-Ethylation of Ethyl 1H-indole-2-carboxylate

Causality: This method provides a practical alternative to using sodium hydride.[4] Potassium hydroxide is a sufficiently strong base to deprotonate the indole nitrogen, especially in a polar solvent like acetone which facilitates the reaction. This procedure is generally safer and more amenable to larger scales.

  • Reagents & Materials:

    • Ethyl 1H-indole-2-carboxylate

    • Potassium hydroxide (KOH)

    • Ethyl iodide (EtI)

    • Acetone

    • Water

  • Procedure:

    • Dissolve ethyl 1H-indole-2-carboxylate (1.0 eq.) in acetone in a round-bottom flask.

    • Add powdered potassium hydroxide (3.0 eq.) to the solution.

    • Add ethyl iodide (1.5 eq.) and stir the resulting suspension vigorously at room temperature for 4-6 hours. Monitor by TLC.

    • Upon completion, filter the reaction mixture to remove inorganic salts and wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water (3x) and brine.

    • Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield ethyl 1-ethyl-1H-indole-2-carboxylate, which is often pure enough for the next step.

Protocol 4: Conversion of Ester to Aldehyde

Causality: This is a two-step conversion. First, the robust reducing agent lithium aluminum hydride (LiAlH₄) quantitatively reduces the ester to the primary alcohol.[5] Second, a selective oxidizing agent is required to convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO₂) is the reagent of choice for oxidizing benzylic and allylic alcohols and is highly effective for this transformation, providing clean conversion with simple filtration-based workup.[5][6]

  • Reagents & Materials:

    • Ethyl 1-ethyl-1H-indole-2-carboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Activated manganese dioxide (MnO₂)

    • Anhydrous tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Sodium sulfate (Na₂SO₄)

    • Celite®

  • Procedure:

    • Step A: Reduction to (1-Ethyl-1H-indol-2-yl)methanol

      • Prepare a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF in a flame-dried flask under N₂ at 0 °C.

      • Dissolve ethyl 1-ethyl-1H-indole-2-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

      • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

      • Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

      • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®, washing thoroughly with ethyl acetate.

      • Concentrate the filtrate to yield the crude alcohol, which can be used directly in the next step.

    • Step B: Oxidation to this compound

      • Dissolve the crude alcohol from the previous step in DCM.

      • Add activated MnO₂ (5-10 eq. by weight) in one portion. The reaction is heterogeneous.

      • Stir the black suspension vigorously at room temperature. The reaction progress can be monitored by TLC and is often complete within 4-12 hours.

      • Upon completion, filter the mixture through a pad of Celite® to remove the MnO₂ solids. Wash the pad extensively with DCM until the filtrate is colorless.

      • Combine the filtrates and concentrate under reduced pressure.

      • Purify by column chromatography if necessary to yield the final product.

Synthesis of Derivatives: An Example

The aldehyde functionality is a gateway to numerous derivatives. The Knoevenagel condensation is a classic C-C bond-forming reaction that demonstrates this utility.

Protocol 5: Knoevenagel Condensation to form 1-Ethyl-2-(2-nitrovinyl)-1H-indole

Causality: The aldehyde reacts with an active methylene compound, such as nitromethane, in the presence of a weak base catalyst like ammonium acetate. The reaction proceeds through a dehydration mechanism to form a conjugated nitroalkene, a valuable intermediate for further transformations, such as reduction to tryptamines.[6]

  • Reagents & Materials:

    • This compound

    • Nitromethane

    • Ammonium acetate

    • Acetic acid

  • Procedure:

    • Combine this compound (1.0 eq.), nitromethane (5.0 eq.), and ammonium acetate (1.5 eq.) in glacial acetic acid.

    • Heat the mixture to reflux (approx. 100-110 °C) for 1-2 hours. A color change to deep red/orange is expected.

    • Cool the reaction mixture to room temperature, then pour it into a beaker of ice water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water, then recrystallize from ethanol to yield the pure nitrovinylindole derivative as a colored solid.

Summary of Synthetic Routes

RouteKey StepsKey ReagentsTypical YieldsAdvantagesDisadvantages
A 1. N-Ethylation2. C-2 Lithiation3. FormylationNaH, EtIn-BuLi, DMF50-70% (over 2 steps)Quick access from parent indole.Requires cryogenic temperatures and pyrophoric reagents; regioselectivity issues without lithiation.
B 1. N-Ethylation2. Ester Reduction3. Alcohol OxidationKOH, EtILiAlH₄MnO₂70-85% (over 3 steps)High-yielding, highly selective, safer, and more scalable.[5]Longer sequence; requires functionalized starting material.

Conclusion

The synthesis of this compound is readily achievable through multiple robust pathways. For rapid, small-scale synthesis where indole is the primary starting material, the C-2 lithiation and formylation route (Route A) is effective. For larger-scale, process-oriented synthesis demanding high yields and operational safety, the N-alkylation of an indole-2-carboxylate followed by a reduction-oxidation sequence (Route B) is demonstrably superior. The resulting aldehyde is a pivotal intermediate, providing a synthetic handle for the creation of diverse libraries of indole derivatives for applications in drug discovery and materials science.[7]

References

  • Acme Bioscience. The Role of Indole-2-carboxaldehyde in Drug Discovery and Pharmaceutical Development. [Link]

  • Acme Bioscience. Indole-2-carboxaldehyde Applications in Organic Electronics and Material Science. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones, pyridazino[4,5-b]indoles and 2-indolyl-thiazolidinones. PubMed. [Link]

  • Bruckmann, A., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. National Institutes of Health (PMC). [Link]

  • Bruckmann, A., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [Link]

  • Tunoori, A. R., et al. (2017). Ethyl 1H-indole-2-carboxylate. National Institutes of Health (PMC). [Link]

  • ResearchGate. Reaction mechanism of formyl indole (FIC) formation via Vilsmeier–Haach formylation reaction. [Link]

  • Al-Hadedi, A. A. M., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Institutes of Health (PMC). [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Organic Syntheses. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. [Link]

  • Chen, X., et al. C-H Functionalization of indoles and oxindoles through CDC reactions. [Link]

  • ResearchGate. Synthesis of N-alkylated indoles. [Link]

  • International Journal of Industrial Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenoxyphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)amino)methylene)malonaldehyde and their derivatives. [Link]

  • Balanna, K., et al. (2022). Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. Royal Society of Chemistry. [Link]

  • MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • Hiremath, S. P., et al. (1973). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Taylor & Francis Online. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry. [Link]

  • Reddy, G. S., et al. (2021). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. National Institutes of Health (PMC). [Link]

  • Kumari, A., & Singh, R. K. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed. [Link]

  • Jones, A. M., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Royal Society of Chemistry. [Link]

  • Al-Hadedi, A. A. M., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

Sources

scale-up synthesis of 1-Ethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 1-Ethyl-1H-indole-2-carbaldehyde

Abstract

This application note provides a comprehensive, field-proven guide for the , a key heterocyclic building block in medicinal chemistry and materials science. Recognizing the challenges associated with achieving regioselective C2 functionalization of the indole nucleus, this document details a robust, two-step synthetic strategy. The protocol begins with the N-ethylation of indole, followed by a highly regioselective C2 formylation via directed ortho-lithiation. We delve into the causality behind critical process parameters, from reagent selection to reaction conditions, to ensure reproducibility, high yield, and purity on a larger scale. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: The Strategic Importance of C2-Functionalized Indoles

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] While C3-functionalized indoles are readily accessible via classical electrophilic substitution reactions like the Vilsmeier-Haack reaction[2][3], the synthesis of C2-substituted isomers presents a significant regiochemical challenge. This compound is a valuable intermediate, serving as a precursor for more complex molecules with potential applications in oncology, neurology, and infectious diseases.[1][4]

Standard electrophilic formylation of an N-alkylated indole often yields a mixture of C2 and C3 isomers, with the C3 product typically predominating. This lack of selectivity necessitates difficult chromatographic separations, rendering such routes inefficient for scale-up. The protocol outlined herein circumvents this fundamental issue by employing a directed ortho-lithiation strategy, which provides unambiguous and high-yielding access to the desired C2-formylated product.

Strategic Synthesis Overview: A Two-Step, Regioselective Approach

The selected strategy involves two distinct chemical transformations designed for scalability and control.

Step 1: N-Ethylation of Indole. The synthesis commences with the protection and activation of the indole nitrogen via ethylation. This step is critical as it prevents unwanted side reactions in the subsequent metallation and sets the stage for directed C2 functionalization.

Step 2: Directed Ortho-Lithiation and Formylation. This is the key regiochemistry-defining step. The N-ethyl group directs a strong organolithium base to deprotonate the adjacent C2 position with high fidelity. The resulting C2-lithiated intermediate is then trapped with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to exclusively yield the this compound.

Logical Workflow of the Synthesis

G Indole Indole Step1 Step 1: N-Ethylation Base (KOH), Ethyl Iodide Solvent (Acetone) Indole->Step1 Intermediate 1-Ethyl-1H-indole Step1->Intermediate Step2 Step 2: C2-Formylation 1. n-BuLi, THF, -78°C 2. DMF Intermediate->Step2 Product This compound Step2->Product

Caption: Overall two-step synthetic workflow.

Detailed Experimental Protocols

Safety First: A thorough hazard analysis and risk assessment must be conducted before any chemical synthesis.[5] All operations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory. Pay special attention to the handling of pyrophoric n-butyllithium and corrosive reagents.

Part A: Scale-Up Synthesis of 1-Ethyl-1H-indole

Causality: This protocol uses potassium hydroxide (KOH), a cost-effective and relatively safe base for scale-up, in acetone. The reaction of indole with an alkylating agent like ethyl iodide proceeds via an SN2 mechanism on the deprotonated indole nitrogen.[6] Acetone is a suitable polar aprotic solvent that facilitates this reaction.

Materials & Reagents:

ReagentMW ( g/mol )Moles (mol)EquivalentsAmount
Indole117.150.8541.0100 g
Potassium Hydroxide (powdered)56.111.281.571.8 g
Ethyl Iodide155.971.021.2159.8 g (82.4 mL)
Acetone---1.0 L

Step-by-Step Protocol:

  • Setup: Equip a 3 L, three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Charging Reagents: To the flask, add indole (100 g, 0.854 mol) and acetone (1.0 L). Begin stirring to dissolve the indole.

  • Base Addition: Carefully add powdered potassium hydroxide (71.8 g, 1.28 mol) to the solution. The mixture may warm slightly.

  • Ethylating Agent Addition: Add ethyl iodide (82.4 mL, 1.02 mol) dropwise over 30 minutes. An exothermic reaction will be observed. Maintain the internal temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 9:1 Hexanes:Ethyl Acetate eluent until the starting indole spot is consumed.

  • Work-Up (Quench & Extraction):

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium iodide salt precipitate and wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the acetone.

    • To the resulting residue, add water (500 mL) and ethyl acetate (500 mL).

    • Transfer to a separatory funnel, shake, and separate the layers.

    • Wash the organic layer sequentially with water (2 x 250 mL) and brine (250 mL).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude oil.

    • Purify the crude 1-ethyl-1H-indole by vacuum distillation to obtain a colorless to pale yellow oil.

    • Expected Yield: 85-95%.

Part B: Scale-Up Synthesis of this compound

Causality: This step leverages the principle of directed ortho-metallation. The N-ethyl group is a modest directing group, but in the presence of a strong kinetic base like n-butyllithium (n-BuLi) at low temperatures, deprotonation occurs selectively at the C2 position.[7] The use of an anhydrous ethereal solvent (THF) is critical to prevent the quenching of the highly reactive organolithium intermediate. The reaction is kept at -78°C (dry ice/acetone bath) to prevent side reactions and ensure kinetic control. The subsequent addition of anhydrous DMF serves as the C1 electrophile to install the formyl group.

Materials & Reagents:

ReagentMW ( g/mol )Moles (mol)EquivalentsAmount
1-Ethyl-1H-indole145.200.6891.0100 g
n-Butyllithium (2.5 M in hexanes)64.060.7581.1303 mL
N,N-Dimethylformamide (DMF, anhydrous)73.090.8271.275.8 mL
Tetrahydrofuran (THF, anhydrous)---1.5 L
Saturated aq. NH₄Cl---~500 mL

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Assemble a 5 L, three-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a rubber septum for reagent addition via syringe/cannula. Flame-dry the glassware under vacuum and backfill with dry argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Charge: Add anhydrous THF (1.5 L) to the flask, followed by 1-ethyl-1H-indole (100 g, 0.689 mol).

  • Cooling: Cool the stirred solution to -78°C using a dry ice/acetone bath. Ensure the solution does not freeze.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 303 mL, 0.758 mol) dropwise via syringe or cannula over 60-90 minutes, ensuring the internal temperature does not rise above -70°C. A color change to a deep yellow or orange solution is typically observed. Stir the mixture at -78°C for an additional 1 hour after the addition is complete.

  • Formylation: Add anhydrous DMF (75.8 mL, 0.827 mol) dropwise over 45 minutes, again maintaining the temperature below -70°C.

  • Warming: After the DMF addition is complete, allow the reaction mixture to slowly warm to room temperature over 2-3 hours (the cooling bath can be removed).

  • Work-Up (Quench & Extraction):

    • Cool the flask in an ice-water bath.

    • Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (~500 mL) until the gas evolution ceases.

    • Add water (500 mL) and ethyl acetate (1 L).

    • Transfer the mixture to a large separatory funnel. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 300 mL).

    • Combine all organic layers and wash with brine (2 x 400 mL).

  • Purification:

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a solid or viscous oil.

    • Recrystallization: The most effective method for scale-up purification is recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol or isopropanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Filter the resulting crystals, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

    • Expected Yield: 70-85%. Melting Point: ~69-72°C.

Mechanism of C2-Lithiation and Formylation

G cluster_0 Step 1: Directed Lithiation cluster_1 Step 2: Formylation cluster_2 Step 3: Workup 1-Ethylindole 1-Ethylindole nBuLi + n-BuLi Lithiated C2-Lithiated Intermediate Butane - Butane DMF + DMF Adduct Tetrahedral Adduct Lithiated->Adduct Nucleophilic Attack Workup + H₂O / H⁺ Product Final Product Adduct->Product Hydrolysis

Caption: Reaction mechanism for C2-formylation.

Analytical Characterization & Quality Control

Purity and identity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include a singlet for the aldehyde proton (~9.9 ppm), aromatic protons in the 7.2-7.8 ppm region, a quartet for the N-CH₂ group (~4.4 ppm), and a triplet for the N-CH₂-CH₃ group (~1.5 ppm).

  • ¹³C NMR (CDCl₃, 101 MHz): The aldehyde carbonyl carbon should appear around 182-185 ppm. Other characteristic signals for the ethyl group and the indole ring carbons are also expected.

  • Mass Spectrometry (ESI+): Calculated for C₁₁H₁₁NO [M+H]⁺: 174.0913; Found: 174.0915.

  • TLC: Rf value should be consistent on a standardized plate (e.g., Silica gel, 4:1 Hexanes:Ethyl Acetate).

  • Melting Point: A sharp melting point range indicates high purity.

Safety and Hazard Management

  • n-Butyllithium: Pyrophoric and highly reactive with water, air, and protic solvents.[8] Must be handled under a strict inert atmosphere. Use appropriate syringes or cannulation techniques for transfer. Have a Class D fire extinguisher readily available.

  • Anhydrous Solvents (THF): Highly flammable. Can form explosive peroxides upon storage. Use freshly distilled or commercially available anhydrous grades.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Ethyl Iodide: A lachrymator and alkylating agent. Handle with care in a fume hood.

  • Potassium Hydroxide: Corrosive. Causes severe skin and eye burns.[9]

Conclusion

The synthetic route detailed in this application note, utilizing N-ethylation followed by directed ortho-lithiation and formylation, represents a robust and scalable method for producing high-purity this compound. By providing detailed, step-by-step protocols and explaining the scientific rationale behind key process decisions, this guide serves as a reliable resource for chemists in research and development, enabling the efficient synthesis of this valuable chemical intermediate.

References

  • Beilstein J. Org. Chem. 2021 , 17, 1453–1463. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. [Link]

  • Progress in Chemical and Biochemical Research. 2019 , 2(1), 22-31. Tertiary cyclic amides in Vilsmeier type reaction with indoles. [Link]

  • RSC Advances. 2021 , 11, 35689-35728. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

  • Google Patents. CN102786460A. Synthetic method for indole-3-carboxaldehyde compounds.
  • YouTube. The Vilsmeier-Haack Reaction. [Link]

  • Molecules. 2017 , 22(11), 1983. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • Der Pharma Chemica. 2016 , 8(1), 444-463. Synthesis and biological evaluation of indoles. [Link]

  • Organic Syntheses. 2024 , 101, 21–33. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

  • PubChem. Indole-2-carboxaldehyde. [Link]

  • Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. [Link]

  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • ResearchGate. Ethyl 1H-indole-2-carboxylate. [Link]

  • National Center for Biotechnology Information. Ethyl 1H-indole-2-carboxylate. [Link]

  • Google P
  • Indian Journal of Chemistry, Section B. 1977 , 15B(10), 946-948. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl). [Link]

  • The Journal of Organic Chemistry. 1983 , 48(20), 3591–3593. Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Sciencemadness.org. The vilsmeier-haack formylation of 1,2,3-trimethylindole. [Link]

  • Arkivoc. 2019 , (vi), 273-281. Formation of indole trimers in Vilsmeier type reactions. [Link]

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Troubleshooting & Optimization

Technical Support Center: Vilsmeier-Haack Synthesis of 1-Ethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack synthesis of 1-Ethyl-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and understand the formation of by-products. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.

Introduction: The Regioselectivity Challenge

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles like indoles.[1][2] However, the electrophilic substitution on the indole nucleus is highly regioselective. For N-substituted indoles, such as 1-ethyl-1H-indole, the reaction overwhelmingly favors formylation at the C-3 position due to its higher electron density.[3] The synthesis of this compound via a direct Vilsmeier-Haack reaction is not a standard procedure and, if observed, would likely be a minor product. Therefore, this guide will address the by-products encountered in the context of the predominant C-3 formylation and discuss the challenges and potential by-products if attempting to force C-2 formylation.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize this compound using the Vilsmeier-Haack reaction, but my main product is the 3-formyl isomer. Why is this happening?

A1: This is the expected outcome. The Vilsmeier-Haack reaction on N-alkylindoles is highly regioselective for the C-3 position due to the electronic properties of the indole ring. The C-3 position is more nucleophilic and thus more reactive towards the electrophilic Vilsmeier reagent. The formation of the C-2 isomer is electronically disfavored.

Q2: Is it possible to obtain this compound as the major product using the Vilsmeier-Haack reaction?

A2: Achieving C-2 selectivity in a Vilsmeier-Haack reaction on a simple N-alkylindole is extremely challenging and not a standard transformation. It may require specialized substitution patterns on the indole ring or the use of protecting groups to block the C-3 position. For practical synthesis of the 2-carbaldehyde, alternative methods are recommended.[4][5]

Q3: What are the most common by-products I should expect in the Vilsmeier-Haack reaction of 1-ethyl-1H-indole?

A3: Besides the major 1-Ethyl-1H-indole-3-carbaldehyde product, common by-products include unreacted starting material, di-formylated products (e.g., 1-Ethyl-1H-indole-2,3-dicarbaldehyde), and bis(1-ethyl-1H-indolyl)methane derivatives.[6]

Q4: How can I minimize the formation of these by-products?

A4: Careful control of reaction conditions is key. Use of a 1:1 stoichiometry of the Vilsmeier reagent to the indole substrate can minimize di-formylation. Maintaining a low reaction temperature (0-5 °C) during the addition of the indole and keeping the reaction time as short as possible will help reduce the formation of bis(indolyl)methane by-products.

Troubleshooting Guide

This section provides a more in-depth look at specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material
  • Possible Cause: Inactive Vilsmeier reagent. The reagent is moisture-sensitive.

    • Solution: Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous N,N-dimethylformamide (DMF).

  • Possible Cause: Insufficient activation time for the Vilsmeier reagent.

    • Solution: Allow the phosphorus oxychloride (POCl₃) and DMF to react for a sufficient time (typically 15-30 minutes) at 0-5 °C before adding the indole.[3]

Issue 2: Presence of Multiple Spots on TLC, Indicating Several Products
  • Possible Cause: Formation of the C-3 isomer, di-formylated products, and bis(indolyl)methane.

    • Solution: Refer to the by-product characterization table below to identify the potential structures. Use column chromatography for purification. A gradient elution with a mixture of hexanes and ethyl acetate is often effective.

Issue 3: Difficulty in Purifying the Desired Product
  • Possible Cause: Similar polarities of the desired product and by-products.

    • Solution: High-performance liquid chromatography (HPLC) may be necessary for separating isomers with very similar polarities. Recrystallization can also be effective if a relatively pure crude product is obtained.

Reaction Mechanism and By-product Formation

The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium ion, known as the Vilsmeier reagent, from DMF and POCl₃. This electrophile then attacks the electron-rich indole ring. The schematic below illustrates the expected C-3 formylation pathway and the formation of common by-products.

Vilsmeier_Haack_Byproducts cluster_main Main Reaction Pathway (C-3 Formylation) cluster_byproducts By-product Formation Pathways 1-Ethyl-1H-indole 1-Ethyl-1H-indole Intermediate_3 Sigma Complex (Attack at C-3) 1-Ethyl-1H-indole->Intermediate_3 Electrophilic Attack Bis_Indolyl Bis(1-ethyl-1H-indolyl)methane 1-Ethyl-1H-indole->Bis_Indolyl Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Intermediate_3 Diformylation 1-Ethyl-1H-indole-2,3-dicarbaldehyde Vilsmeier_Reagent->Diformylation Product_3 1-Ethyl-1H-indole-3-carbaldehyde (Major Product) Intermediate_3->Product_3 Hydrolysis Product_3->Diformylation Further Reaction with Vilsmeier Reagent (Excess Reagent/High Temp.) Product_3->Bis_Indolyl Reaction with 1-Ethyl-1H-indole (Acidic Conditions)

Caption: Vilsmeier-Haack reaction of 1-Ethyl-1H-indole leading to the major C-3 product and common by-products.

Common By-products in the Vilsmeier-Haack Synthesis of 1-Ethyl-1H-indole Carbaldehydes

By-product NameStructureKey Identifying Features (NMR & MS)Prevention/Removal
1-Ethyl-1H-indole-3-carbaldehyde 1-Ethyl-1H-indole-3-carbaldehyde¹H NMR: Aldehyde proton (CHO) at ~10.0 ppm, singlet for H-2 at ~7.75 ppm.[7] MS (ESI): [M+H]⁺ at m/z 174.[7]This is the major product. Separation from the 2-isomer is challenging and requires careful chromatography.
1-Ethyl-1H-indole-2,3-dicarbaldehyde 1-Ethyl-1H-indole-2,3-dicarbaldehyde¹H NMR: Two distinct aldehyde proton signals. Absence of H-2 and H-3 protons. MS: Higher molecular weight corresponding to the addition of two formyl groups.Use a 1:1 molar ratio of Vilsmeier reagent to indole. Avoid high reaction temperatures. Can be separated by column chromatography.
Bis(1-ethyl-1H-indolyl)methane Bis(1-ethyl-1H-indolyl)methane¹H NMR: Characteristic singlet for the methylene bridge proton (Ar-CH-Ar) around 5.5-6.0 ppm.[6] MS: Molecular ion corresponding to two indole units linked by a CH₂ group.Maintain low reaction temperatures. Quench the reaction promptly after the starting material is consumed. Can be removed by column chromatography.

Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Formylation of 1-Ethyl-1H-indole

This protocol will yield 1-Ethyl-1H-indole-3-carbaldehyde as the major product.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.1 equivalents) dropwise to the cold DMF with stirring. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Reaction: Dissolve 1-ethyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide to pH 8-9.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of this compound via an Alternative Route

Given the challenges of direct C-2 formylation via the Vilsmeier-Haack reaction, an alternative, more reliable method is presented here. This involves the lithiation of the C-2 position followed by quenching with an electrophilic formylating agent.

  • Indole Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-ethyl-1H-indole (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C. Add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at this temperature for 1 hour.

  • Formylation: Add anhydrous DMF (1.2 equivalents) dropwise to the solution at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by silica gel column chromatography.

References

  • BenchChem. Technical Support Center: Formylation Reactions of N-Substituted Indoles. Accessed January 21, 2026.
  • Reddit. Having some troubles with a Vislmeier-Haack reaction. Accessed January 21, 2026.
  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. Accessed January 21, 2026.
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  • PubMed. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. Accessed January 21, 2026.
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  • DOI. The Bis(indolylmethyl) ethers: Design, Prototypical Synthesis, and Scope Studies. Accessed January 21, 2026.
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Technical Support Center: Synthesis of 1-Ethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge to not just follow a protocol, but to make informed decisions in your experimental work.

The synthesis of this compound is typically a two-step process: (1) N-ethylation of an indole precursor, and (2) formylation at the C2 position. This guide is structured to address potential challenges in both stages of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the formylation of indoles to produce indole-2-carbaldehydes?

The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of electron-rich heteroaromatic compounds like indoles.[1] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3] The resulting electrophilic iminium salt attacks the electron-rich indole ring, leading to the formation of an aldehyde after aqueous work-up.[4]

Q2: What are the key safety precautions to consider when performing a Vilsmeier-Haack reaction?

Phosphorus oxychloride (POCl₃) is a highly corrosive reagent that reacts violently with water.[5] Therefore, all reactions should be conducted in a well-ventilated fume hood, using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Q3: Can I perform the N-ethylation and formylation in a single step?

While one-pot syntheses are attractive for their efficiency, for this specific target molecule, a stepwise approach is generally recommended for better control and higher yields. N-ethylation is typically performed under basic conditions, which can be incompatible with the acidic nature of the Vilsmeier-Haack reaction. Performing the reactions sequentially allows for purification of the N-ethylindole intermediate, ensuring a cleaner starting material for the formylation step.

Troubleshooting Guide: Low Yield and Side Reactions

This section addresses specific experimental issues that can lead to poor outcomes during the synthesis of this compound.

Part 1: N-Ethylation of Indole

Issue 1: Low yield of 1-Ethyl-1H-indole.

  • Potential Cause A: Incomplete Deprotonation of Indole. The indole nitrogen is not particularly acidic, and incomplete deprotonation can lead to a sluggish or incomplete reaction.

    • Solution: Ensure the use of a sufficiently strong base. While bases like potassium hydroxide (KOH) can be effective, stronger bases like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., DMF or THF) will ensure complete deprotonation.[6]

  • Potential Cause B: Inappropriate Solvent. The choice of solvent can significantly impact the reaction rate and yield.

    • Solution: Polar aprotic solvents like DMF or N-methyl-2-pyrrolidinone (NMP) are generally preferred as they can dissolve both the indole and the alkylating agent and facilitate the SN2 reaction.[7]

  • Potential Cause C: Reactivity of the Ethylating Agent.

    • Solution: Ethyl iodide or ethyl bromide are commonly used and are generally effective. Using a more reactive ethylating agent like diethyl sulfate is an option, but it is also more toxic. Phenyl triethylammonium iodide (PhEt₃NI) has also been reported as an effective and safe ethylating agent.[8][9]

Experimental Protocol: N-Ethylation of Indole using NaH and Ethyl Iodide

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Vilsmeier-Haack Formylation of 1-Ethyl-1H-indole

Issue 2: Low yield of this compound.

  • Potential Cause A: Inactive Vilsmeier Reagent. The Vilsmeier reagent is moisture-sensitive.

    • Solution: Use freshly distilled POCl₃ and anhydrous DMF. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. The quality of DMF is crucial; if it has a fishy smell, it has likely decomposed to dimethylamine and should be replaced.[10]

  • Potential Cause B: Insufficient Reaction Temperature or Time. While the initial formation of the Vilsmeier reagent is often performed at low temperatures, the subsequent formylation may require heating.

    • Solution: After the addition of 1-ethyl-1H-indole, allow the reaction to warm to room temperature and then heat to 60-80 °C.[11] Monitor the reaction progress by TLC. If the starting material is still present after a few hours, consider extending the reaction time or cautiously increasing the temperature.

  • Potential Cause C: Substrate Reactivity. The electronic properties of the indole ring influence its reactivity. The ethyl group at the N1 position is an electron-donating group, which should activate the ring towards electrophilic substitution.

Issue 3: Formation of Multiple Products (Observed on TLC).

  • Potential Cause A: Di-formylation or Formylation at other positions. While formylation of indoles typically occurs at the C3 position, formylation at C2 can be achieved, especially if the C3 position is blocked. In the case of 1-ethylindole, formylation is expected at C3, not C2. To obtain the desired 2-carbaldehyde, one would typically start with a precursor that directs formylation to the C2 position, such as 1-ethyl-1H-indole-3-carboxylic acid followed by a different synthetic route, or by using specific directing groups. However, if attempting a direct formylation, side products are likely. A more common route to indole-2-carbaldehydes involves the oxidation of 2-methylindoles or the reduction of indole-2-carboxylic acid derivatives.[12]

    • Solution for C3-formylation as a side product: Carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the substrate is a good starting point for optimization.[11] Adding the Vilsmeier reagent dropwise to a solution of the substrate can also help to avoid localized high concentrations of the reagent.

  • Potential Cause B: N-Formylation. Although less common with N-alkylated indoles, N-formylation can sometimes occur as a side reaction.[5]

    • Solution: This is generally less of an issue when starting with N-ethylindole.

Experimental Protocol: Vilsmeier-Haack Formylation of an Activated Indole (Illustrative for C3-Formylation)

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF and cool to 0 °C.

  • Add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise with stirring, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-ethyl-1H-indole (1.0 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

Reaction StepKey ReagentsSolventTemperature (°C)Typical Time (h)Reported Yield (%)
N-Ethylation Indole, NaH, Ethyl IodideDMF0 to RT2-4High
Vilsmeier-Haack 1-Ethyl-1H-indole, POCl₃, DMFDMF0 to 802-6Variable

Visualizing the Workflow

Diagram 1: Synthesis Pathway for this compound (Conceptual)

Synthesis_Pathway Indole Indole N_Ethylindole 1-Ethyl-1H-indole Indole->N_Ethylindole  N-Ethylation (Base, Et-X) Target This compound N_Ethylindole->Target  Formylation (Vilsmeier-Haack or other methods)

Caption: A conceptual two-step synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Formylation Yield

Troubleshooting_Logic Start Low Yield of This compound Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time) Start->Check_Conditions Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry Check_Purification Optimize Purification Start->Check_Purification Solution_Reagents Use Anhydrous Reagents Under Inert Atmosphere Check_Reagents->Solution_Reagents Solution_Conditions Increase Temperature/Time (Monitor by TLC) Check_Conditions->Solution_Conditions Solution_Stoichiometry Adjust Reagent Ratios (e.g., 1.1-1.5 eq. Vilsmeier) Check_Stoichiometry->Solution_Stoichiometry Solution_Purification Recrystallization or Careful Chromatography Check_Purification->Solution_Purification

Caption: A logical workflow for troubleshooting low yields in the formylation step.

References

  • BenchChem. (2025). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
  • BenchChem. (2025). Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting.
  • BenchChem. (2025). Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride.
  • BenchChem. (2025). Scalable synthesis of 3h-Indole-2-carbaldehyde for industrial applications.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., & Al-Qawasmeh, R. A. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(2), 333. Retrieved from [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. Retrieved from [Link]

  • Hempel, C., Held, C., & Scheschkewitz, D. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7415–7419. Retrieved from [Link]

  • Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 53, 72. Retrieved from [Link]

  • Hempel, C., Held, C., & Scheschkewitz, D. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
  • Organic Chemistry Portal. Synthesis of indoles. Retrieved from [Link]

  • Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., & Al-Qawasmeh, R. A. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(2), 333. Retrieved from [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2011). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-a]indolones. Archiv der Pharmazie, 344(12), 815–824. Retrieved from [Link]

  • Hiremath, S. P., & Siddappa, S. (1965). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic, 1, 1-5. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to Indole-2-carbaldehyde and Its Derivatives.
  • Der Pharma Chemica. (2015). Synthesis and biological evaluation of indoles. Retrieved from [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. Retrieved from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • Google Patents. (2001). WO2001081305A2 - Methylation of indole compounds using dimethy carbonate.
  • Ling, L., Cao, J., Hu, J., & Zhang, H. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(46), 28945–28949. Retrieved from [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

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Technical Support Center: Purification of 1-Ethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Ethyl-1H-indole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing this versatile intermediate and encountering challenges in isolating the pure compound from a complex reaction mixture. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting common purification issues and offers detailed, validated protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and how does it impact purification?

A1: The most prevalent method for synthesizing this compound is the Vilsmeier-Haack formylation of 1-ethyl-1H-indole.[1][2] This reaction uses phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic "Vilsmeier reagent."[3][4] While effective, this process generates a host of impurities that complicate purification, including unreacted starting material, acidic byproducts from reagent hydrolysis (phosphoric and hydrochloric acid), and residual high-boiling solvents like DMF.[3][5]

Q2: Why did my reaction mixture turn into a dark, tarry residue upon adding water?

A2: Tar formation is a common issue, often caused by an uncontrolled quenching of the reaction.[5] The hydrolysis of excess POCl₃ is extremely exothermic.[3] Adding water directly to the reaction mixture can cause localized superheating, leading to polymerization and degradation of the indole product, which is often sensitive to strong acids and high temperatures.[6][7] A controlled "reverse quench," where the reaction mixture is slowly added to a large volume of ice, is crucial to dissipate heat effectively.[3]

Q3: My crude product looks clean by ¹H NMR, but the color is off (yellow to brown). What could be the cause?

A3: Indoles, particularly those with aldehyde functionalities, can be susceptible to auto-oxidation when exposed to air and light, forming colored impurities.[8] Even trace amounts of highly conjugated byproducts can impart significant color. The presence of residual acidic or basic impurities can also catalyze degradation over time. Purification via flash chromatography followed by storage under an inert atmosphere (like nitrogen or argon) in a dark, cold environment is recommended.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low yield or product loss during aqueous workup.

  • Possible Cause A: Incomplete Hydrolysis. The intermediate iminium salt formed during the Vilsmeier-Haack reaction requires hydrolysis to yield the final aldehyde. Insufficient water or quenching at too low a pH can lead to incomplete conversion.

  • Solution A: After quenching on ice, ensure the aqueous solution is stirred for a sufficient time (e.g., 30-60 minutes) before neutralization and extraction. The pH should be carefully adjusted to be neutral or slightly basic (pH 7-8) to ensure the aldehyde is in its neutral form for efficient extraction into an organic solvent like ethyl acetate or dichloromethane.[9]

  • Possible Cause B: Emulsion Formation. The presence of dimethylamine (from DMF decomposition) and other salts can lead to the formation of stable emulsions during extraction, trapping the product in the interfacial layer.

  • Solution B: To break emulsions, add a saturated brine solution (NaCl) to the separatory funnel. This increases the ionic strength of the aqueous phase, forcing the organic product into the non-polar layer. If the emulsion persists, a slow filtration through a pad of Celite® can be effective.

Problem 2: My product is heavily contaminated with the starting material, 1-ethyl-1H-indole.

  • Possible Cause: Incomplete Reaction. The Vilsmeier-Haack reaction may not have gone to completion.

  • Solution: This is primarily a separation challenge. 1-ethyl-1H-indole is significantly less polar than the target aldehyde. Flash column chromatography on silica gel is the most effective method for separation. A shallow solvent gradient, starting with a low polarity eluent, will effectively separate the non-polar starting material from the more polar product.[5]

Problem 3: A polar, baseline impurity is present on my TLC plate that I can't remove.

  • Possible Cause: Residual Phosphoric Acids. The hydrolysis of POCl₃ produces phosphoric acid and related phosphorus-containing byproducts.[3] These are highly polar and can streak or remain at the baseline on silica gel TLC.

  • Solution: Ensure the aqueous workup is thorough. After neutralizing the quenched reaction mixture, perform multiple extractions. Washing the combined organic layers with water and then brine will help remove residual water-soluble acids. If the problem persists, a plug filtration of the crude material through a small pad of silica gel, eluting with the extraction solvent, can remove baseline impurities before comprehensive chromatography.

Visualizing the Purification Workflow

The following diagram outlines the logical flow from the post-reaction mixture to the final, purified product.

PurificationWorkflow reaction Reaction Mixture (Product, SM, POCl₃, DMF) quench Controlled Quench (Add to Ice-Water) reaction->quench Safety: Exotherm Control neutralize Neutralization (e.g., NaHCO₃, pH 7-8) quench->neutralize extract Solvent Extraction (e.g., Ethyl Acetate) neutralize->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry & Concentrate (Na₂SO₄, Rotary Evap.) wash->dry crude Crude Product dry->crude chromatography Flash Column Chromatography crude->chromatography Primary Purification recrystallize Recrystallization (Optional) chromatography->recrystallize For High Purity pure_product Pure 1-Ethyl-1H-indole- 2-carbaldehyde chromatography->pure_product recrystallize->pure_product

Caption: General workflow for the purification of this compound.

Detailed Experimental Protocols

Protocol 1: Optimized Aqueous Workup

This protocol is designed to safely quench the Vilsmeier-Haack reaction and efficiently remove the bulk of inorganic impurities.

  • Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water (approximately 10 volumes relative to the reaction mixture volume).

  • Cool the completed reaction mixture in an ice bath.

  • Using a dropping funnel or pipette, add the cold reaction mixture slowly and dropwise to the stirred ice-water. Monitor the temperature of the quenching vessel to ensure it does not rise significantly.

  • After the addition is complete, allow the mixture to stir for 30 minutes to ensure complete hydrolysis of the iminium intermediate.

  • Slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate with continuous stirring until the evolution of CO₂ gas ceases and the pH of the aqueous layer is between 7 and 8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the initial reaction).

  • Combine the organic layers. Wash sequentially with water (1 x volume) and saturated brine (1 x volume).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[10]

Protocol 2: Flash Column Chromatography

This is the primary method for separating the target aldehyde from unreacted starting material and other organic byproducts.

  • Adsorbent: Use silica gel (e.g., 100-200 mesh) as the stationary phase.[11]

  • Eluent Selection: Determine an appropriate solvent system using TLC. A common starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate.[12][13] The goal is to achieve an Rƒ value for the product of approximately 0.25-0.35.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

Impurity Relative Polarity Recommended Eluent System (Hexane/EtOAc) Notes
1-Ethyl-1H-indoleLow95:5 to 90:10Elutes well before the product.
This compound Medium 85:15 to 70:30 This is the target elution window.
Diformylated ByproductsHigh60:40 or higherMay elute much later or remain on the column.
Baseline ImpuritiesVery High-Should be removed during workup.
Troubleshooting Purification Issues: A Decision Tree

TroubleshootingTree start Crude Product Analysis (TLC, NMR) q1 Contaminated with Less Polar Spot (SM)? start->q1 q2 Contaminated with More Polar/Baseline Spots? start->q2 q3 Product is an Oil, Fails to Crystallize? start->q3 q4 Product is Colored After Chromatography? start->q4 sol_q1 Perform Flash Chromatography with shallow gradient. q1->sol_q1 Yes sol_q2 Repeat Aqueous Workup. Ensure thorough washing. q2->sol_q2 Yes sol_q3 Purity issue likely. Re-purify by chromatography. If pure, try different recrystallization solvents. q3->sol_q3 Yes sol_q4 Trace impurities present. Consider recrystallization or activated carbon treatment. q4->sol_q4 Yes

Caption: Decision tree for troubleshooting common purification problems.

References

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates. PubMed. Retrieved from [Link][14]

  • ResearchGate. (n.d.). Reaction mechanism of formyl indole (FIC) formation via Vilsmeier–Haach formylation reaction. Retrieved from [Link][15]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. Request PDF. Retrieved from [Link][1]

  • Organic Syntheses Procedure. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link][9]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][2]

  • Supporting information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Retrieved from [Link][10]

  • Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. National Institutes of Health. Retrieved from [Link][16]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][4]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link][7]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from [Link][11]

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Retrieved from [Link][12]

  • Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link][13]

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Technical Support Center: Troubleshooting the Formylation of N-Ethylindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formylation of N-ethylindole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. Formylated N-ethylindoles are valuable precursors for a wide range of biologically active compounds, and achieving clean, high-yield reactions is paramount.

This document moves beyond standard protocols to provide in-depth, field-tested insights into common challenges. We will explore the causality behind experimental outcomes and offer robust troubleshooting strategies to streamline your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered during the formylation of N-ethylindole, with a focus on the widely-used Vilsmeier-Haack reaction and its alternatives.

Q1: My Vilsmeier-Haack reaction is giving a very low yield or failing completely. What are the likely causes?

This is a frequent challenge, often stemming from three primary areas: reagent quality, reaction temperature, or moisture contamination.

  • Causality & Explanation: The Vilsmeier-Haack reaction hinges on the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a formamide (like DMF) and an activating agent (like POCl₃).[1][2][3] This electrophile is then attacked by the electron-rich indole ring.[3][4] The entire process is highly sensitive to stoichiometry and the reactivity of the generated electrophile.

  • Troubleshooting Steps:

    • Reagent Integrity:

      • POCl₃ (Phosphorus oxychloride): This is extremely sensitive to moisture. Use a freshly opened bottle or a properly stored and sealed one. Exposure to atmospheric moisture hydrolyzes it, rendering it inactive.

      • DMF (N,N-Dimethylformamide): Over time, DMF can degrade to produce dimethylamine and formic acid. The presence of amine impurities can quench the Vilsmeier reagent. It is best practice to use anhydrous DMF, and for highly sensitive reactions, consider using a freshly distilled batch.

    • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at a low temperature (typically 0 °C) to prevent degradation.[5] After the addition of N-ethylindole, the reaction temperature may need to be raised to drive the reaction to completion, but excessive heat can lead to polymerization and side reactions.

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Any water present will rapidly decompose the Vilsmeier reagent and the POCl₃.

Q2: I'm observing multiple products on my TLC plate. How do I control the regioselectivity to favor the desired 3-formyl-N-ethylindole?

Indoles are nucleophilic at multiple positions, but the C3 position is generally the most electron-rich and kinetically favored site for electrophilic substitution.[4] However, side reactions can lead to substitution at other positions or the formation of dimers/trimers.

  • Causality & Explanation: While C3 is the most reactive site, if it is sterically hindered or if the reaction conditions are too harsh, electrophilic attack can occur at the C2 position, or even on the benzene ring. A common and often overlooked side product is the formation of bis(indolyl)methanes or trisindolylmethanes (TIMs), where the initially formed aldehyde reacts with excess indole.[6][7]

  • Troubleshooting & Optimization:

    • Stoichiometry is Key: Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent. A large excess can promote di-formylation or other side reactions. Conversely, insufficient reagent will result in incomplete conversion.

    • Controlled Addition: Add the N-ethylindole solution slowly to the pre-formed Vilsmeier reagent at low temperature. This maintains a low concentration of the indole, minimizing its ability to react with the product aldehyde.

    • Reaction Temperature: Lower temperatures generally favor the kinetically preferred C3 product. Running the reaction at 0 °C or even lower initially can significantly improve regioselectivity.

Q3: My reaction mixture turned into a dark, intractable tar. What happened?

The formation of a dark polymer or tar is a classic sign of indole decomposition under overly harsh acidic conditions.

  • Causality & Explanation: The indole nucleus is sensitive to strong acids. While the Vilsmeier-Haack reaction is conducted under acidic conditions, the generated acids (from POCl₃ hydrolysis, for instance) can be strong enough to protonate the indole ring. This protonation can initiate acid-catalyzed polymerization or degradation pathways, leading to complex, insoluble materials.

  • Preventative Measures:

    • Scrupulous Dryness: This is the most critical factor. Water reacts with POCl₃ to form phosphoric acid and HCl, creating a highly acidic environment that degrades the indole.

    • Temperature Management: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor progress by TLC to avoid unnecessarily long reaction times.

    • Efficient Work-up: Once the reaction is complete, it must be quenched promptly and carefully. Pouring the reaction mixture onto crushed ice and then neutralizing with a base (e.g., NaOH, NaHCO₃, or K₂CO₃ solution) is a standard procedure. This neutralizes the strong acids and hydrolyzes the intermediate iminium salt to the final aldehyde product.[1][3]

Q4: Are there milder, alternative formylation methods for N-ethylindole if the Vilsmeier-Haack reaction proves too harsh for my substrate?

Yes, several other named reactions can achieve formylation, some under milder conditions, though they may come with their own set of challenges.[6][8]

  • Alternative Methods Overview:

    • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium like acetic or trifluoroacetic acid.[9][10] It is generally less aggressive than the Vilsmeier-Haack reaction but may result in lower yields.[10]

    • Rieche Formylation: This employs dichloromethyl methyl ether (Cl₂CHOCH₃) with a Lewis acid catalyst like TiCl₄ or SnCl₄.[11] This method can be effective but requires handling a highly reactive and toxic formylating agent.

    • Modern Catalytic Methods: Newer methods are emerging that use catalysts like iron(III) chloride with formaldehyde and aqueous ammonia, offering a greener alternative to traditional reagents.[12] Other approaches utilize trimethyl orthoformate with a Lewis acid catalyst like BF₃·OEt₂.[6]

Method Reagents Typical Conditions Advantages Disadvantages
Vilsmeier-Haack POCl₃, DMF0 °C to RTHigh yield, reliableMoisture sensitive, harsh acidic byproducts
Duff Reaction Hexamethylenetetramine (HMTA), Acid80-120 °CMilder than V-H, easy to performOften lower yields, requires heat
Rieche Formylation Cl₂CHOCH₃, Lewis Acid (e.g., TiCl₄)Low temperatureEffective for certain substratesReagent is toxic and unstable
Iron-Catalyzed FeCl₃, Formaldehyde, NH₄OH(aq)130 °C in DMFGreener, avoids POCl₃High temperature required

In-Depth Guides & Protocols

Guide 1: Optimizing the Vilsmeier-Haack Reaction Workflow

This guide provides a logical workflow for troubleshooting and optimizing the formylation of N-ethylindole.

Vilsmeier_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Prep 1. Assemble Dry Glassware (Oven-dried, under N2/Ar) Reagents 2. Use Anhydrous Reagents (Fresh POCl3, Anhydrous DMF) Prep->Reagents Critical for success Vilsmeier_Formation 3. Form Vilsmeier Reagent (Add POCl3 to DMF at 0 °C) Reagents->Vilsmeier_Formation Indole_Addition 4. Add N-Ethylindole (Slowly, maintaining 0 °C) Vilsmeier_Formation->Indole_Addition Reaction_Progress 5. Monitor by TLC (Allow to warm to RT if needed) Indole_Addition->Reaction_Progress Quench 6. Quench Reaction (Pour onto ice-water mixture) Reaction_Progress->Quench Low_Yield Low Yield? Reaction_Progress->Low_Yield Side_Products Side Products? Reaction_Progress->Side_Products Tar Tar Formation? Reaction_Progress->Tar Neutralize 7. Neutralize & Hydrolyze (Add base, e.g., NaOH, until pH > 8) Quench->Neutralize Extract 8. Extract Product (e.g., with Ethyl Acetate or DCM) Neutralize->Extract Purify 9. Purify (Column Chromatography or Recrystallization) Extract->Purify Low_Yield->Reagents Check reagent quality & dryness Side_Products->Indole_Addition Check stoichiometry & addition rate Tar->Prep Improve anhydrous technique Vilsmeier_Mechanism cluster_stage1 Stage 1: Vilsmeier Reagent Formation cluster_stage2 Stage 2: Electrophilic Aromatic Substitution DMF DMF (N,N-Dimethylformamide) Adduct Initial Adduct DMF->Adduct + POCl3 POCl3 POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) ELECTROPHILE Adduct->Vilsmeier_Reagent - [O=P(Cl)2O]⁻ Sigma_Complex Sigma Complex (Cationic Intermediate) Vilsmeier_Reagent->Sigma_Complex Attack by indole C3 NEtIndole N-Ethylindole (Nucleophile) NEtIndole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Rearomatization (- H+) Product 3-Formyl-N-ethylindole Iminium_Salt->Product Hydrolysis (Work-up step) Hydrolysis Hydrolysis (+ H2O, - H+)

Sources

optimizing temperature and reaction time for Vilsmeier-Haack formylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of temperature and reaction time for successful formylation.

Introduction

The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, yielding valuable aldehyde intermediates crucial in synthetic chemistry.[1][2] The reaction's success, however, is highly dependent on carefully controlled parameters, primarily temperature and reaction time. This guide provides practical, field-proven insights to help you navigate the complexities of this reaction and achieve optimal results.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the Vilsmeier-Haack formylation, with a focus on diagnosing and resolving issues related to temperature and reaction time.

Issue 1: Low or No Product Yield

A low yield or complete failure of the reaction is a common frustration. The underlying cause often lies in suboptimal reaction conditions or reagent quality.

Question: My Vilsmeier-Haack reaction is giving a very low yield or no product at all. What are the likely causes and how can I fix this?

Answer:

Several factors can contribute to a low or non-existent yield. Let's break down the potential causes and solutions:

  • Insufficient Reaction Temperature: While the formation of the Vilsmeier reagent is exothermic and requires initial cooling (typically 0-5 °C), the subsequent formylation of the aromatic substrate may require thermal energy to proceed at an adequate rate, especially for less reactive substrates.[1][3]

    • Solution: After the addition of your substrate at a low temperature, allow the reaction to warm to room temperature. If the reaction is sluggish, as monitored by Thin Layer Chromatography (TLC), gradually increase the temperature.[3] Depending on the substrate's reactivity, heating to 60-80 °C or even higher may be necessary.[1] For particularly unreactive substrates, refluxing overnight might be required.[1]

  • Inadequate Reaction Time: The reaction may simply not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress closely using TLC or LCMS.[1] Extend the reaction time until the starting material has been consumed.[1]

  • Substrate Deactivation: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic compounds.[4][5] If your substrate possesses strong electron-withdrawing groups, it may be too deactivated to react under standard conditions.[4][6]

    • Solution: For deactivated substrates, more forcing conditions are necessary. This includes increasing the reaction temperature and extending the reaction time.[3] Using a larger excess of the Vilsmeier reagent can also help drive the reaction forward.[3]

  • Poor Reagent Quality: The Vilsmeier reagent is sensitive to moisture.[7] Using old or improperly stored phosphorus oxychloride (POCl₃) or N,N-dimethylformamide (DMF) can lead to the decomposition of the reagent and failure of the reaction.

    • Solution: Always use freshly distilled or newly opened bottles of anhydrous DMF and POCl₃.[1] Ensure your glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Multiple Products and Side Reactions

The appearance of multiple spots on your TLC plate indicates the formation of byproducts, which can significantly lower the yield of your desired product.

Question: My TLC plate shows multiple spots, and the yield of the desired formylated product is low. What are the possible side reactions, and how can I minimize them?

Answer:

The formation of byproducts is often a consequence of reaction conditions that are too harsh or not selective enough. Here are some common side reactions and how to mitigate them:

  • Di-formylation: Highly activated substrates can undergo formylation at more than one position on the aromatic ring.[3]

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent. A molar ratio of 1:1 to 1.5:1 of the Vilsmeier reagent to the substrate is a good starting point for optimization.[3] Adding the Vilsmeier reagent dropwise to a solution of the substrate can also help prevent localized high concentrations of the reagent.[3]

  • Formation of Chlorinated Byproducts: At higher temperatures, the Vilsmeier reagent can sometimes act as a chlorinating agent.[3]

    • Solution: Maintain the lowest effective reaction temperature that allows the reaction to proceed to completion in a reasonable timeframe.[3] A prompt and efficient aqueous work-up is crucial to hydrolyze the intermediate iminium salt and minimize the contact time with any reactive chlorine species.[3]

  • Decomposition of Starting Material or Product: Darkening of the reaction mixture often signals decomposition, which can be caused by excessively high reaction temperatures or prolonged heating.[6]

    • Solution: Avoid unnecessarily high temperatures. If a higher temperature is required for the reaction to proceed, try to keep the reaction time to a minimum. Careful monitoring by TLC is key to determining the optimal balance between reaction completion and decomposition.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of optimizing temperature and reaction time in Vilsmeier-Haack formylation.

Q1: What is the typical temperature range for a Vilsmeier-Haack reaction?

A1: The reaction is conducted over a wide temperature range, which is highly dependent on the substrate's reactivity. The process can be divided into two stages:

  • Vilsmeier Reagent Formation: This is an exothermic reaction between DMF and POCl₃ and is typically carried out at low temperatures, between 0 °C and 10 °C, to ensure the stability of the reagent.[8][9]

  • Formylation of the Substrate: The reaction with the aromatic substrate can be performed at temperatures ranging from 0 °C to 80 °C, and in some cases, even higher for unreactive substrates.[1][8]

Q2: How does temperature affect the stability of the Vilsmeier reagent?

A2: The Vilsmeier reagent, a chloroiminium salt, can be thermally unstable. At elevated temperatures, it can decompose, which reduces the effective concentration of the formylating agent and can lead to lower yields.[8] This is why it is crucial to prepare the reagent at low temperatures.

Q3: How do I determine the optimal reaction time?

A3: The best way to determine the optimal reaction time is by monitoring the reaction's progress. Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for this.[7][10] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[3]

Q4: For a new substrate, what is a good starting point for temperature and reaction time?

A4: For a new, electron-rich substrate, a good starting point is to prepare the Vilsmeier reagent at 0 °C, add the substrate solution dropwise at the same temperature, and then allow the reaction mixture to slowly warm to room temperature while monitoring by TLC.[1] If the reaction does not proceed, you can then gradually increase the temperature in increments of 10-20 °C and continue to monitor the progress. A typical initial reaction time to check for progress would be 2-4 hours.[3]

Q5: Can reaction time be too long? What are the consequences?

A5: Yes, an excessively long reaction time, especially at elevated temperatures, can be detrimental. It can lead to the decomposition of the desired product and the formation of byproducts, which will complicate purification and reduce the overall yield.[6] Again, monitoring by TLC is essential to stop the reaction once the starting material is consumed.

Data Presentation

Table 1: Recommended Temperature Ranges for Vilsmeier-Haack Formylation of Various Substrates

Substrate ClassElectron-Donating/Withdrawing NatureTypical Temperature Range (°C)Reference(s)
Activated Aromatics (e.g., Anilines, Phenols)Strongly Electron-Donating0 to Room Temperature[4][5]
Heterocycles (e.g., Pyrroles, Indoles)Electron-Rich0 to 60[5][11]
Moderately Activated AromaticsWeakly Electron-DonatingRoom Temperature to 80[1]
Deactivated AromaticsElectron-Withdrawing80 to 120+ (Forcing Conditions)[3][6]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation

This protocol provides a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (1.5 equivalents). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF solution over 30-60 minutes, ensuring the temperature is maintained below 5 °C.[1]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[1]

  • Reaction with Substrate: Dissolve the electron-rich aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable co-solvent like dichloromethane (DCM).[1][7]

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[1]

  • Reaction Monitoring: After the addition, the reaction can be stirred at 0 °C, allowed to warm to room temperature, or heated, depending on the substrate's reactivity. Monitor the reaction's progress by TLC until the starting material is consumed.[1][3]

  • Work-up: Carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and water.[1][12]

  • Neutralize the mixture by the slow addition of a base, such as a saturated aqueous solution of sodium acetate or 1M NaOH, until the pH is neutral or slightly basic.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or DCM) multiple times.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol for Monitoring Reaction Progress by TLC
  • At regular intervals, withdraw a small aliquot (a few drops) from the reaction mixture using a glass capillary.

  • Quench the aliquot in a small vial containing a mixture of crushed ice and ethyl acetate.

  • Spot the organic layer on a TLC plate alongside a spot of the starting material and a co-spot (both starting material and reaction mixture in the same spot).[13]

  • Elute the TLC plate with an appropriate solvent system.

  • Visualize the spots under a UV lamp and/or by staining to assess the consumption of the starting material and the formation of the product.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate + Aromatic Substrate Aromatic_Substrate Electron-Rich Aromatic Substrate Final_Product Aryl Aldehyde Iminium_Intermediate->Final_Product + H2O (Work-up) Troubleshooting_Workflow Start Low or No Yield Check_Reagents Check Reagent Quality (Fresh, Anhydrous DMF & POCl3?) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Use Fresh/Anhydrous Reagents Reagents_OK->Replace_Reagents No Check_Conditions Review Reaction Conditions Reagents_OK->Check_Conditions Yes Replace_Reagents->Start Temp_Time_OK Temp/Time Appropriate for Substrate? Check_Conditions->Temp_Time_OK Increase_Temp_Time Increase Temperature and/or Extend Reaction Time Temp_Time_OK->Increase_Temp_Time No Substrate_Reactive Is Substrate Sufficiently Activated? Temp_Time_OK->Substrate_Reactive Yes Monitor Monitor by TLC Increase_Temp_Time->Monitor Success Improved Yield Monitor->Success Forcing_Conditions Use Forcing Conditions (Higher Temp, Longer Time, Excess Reagent) Substrate_Reactive->Forcing_Conditions No Consider_Alternative Consider Alternative Formylation Method Substrate_Reactive->Consider_Alternative Yes, Still No Product Forcing_Conditions->Monitor

Caption: Troubleshooting workflow for low product yield.

References

  • Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 2(3), 393-411. [Link]

  • Academia.edu. (n.d.). (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • ResearchGate. (n.d.). Review Article on Vilsmeier-Haack Reaction | Request PDF. [Link]

  • Semantic Scholar. (n.d.). REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. [Link]

  • Chahal, M., Dhillon, S., Rani, P., Kumari, G., Aneja, D. K., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26604-26629. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Preprints.org. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]

  • ResearchGate. (n.d.). Ultrasonically Accelerated Vilsmeier Haack Cyclization and Formylation Reactions | Request PDF. [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • Slideshare. (n.d.). Vilsmeier haack reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). r/chemistry. [Link]

  • Reddit. (2024, February 4). Vilsmeier Haack Reaction. r/OrganicChemistry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]

  • Turkish Journal of Chemistry. (2025). Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. [Link]

  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. [Link]

  • ResearchGate. (2020, September 7). How can I improve the Vilsmeier-Haack reaction?[Link]

  • Chem-Station Int. Ed. (2014, April 13). Vilsmeier-Haack Reaction. [Link]

  • Computational and Theoretical Chemistry. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. [Link]

  • National Institutes of Health. (n.d.). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. [Link]

Sources

side reactions of 1-Ethyl-1H-indole-2-carbaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Troubleshooting Side Reactions in Acidic Media

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 1-Ethyl-1H-indole-2-carbaldehyde. Indole scaffolds are foundational in medicinal chemistry, but their reactivity, particularly under acidic conditions, can present significant challenges.[1] This document provides in-depth, field-proven insights into the potential side reactions of N-ethylated indole-2-carbaldehyde, offering mechanistic explanations and practical troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the stability and reactivity of this compound in the presence of acid.

Q1: What are the primary side reactions I should expect when using this compound under acidic conditions?

When exposed to acidic environments, especially strong Brønsted acids, this compound is susceptible to several side reactions. The indole nucleus, being electron-rich, is prone to acid-mediated degradation and polymerization.[2] The most common issues are:

  • Acid-Catalyzed Self-Condensation: This is a significant side reaction where one molecule of the aldehyde reacts with one or more other indole molecules. The aldehyde function, when protonated, becomes a potent electrophile. Another indole molecule then acts as a nucleophile, leading to the formation of dimers, trimers, or higher oligomers.[3] These are often referred to as bis(indolyl)methanes or tris(indolyl)methanes.

  • Polymerization and Tar Formation: Under harsh acidic conditions (e.g., concentrated strong acids, high temperatures), uncontrolled polymerization is a major concern. Protonation of the indole ring at the C3 position can generate a reactive intermediate that rapidly polymerizes, leading to the formation of insoluble, often intensely colored, materials commonly described as "tar."[4]

  • Cyclization to Fused Systems: In the presence of certain Lewis acids, intermediates derived from the indole-2-carbaldehyde can undergo intramolecular reactions. For example, self-condensation of related 2-indolylmethanols can lead to highly substituted indeno[1,2-b]indoles.[5]

Q2: What is the underlying mechanism for the self-condensation reaction?

The self-condensation is a classic example of an electrophilic aromatic substitution reaction, catalyzed by acid. The process unfolds in several steps, as illustrated in the diagram below.

First, the acid protonates the carbonyl oxygen of the aldehyde group. This greatly increases the electrophilicity of the carbonyl carbon. A second molecule of this compound then acts as a nucleophile, using its electron-rich C3 position to attack the activated carbonyl carbon. This forms a transient alcohol intermediate, which is quickly protonated and eliminated as water to generate a resonance-stabilized carbocation. This cation can then be attacked by another nucleophile, such as a third indole molecule, to form a tris(indolyl)methane-type structure.[3][6]

G cluster_initiation Step 1: Electrophile Activation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Formation of Cation cluster_termination Step 4: Dimer/Trimer Formation A Indole Aldehyde B Protonated Aldehyde (Activated Electrophile) A->B Protonation C Second Indole Molecule (Nucleophile) H H+ D Indolylmethanol Intermediate B->D Nucleophilic Attack (from C3 position) E Resonance-Stabilized Carbocation D->E Dehydration F Third Indole Molecule H2O H₂O G Tris(indolyl)methane Byproduct E->G Final Attack G start Problem: Low Yield / Complex Mixture tar Observation: Insoluble Tar / Dark Color start->tar byproduct Observation: Discrete High MW Byproduct start->byproduct cause_tar Likely Cause: Uncontrolled Polymerization tar->cause_tar cause_byproduct Likely Cause: Self-Condensation (Dimer/Trimer) byproduct->cause_byproduct solution_acid Solution: Use Milder Acid (e.g., Lewis Acid, Solid Acid) cause_tar->solution_acid solution_temp Solution: Lower Reaction Temperature cause_tar->solution_temp solution_conditions Solution: Ensure Anhydrous Conditions cause_tar->solution_conditions cause_byproduct->solution_acid solution_monitoring Solution: Monitor Closely & Quench Promptly cause_byproduct->solution_monitoring solution_stoich Solution: Adjust Stoichiometry / Slow Addition cause_byproduct->solution_stoich

Sources

preventing decomposition of 1-Ethyl-1H-indole-2-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Ethyl-1H-indole-2-carbaldehyde (CAS No: 40913-43-7). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of this compound. Due to its chemical structure, featuring both an indole ring and an aldehyde functional group, this compound is susceptible to specific degradation pathways that can compromise sample integrity and experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the long-term stability of your samples.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: The solid, which was initially off-white, has developed a yellow or brownish tint over time.

Q: My vial of this compound has changed color. What does this indicate and is the material still usable?

A: A color change from off-white/light yellow to a more intense yellow or brown is a primary visual indicator of decomposition. This is often due to a combination of oxidation and polymerization. The indole nucleus itself can be susceptible to photodegradation, and color change in indole-containing compounds is a common sign of this process.[1]

  • Primary Cause: The aldehyde functional group is highly susceptible to autoxidation, especially when exposed to atmospheric oxygen.[2] This process can be accelerated by light.[3][4] The initial product is often a peroxy acid, which can then be converted to the corresponding carboxylic acid, 1-Ethyl-1H-indole-2-carboxylic acid. These oxidized species and subsequent reaction byproducts can be colored.

  • Secondary Cause: Aldehydes can also undergo polymerization, forming larger molecules that may be colored and will reduce the purity of your starting material.[5]

Immediate Actions:

  • Assess Purity: Before further use, it is critical to assess the purity of the material. This can be done using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Consider Purification: If the purity is compromised but the material is still largely intact, you may consider purification by recrystallization or column chromatography. Recrystallization from a solvent like aqueous methanol or diethyl ether has been noted for the parent compound, indole-2-carbaldehyde.[6]

Preventative Measures:

  • Inert Atmosphere: Always store the compound under an inert atmosphere such as argon or nitrogen to minimize contact with oxygen.[7][8]

  • Light Protection: Use amber glass vials or store vials in a dark place to prevent photodegradation.[9][10]

  • Controlled Temperature: Store the compound at the recommended refrigerated temperature of 2-8°C.[7][11]

Issue 2: Analytical data (e.g., HPLC, LC-MS) shows a new, more polar peak appearing in my sample.

Q: I'm running a quality control check on my stored this compound and I see a growing impurity peak. What is this likely to be?

A: The appearance of a new, typically more polar peak in your HPLC or LC-MS analysis is a strong indicator of the formation of 1-Ethyl-1H-indole-2-carboxylic acid. Carboxylic acids are more polar than their corresponding aldehydes, leading to shorter retention times on reverse-phase HPLC columns.

  • Cause: This is a direct result of the oxidation of the aldehyde group. Aldehydes can readily be oxidized to carboxylic acids by atmospheric oxygen, a process known as autoxidation.[2] This reaction is often initiated by light and can proceed even at room temperature.[3][4]

Troubleshooting Workflow:

Troubleshooting Impurity Peak start Impurity peak observed in HPLC/LC-MS check_polarity Is the new peak more polar? (shorter retention time on RP-HPLC) start->check_polarity confirm_structure Confirm structure of impurity via LC-MS (mass should correspond to carboxylic acid) check_polarity->confirm_structure Yes quantify Quantify the impurity level confirm_structure->quantify decision Is the purity acceptable for your application? quantify->decision use_as_is Proceed with experiment decision->use_as_is Yes purify Purify the compound (e.g., column chromatography) decision->purify No, and purification is feasible discard Discard and use a fresh batch decision->discard No, and purification is not feasible prevent Implement strict storage protocols for new batch (Inert gas, 2-8°C, dark) purify->prevent discard->prevent

Caption: Workflow for identifying and addressing impurity peaks.

Issue 3: The compound shows reduced reactivity in subsequent synthetic steps.

Q: My reaction yield is lower than expected when using an older batch of this compound. Could storage be the issue?

A: Yes, improper storage leading to degradation is a very likely cause for reduced reactivity.

  • Cause 1: Lower Molar Equivalents: If a portion of the aldehyde has oxidized to the carboxylic acid or has polymerized, the actual molar amount of the desired starting material in the weighed sample is lower than calculated. This will naturally lead to lower yields.

  • Cause 2: Reaction Inhibition: The carboxylic acid impurity could potentially interfere with your reaction mechanism, especially if the reaction is base-sensitive.

Solution:

  • Re-analyze Purity: Before starting a reaction, especially with an older batch, perform a quick purity check (e.g., TLC or ¹H NMR).

  • Use Fresh Material: If significant degradation is observed, it is best to use a fresh, unopened vial of the compound for sensitive or high-stakes reactions.

  • Adjust Stoichiometry: If the impurity level is known and minimal, you could consider adjusting the stoichiometry, but this is generally not recommended as the impurities might have other unforeseen effects.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: Based on supplier recommendations and the chemical nature of the compound, the optimal storage conditions are summarized in the table below.[7][8][11] Adherence to these conditions is the most effective way to prevent decomposition.

ParameterRecommendationRationale
Temperature 2°C - 8°CSlows down the rate of oxidation and potential side reactions.[7][11]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents autoxidation of the aldehyde group by excluding oxygen.[7][8]
Light Protection from Light (Amber Vial)Minimizes light-induced autoxidation and degradation of the indole ring.[3][9][10]
Container Tightly Sealed Glass VialPrevents moisture ingress and evaporation. Glass is inert.[9][10]

Q2: How can I quickly check the purity of my this compound before an experiment?

A: A simple Thin Layer Chromatography (TLC) analysis is a fast and effective method. Spot a small amount of your compound on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). A pure sample should show a single spot. The appearance of a second spot, particularly one that is more polar (lower Rf value), suggests the presence of the carboxylic acid degradation product.

Q3: Is it safe to store solutions of this compound?

A: Storing the compound in solution is generally not recommended for long periods as it can accelerate degradation. Solvents can participate in degradation pathways, and dissolved oxygen is more readily available. If you must prepare a stock solution, do so in a high-purity, anhydrous solvent, store it under an inert atmosphere at a low temperature, and use it as quickly as possible. Some evidence suggests that dilution in a primary alcohol can form more stable hemi-acetals, but this would alter the compound's reactivity.[5]

Q4: What is the primary decomposition pathway I should be aware of?

A: The primary and most common decomposition pathway is the autoxidation of the aldehyde group to a carboxylic acid. This is a free-radical chain reaction initiated by factors like light and heat in the presence of oxygen.

Decomposition_Pathway cluster_0 This compound cluster_1 1-Ethyl-1H-indole-2-carboxylic acid aldehyde acid aldehyde->acid O₂, Light, Heat (Autoxidation)

Caption: Primary decomposition pathway of this compound.

Experimental Protocol: HPLC Quality Control

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary degradation product.

Objective: To determine the purity of this compound by reverse-phase HPLC.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile. Dilute this stock solution to a working concentration of ~50-100 µg/mL with the initial mobile phase composition.

  • HPLC Conditions:

    • Column: Standard C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B) is often effective. A starting point could be:

      • 0-1 min: 30% B

      • 1-10 min: Gradient from 30% to 95% B

      • 10-12 min: Hold at 95% B

      • 12-13 min: Return to 30% B

      • 13-15 min: Re-equilibration at 30% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm, as the indole ring has strong absorbance in this region.[12]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • The purity can be estimated by calculating the area percentage of the main peak corresponding to this compound.

    • The primary degradation product, 1-Ethyl-1H-indole-2-carboxylic acid, will appear as a separate, earlier-eluting (more polar) peak.

By implementing these storage, handling, and verification procedures, you can significantly extend the shelf-life of this compound and ensure the reliability and reproducibility of your experimental results.

References
  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • El-Halfawy, O. M., et al. (2022). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 88(19). Retrieved January 22, 2026, from [Link]

  • Verstraete, J., et al. (2021). The mechanism of autoxidation reaction of aldehyde compounds. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Oxidations of Aldehydes and Ketones to Carboxylic Acids. (2023). JoVE. Retrieved January 22, 2026, from [Link]

  • Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Myrac Aldehyde | Premium Aromatic Aldehyde. (n.d.). Consolidated Chemical. Retrieved January 22, 2026, from [Link]

  • Merabet, S., et al. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters. Journal of Hazardous Materials, 166(2-3), 1244-9. Retrieved January 22, 2026, from [Link]

  • Seo, H. W., et al. (2017). Distribution of aldehydes compared to other oxidation parameters in oil matrices during autoxidation. Food Chemistry, 229, 303-309. Retrieved January 22, 2026, from [Link]

  • This compound. (n.d.). Lead Sciences. Retrieved January 22, 2026, from [Link]

  • Merabet, S., et al. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO{sub 2} process-Influence of some operating parameters. Journal of Hazardous Materials. Retrieved January 22, 2026, from [Link]

  • El-Halfawy, O. M., et al. (2022). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Van Der Merwe, J. H., & Huddy, R. J. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 86, 1063-1068. Retrieved January 22, 2026, from [Link]

  • Chen, C. G., et al. (2024). Modeling the temperature dependence of the fluorescence properties of Indole in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 313, 124096. Retrieved January 22, 2026, from [Link]

  • The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Restek. Retrieved January 22, 2026, from [Link]

  • Malinowska, E., et al. (2020). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Molecules, 25(23), 5569. Retrieved January 22, 2026, from [Link]

  • Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022). Microbiology Info.com. Retrieved January 22, 2026, from [Link]

  • Gilbert, E. S., et al. (2014). Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry, 2014, 804248. Retrieved January 22, 2026, from [Link]

  • Klein, R., et al. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 85(6), 692-697. Retrieved January 22, 2026, from [Link]

  • Chen, C. G., et al. (2024). Modeling the temperature dependence of the fluorescence properties of Indole in aqueous solution. IRIS Uniroma2. Retrieved January 22, 2026, from [Link]

  • Arora, P. K., et al. (2015). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 6, 915. Retrieved January 22, 2026, from [Link]

  • Van Zee, N. J., & Coates, G. W. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega, 4(9), 13834-13843. Retrieved January 22, 2026, from [Link]

  • Li, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. European Journal of Medicinal Chemistry, 269, 116281. Retrieved January 22, 2026, from [Link]

Sources

alternative formylation methods for N-ethylindole to avoid POCl3

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to POCl₃-Free Alternative Methodologies

From the Desk of the Senior Application Scientist

Welcome to the technical support center for indole formylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are seeking robust and reliable alternatives to the classical Vilsmeier-Haack formylation of N-ethylindole, thereby avoiding the use of phosphorus oxychloride (POCl₃). The inherent reactivity of the indole nucleus, particularly at the C3 position, makes it a prime substrate for electrophilic substitution. However, the use of POCl₃, while effective, presents challenges related to its corrosive nature, moisture sensitivity, and the generation of phosphate waste streams.

This document provides in-depth, field-proven insights into several alternative formylation methods. We will not only detail the protocols but also delve into the causality behind experimental choices, address common troubleshooting issues, and provide a comparative analysis to help you select the optimal method for your specific application.

Understanding the Challenge: Why Avoid POCl₃?

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for formylating electron-rich aromatic and heteroaromatic compounds.[1] It involves the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with POCl₃ to generate the electrophilic Vilsmeier reagent, a chloroiminium ion.[1] While highly effective for many indole syntheses, reliance on stoichiometric POCl₃ can be problematic due to:

  • Handling and Safety: POCl₃ is highly corrosive and reacts violently with water.

  • Reaction Quench and Workup: The quench of excess POCl₃ is exothermic and produces phosphoric acid, complicating product isolation and purification.

  • Environmental Concerns: The generation of significant phosphate-containing aqueous waste is a key environmental drawback.

  • Substrate Sensitivity: Harsh conditions can be incompatible with sensitive functional groups on complex molecules.

This guide explores modern alternatives that mitigate these issues, offering greener, safer, and often more versatile routes to 3-formyl-N-ethylindole.

Method 1: Boron-Catalyzed Formylation with Trimethyl Orthoformate (TMOF)

A practical and highly efficient method for the C-H formylation of indoles involves the use of alkyl orthoesters as the formylating agent, catalyzed by a Lewis acid. Boron trifluoride diethyl etherate (BF₃·OEt₂) has proven to be a particularly effective catalyst for this transformation, with trimethyl orthoformate (TMOF) serving as an inexpensive and reliable formyl source.[2][3]

Troubleshooting & FAQs
  • Q1: My reaction is sluggish or incomplete. What are the likely causes?

    • A1: The most common issue is the quality of the BF₃·OEt₂ and TMOF. Both reagents are moisture-sensitive. Ensure you are using freshly opened or properly stored reagents. Water will decompose the catalyst and the formylating agent. Secondly, ensure the N-ethylindole is pure and dry.

  • Q2: I am observing the formation of side products. What are they and how can I minimize them?

    • A2: Over-reaction or reaction at other positions is rare with this method due to its high C3 selectivity. However, if your N-ethylindole has other electron-rich substituents on the carbocyclic ring, you might see minor formylation at those positions. Running the reaction at a lower temperature (e.g., 0 °C) can improve selectivity. If you are observing polymerization, it suggests the reaction conditions are too harsh; try reducing the amount of BF₃·OEt₂.

  • Q3: Can I use other Lewis acids instead of BF₃·OEt₂?

    • A3: Yes, other Lewis acids like TiCl₄ or SnCl₄ can be used. However, BF₃·OEt₂ is often preferred due to its ease of handling (it's a liquid) and generally cleaner reaction profiles. TiCl₄, for instance, is a strong Lewis acid that can sometimes lead to more side products and requires a stricter inert atmosphere.[4]

  • Q4: My N-ethylindole has an acid-sensitive functional group. Is this method suitable?

    • A4: This is a critical consideration. The reaction is run under Lewis acidic conditions. While generally mild, functional groups like acetals or silyl ethers may not be stable. It is advisable to run a small-scale test reaction to check for compatibility. If the group is not stable, consider a photocatalytic or metal-catalyzed method under neutral conditions.

Experimental Protocol: Boron-Catalyzed C3-Formylation

Materials:

  • N-ethylindole

  • Trimethyl orthoformate (TMOF)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add N-ethylindole (1.0 equiv).

  • Dissolve the indole in anhydrous DCM.

  • Add trimethyl orthoformate (TMOF) (1.5 - 2.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 - 1.5 equiv) dropwise to the stirred solution.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-5 minutes.[3]

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-formyl-N-ethylindole.

Mechanistic Rationale

The reaction proceeds via activation of the trimethyl orthoformate by the Lewis acid (BF₃·OEt₂) to form a highly electrophilic dialkoxycarbenium ion. The electron-rich C3 position of the N-ethylindole then acts as a nucleophile, attacking this electrophile. Subsequent elimination of two molecules of methanol and hydrolysis during the aqueous workup yields the desired aldehyde.

G cluster_activation Catalyst Activation cluster_substitution Electrophilic Substitution cluster_hydrolysis Hydrolysis TMOF HC(OCH₃)₃ Intermediate_A Dialkoxycarbenium Ion [HC(OCH₃)₂]⁺ TMOF->Intermediate_A + BF₃·OEt₂ BF3 BF₃·OEt₂ Sigma_Complex Sigma Complex Indole N-Ethylindole Indole->Sigma_Complex + [HC(OCH₃)₂]⁺ Product_Intermediate Dihydro-intermediate Sigma_Complex->Product_Intermediate - H⁺ Final_Product 3-Formyl-N-ethylindole Product_Intermediate->Final_Product + H₂O - 2 MeOH

Caption: Boron-catalyzed formylation mechanism.

Method 2: Iron-Catalyzed Aerobic Oxidative Formylation

For research groups prioritizing green chemistry principles, an iron-catalyzed C3-formylation offers a compelling alternative. This method uses inexpensive and non-toxic ferric chloride (FeCl₃) as a catalyst, formaldehyde as the C1 source, and air as the terminal oxidant.[5] It avoids hazardous reagents and is scalable.[5][6]

Troubleshooting & FAQs
  • Q1: The reaction yield is low. How can I improve it?

    • A1: This reaction is sensitive to several factors. Firstly, ensure a steady supply of air is bubbling through the reaction mixture; molecular oxygen is the oxidant.[5] Secondly, the quality of the formaldehyde and aqueous ammonia is important. Use fresh reagents. The reaction temperature (typically 130 °C in DMF) is also critical for driving the reaction to completion.[5]

  • Q2: I am concerned about the safety of heating formaldehyde and ammonia in DMF.

    • A2: This is a valid concern. The reaction should be performed in a well-ventilated fume hood. The concentrations used are standard for organic synthesis, but proper personal protective equipment (PPE) is essential. The scalability of this method has been demonstrated on a gram scale, indicating manageable safety parameters.[5]

  • Q3: Can I use other iron catalysts?

    • A3: While other iron salts can be used, optimization studies have shown that FeCl₃ is generally the most effective for this transformation.[5]

  • Q4: The workup is difficult, and I'm having trouble isolating the product from DMF.

    • A4: DMF is a high-boiling point solvent. After the reaction, the mixture is typically diluted with a large volume of water to precipitate the product or to allow for extraction with a water-immiscible solvent like ethyl acetate. Performing several extractions is key. A final wash of the combined organic layers with water or brine helps to remove residual DMF.

Experimental Protocol: Iron-Catalyzed C3-Formylation

Materials:

  • N-ethylindole

  • Ferric chloride (FeCl₃)

  • Formaldehyde (37 wt. % in H₂O)

  • Aqueous ammonia (25-28 wt. %)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

Procedure:

  • To a reaction vessel equipped with a condenser and an air inlet (e.g., a needle), add N-ethylindole (1.0 equiv), FeCl₃ (2 mol%), DMF, formaldehyde (3.0 equiv), and aqueous ammonia (3.0 equiv).

  • Heat the reaction mixture to 130 °C while bubbling a gentle stream of air through the solution.

  • Monitor the reaction by TLC or LC-MS. Reaction times are typically in the range of a few hours.[5]

  • After completion, cool the reaction to room temperature.

  • Add a significant volume of water to the reaction mixture and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Mechanistic Rationale

The proposed mechanism suggests the in-situ formation of an imine from formaldehyde and ammonia. The iron(III) catalyst facilitates the electrophilic attack of this imine or a related species at the C3 position of the indole. The resulting intermediate is then oxidized by molecular oxygen (air), with the iron catalyst mediating the electron transfer, to furnish the final formylated product.[5]

G cluster_imine Imine Formation cluster_attack Electrophilic Attack cluster_oxidation Aerobic Oxidation CH2O CH₂O Imine CH₂=NH CH2O->Imine + NH₃ NH3 NH₃ Indole N-Ethylindole Intermediate_B Indolyl-methylamine Intermediate Indole->Intermediate_B + CH₂=NH (Fe³⁺ catalysis) FeCl3 FeCl₃ Final_Product 3-Formyl-N-ethylindole Intermediate_B->Final_Product + O₂ (Fe³⁺/Fe²⁺ cycle) O2 O₂ (Air)

Caption: Iron-catalyzed aerobic formylation workflow.

Method 3: The Duff Reaction

The Duff reaction is a classical formylation method that uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[7][8] It is a one-pot procedure that avoids corrosive phosphorus-based reagents.

Troubleshooting & FAQs
  • Q1: The yield of my Duff reaction is very low. Why?

    • A1: The Duff reaction is notoriously substrate-dependent and can be inefficient for less activated aromatic systems.[9] For N-ethylindole, ensure the acidic medium is sufficiently strong (trifluoroacetic acid often gives better results than acetic acid). Reaction temperature is also key; heating is typically required to drive the reaction.[7] Finally, the hydrolysis step is crucial; ensure complete conversion of the intermediate imine to the aldehyde by heating with aqueous acid.

  • Q2: The reaction produces a complex mixture of products.

    • A2: Over-formylation or polymerization can occur. Using a milder acid or lowering the reaction temperature might help. The stoichiometry of HMTA is also important; using a large excess can lead to side reactions. Start with 1.5-2.0 equivalents of HMTA.

  • Q3: Is the reaction mechanism well understood?

    • A3: The mechanism is believed to proceed via the generation of an iminium ion electrophile from the protonated HMTA.[8] The indole attacks this electrophile, leading to a benzylamine-type intermediate. An intramolecular redox process, followed by hydrolysis, yields the aldehyde.[8]

Experimental Protocol: Duff Reaction

Materials:

  • N-ethylindole

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA) or Glacial Acetic Acid

  • Aqueous Hydrochloric Acid (HCl, e.g., 2M)

Procedure:

  • In a round-bottom flask, dissolve N-ethylindole (1.0 equiv) and HMTA (1.5 equiv) in TFA or glacial acetic acid.

  • Heat the mixture (e.g., to 80-100 °C) and stir for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and pour it into water.

  • Add aqueous HCl and heat the mixture (e.g., reflux) for 15-30 minutes to hydrolyze the intermediate imine.

  • Cool the solution and neutralize with a base (e.g., NaOH or NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Comparative Summary of Alternative Formylation Methods

FeatureBoron-Catalyzed (TMOF)Iron-Catalyzed (Aerobic)Duff Reaction (HMTA)
Formyl Source Trimethyl orthoformate (TMOF)FormaldehydeHexamethylenetetramine (HMTA)
Catalyst/Reagent BF₃·OEt₂ (Lewis Acid)FeCl₃ (Transition Metal)TFA / Acetic Acid (Brønsted Acid)
Oxidant None requiredAir (O₂)None required (internal redox)
Typical Temp. 0 °C to RT[3]130 °C[5]80 - 100 °C[7]
Key Advantages Very fast, high yield, mild temp.[3]Green, inexpensive reagents, scalable.[5]One-pot, POCl₃-free classical method.
Key Challenges Moisture-sensitive reagents.High temperature, pressure with air.Often moderate to low yields.[9]
Waste Stream Boron salts, methanolIron salts, waterAcid/base salts, water

Conclusion

The formylation of N-ethylindole is a critical transformation, and moving away from POCl₃-based methods is a significant step towards safer and more sustainable chemical synthesis. The Boron-Catalyzed Formylation stands out for its speed, mild conditions, and high efficiency, making it an excellent first choice for many research applications.[2][3] The Iron-Catalyzed Aerobic Formylation is a superior option for large-scale synthesis where green chemistry metrics and cost are paramount.[5] The Duff Reaction , while classical, serves as a useful alternative when other methods fail or when exploring different reaction conditions.

By understanding the underlying mechanisms and potential pitfalls of each method, researchers can effectively troubleshoot their experiments and select the most appropriate protocol for their synthetic goals.

References

  • Yang, L., et al. (2019). Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. Organic Letters, 21(19), 7702–7707. Available at: [Link]

  • The Journal of Organic Chemistry (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. ACS Publications. Available at: [Link]

  • ACS Omega (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Publications. Available at: [Link]

  • ResearchGate (2017). Photocatalyst-Free and Simple Photooxidative C-3 Formylation of Indoles with Formaldehyde. Available at: [Link]

  • Synlett (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Available at: [Link]

  • Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions. Available at: [Link]

  • Grokipedia. Duff reaction. Available at: [Link]

  • National Institutes of Health (2022). Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. Available at: [Link]

  • Wikipedia. Duff reaction. Available at: [Link]

  • Common Organic Chemistry. Rieche Formylation. Available at: [Link]

  • SynArchive. Rieche Formylation. Available at: [Link]

  • The Journal of Organic Chemistry (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. ACS Publications. Available at: [Link]

  • Wikipedia. Rieche formylation. Available at: [Link]

  • Synthesis and Chemistry of Indole. Available at: [Link]

  • National Institutes of Health. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Available at: [Link]

  • ACS Catalysis. Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Publications. Available at: [Link]

  • Organic Chemistry Research (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Available at: [Link]

  • Semantic Scholar (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. Available at: [Link]

  • Wikipedia. Reimer–Tiemann reaction. Available at: [Link]

  • Sci-Hub. Organocatalytic, Enantioselective Friedel–Crafts Reaction of Indoles in the Carbocyclic Ring and Electron-Rich Phenols. Available at: [Link]

  • ResearchGate (2019). C7‐Functionalization of Indoles via Organocatalytic Enantioselective Friedel‐Crafts Alkylation of 4‐Amino‐ indoles with 2‐Butene‐1,4‐diones and 3‐Aroylacrylates. Available at: [Link]

  • National Institutes of Health (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Scaling Up 1-Ethyl-1H-indole-2-carbaldehyde Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of 1-Ethyl-1H-indole-2-carbaldehyde. We will delve into common challenges, offering scientifically-grounded solutions and practical advice to ensure a successful and efficient scale-up process. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 1-Ethyl-1H-indole, a robust but nuanced reaction.

Core Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich heterocyclic compounds like indoles.[1][2] The reaction involves the formation of a Vilsmeier reagent, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts as the electrophile.[3][4]

Experimental Workflow: Vilsmeier-Haack Formylation

Below is a generalized protocol for the synthesis of this compound.

Step 1: Formation of the Vilsmeier Reagent

  • In a multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at 0-5 °C for 30-60 minutes. The formation of a solid precipitate is common.[5]

Step 2: Formylation of 1-Ethyl-1H-indole

  • Dissolve 1-Ethyl-1H-indole in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 40-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Step 3: Work-up and Isolation

  • Cool the reaction mixture back down to room temperature.

  • In a separate, larger vessel, prepare a mixture of crushed ice and water.

  • Crucially , perform a "reverse quench" by slowly and carefully adding the reaction mixture to the ice/water with vigorous stirring.[3] This step is highly exothermic.

  • Neutralize the acidic solution by the slow addition of a base, such as 30% aqueous sodium hydroxide or saturated sodium bicarbonate solution, until the pH is between 7-8.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.[6]

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Formylation cluster_2 Step 3 & 4: Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent  0-5 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Vilsmeier_Reagent_ref Vilsmeier Reagent Indole 1-Ethyl-1H-indole Intermediate Iminium Salt Intermediate Indole->Intermediate  0 °C to 60 °C Intermediate_ref Iminium Salt Vilsmeier_Reagent_ref->Intermediate Quench Reverse Quench (Ice/Water) Neutralize Neutralization (Base) Quench->Neutralize Isolate Isolation/Extraction Neutralize->Isolate Purify Purification (Recrystallization/Chromatography) Isolate->Purify Final_Product Pure this compound Purify->Final_Product Intermediate_ref->Quench Hydrolysis

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low Yield and Incomplete Conversion

Q1: My reaction yield dropped significantly when I moved from a 1g to a 100g scale. What are the likely causes?

A1: This is a common issue in process scale-up. The primary culprits are often related to mass and heat transfer.

  • Inefficient Mixing: On a small scale, a magnetic stir bar is sufficient. On a larger scale, mechanical overhead stirring is essential. Poor mixing can lead to localized "hot spots" where POCl₃ is added, causing reagent decomposition and side reactions. It also prevents the Vilsmeier reagent from efficiently reacting with the indole.

  • Poor Temperature Control: The initial formation of the Vilsmeier reagent and its subsequent reaction with the indole are exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. If the temperature rises uncontrollably, the Vilsmeier reagent can decompose. Ensure your cooling bath and reactor setup can handle the increased thermal load.

  • Reagent Quality: The purity of your starting materials is critical.

    • DMF: Must be anhydrous. Water reacts with POCl₃ and the Vilsmeier reagent, quenching the reaction. Old bottles of DMF can absorb atmospheric moisture and may contain dimethylamine from decomposition, which can lead to side products.[7]

    • POCl₃: Should be fresh and colorless to pale yellow. Darker colored POCl₃ may indicate decomposition, which will reduce its effectiveness.

  • Order and Rate of Addition: Adding reagents too quickly can lead to high local concentrations and increased side reactions. Maintain a slow, controlled addition rate, especially for POCl₃ and the indole solution.

Q2: My reaction stalls, and I always recover a significant amount of unreacted 1-Ethyl-1H-indole. How can I drive the reaction to completion?

A2: If you're recovering starting material, the formylating agent is likely not active enough or is being consumed by side reactions.

  • Stoichiometry: While a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents relative to the indole) is common, a large excess may not solve the problem and can complicate the work-up.[8] First, ensure your initial stoichiometry is correct.

  • Reaction Temperature and Time: Formylation of N-alkylated indoles may require more forcing conditions than the parent indole. After the initial addition at low temperature, gradually increasing the temperature to 40-80 °C can help drive the reaction to completion.[1] Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

  • Vilsmeier Reagent Formation: Ensure the Vilsmeier reagent is properly formed before adding the indole. A common sign of its formation is the solution becoming thick or precipitating a solid.[5] Allow sufficient time (30-60 minutes) for this step.

Impurity Profile and Side Reactions

Q3: I'm observing an impurity with a similar Rf to my product on the TLC plate. What could it be?

A3: The most likely side product is the isomeric 1-Ethyl-1H-indole-3-carbaldehyde . While formylation of N-alkyl indoles generally favors the C2 position, some C3-formylation can occur, especially if the reaction conditions are not optimized.

  • Minimizing the Isomer: Lower reaction temperatures during the addition of the indole to the Vilsmeier reagent can enhance regioselectivity. Slower addition rates also help.

  • Purification: Careful column chromatography is usually effective at separating the C2 and C3 isomers.

Q4: After work-up, my crude product is a dark, tarry substance. What causes this polymerization?

A4: Indoles can be sensitive to strongly acidic conditions and high temperatures, leading to polymerization.

  • Temperature Control: This is the most critical factor. Avoid excessive heating during the reaction and ensure the quench is performed slowly into a large volume of ice to dissipate heat rapidly.

  • Quench and Neutralization: Do not let the highly acidic post-quench mixture sit for extended periods. Neutralize it promptly but carefully to avoid temperature spikes from the acid-base reaction.

G Start Low Yield or Incomplete Reaction CheckMixing Is mixing adequate? (Mechanical Stirrer) Start->CheckMixing CheckTemp Is temperature controlled? (<10°C for additions) CheckMixing->CheckTemp Yes SolutionMixing Implement overhead stirring. CheckMixing->SolutionMixing No CheckReagents Are reagents high quality? (Anhydrous DMF, Fresh POCl3) CheckTemp->CheckReagents Yes SolutionTemp Improve cooling capacity. CheckTemp->SolutionTemp No CheckConditions Are reaction conditions optimized? (Time, Temp, Stoichiometry) CheckReagents->CheckConditions Yes SolutionReagents Use fresh, anhydrous reagents. CheckReagents->SolutionReagents No CheckConditions->Start Re-evaluate SolutionConditions Increase reaction time/temperature after initial addition. CheckConditions->SolutionConditions No

Caption: Troubleshooting logic for low yield issues in the Vilsmeier-Haack reaction.

Work-up and Purification Challenges

Q5: The quench of the reaction is extremely violent and difficult to manage on a large scale. How can I do this safely?

A5: The violent nature of the quench is due to the highly exothermic reaction of excess POCl₃ with water.[3]

  • Reverse Quench is Non-Negotiable: Always add the reaction mixture to a vigorously stirred ice/water mixture. Never add water to the reaction mixture. This ensures that the water is always in large excess and can absorb the heat generated.

  • Scale of the Quench Vessel: Use a vessel for the ice/water that is at least 5-10 times the volume of your reaction mixture. This provides a large heat sink and prevents splashing.

  • Slow Addition: Add the reaction mixture very slowly, perhaps via a peristaltic pump or a pressure-equalizing dropping funnel, to control the rate of heat generation. Monitor the temperature of the quenching mixture throughout the addition.

Q6: My final product is difficult to purify and appears to be contaminated with phosphorus-containing byproducts. How can I improve the purification?

A6: Residual phosphoric acid and its salts from the hydrolysis of POCl₃ are common contaminants.

  • Thorough Neutralization and Washing: Ensure the pH of the aqueous solution is truly neutral (pH 7-8) after the quench. Before extraction, it can be beneficial to let the neutralized mixture stir for 30-60 minutes to ensure all intermediates are fully hydrolyzed.

  • Water Wash: During the work-up, wash the combined organic extracts with water or a dilute brine solution multiple times to remove water-soluble phosphorus salts.

  • Recrystallization: this compound is a solid.[9] Recrystallization is often a more effective and scalable purification method than chromatography for removing minor impurities. Experiment with different solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexanes to find the optimal conditions.

Safety Considerations for Scale-Up

Q7: What are the most critical safety precautions I need to take when scaling up this reaction?

A7: Beyond standard laboratory safety practices, the Vilsmeier-Haack reaction has specific hazards that are amplified on a larger scale.

  • Phosphorus Oxychloride (POCl₃): This substance is highly corrosive and toxic. It reacts violently with water, releasing heat and corrosive HCl gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a base like sodium bicarbonate readily available to neutralize spills.[10]

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quench are highly exothermic. Ensure your reactor is equipped with adequate cooling and that you have a plan to manage a potential thermal runaway.

  • N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Always wear appropriate gloves and handle it in a fume hood.

  • Pressure Build-up: The reaction of POCl₃ with water generates HCl gas. Ensure your quenching vessel is not sealed to avoid pressure build-up.

Quantitative Data Summary

The following table provides a general overview of conditions for the Vilsmeier-Haack formylation of various indoles to provide a comparative baseline. Note that optimal conditions for 1-Ethyl-1H-indole may vary.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[1]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl)[1]
4-MethylindolePOCl₃, DMF0 to 85890[1]
5-MethylindolePOCl₃, DMF0 to 85688[1]
1-MethylindolePOCl₃, DMF0 to 35297[1]
References
  • A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. Available at: [Link]

  • Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]

  • Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. PMC. Available at: [Link]

  • A General and Scalable Synthesis of Polysubstituted Indoles. PMC - NIH. Available at: [Link]

  • Scale-up reactions, synthetic transformation of the products, control... ResearchGate. Available at: [Link]

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Available at: [Link]

  • Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. EurekAlert!. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Ethyl 1H-indole-2-carboxylate. PMC - NIH. Available at: [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit. Available at: [Link]

  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Bentham Science. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH. Available at: [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available at: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Chemistry. Available at: [Link]

  • Vilsmeier Haack Reaction : r/OrganicChemistry. Reddit. Available at: [Link]

  • How can I improve the Vilsmeier-Haack reaction? ResearchGate. Available at: [Link]

  • Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl). RSC Publishing. Available at: [Link]

  • Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording]. YouTube. Available at: [Link]

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Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 1-Ethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-Ethyl-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing the exothermic nature of this synthesis, particularly when employing the Vilsmeier-Haack reaction. Our goal is to equip you with the knowledge to perform this reaction safely and efficiently, minimizing risks and maximizing yield and purity.

Introduction: The Vilsmeier-Haack Reaction and Its Thermal Hazards

The synthesis of this compound commonly proceeds via the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic compounds like N-ethylindole.[1][2][3] This reaction involves the in-situ formation of the Vilsmeier reagent, an electrophilic iminium salt, from a tertiary amide (typically N,N-dimethylformamide, DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2]

While highly effective, the Vilsmeier-Haack reaction presents significant thermal hazards. The formation of the Vilsmeier reagent itself is an exothermic process. Furthermore, the subsequent electrophilic substitution on the indole ring also releases a substantial amount of heat.[1] A failure to adequately control these exotherms can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a rapid rise in temperature and pressure, solvent boiling, and the release of hazardous materials.[4][5]

This guide will provide a structured approach to understanding, predicting, and managing these exothermic events to ensure the safe and successful synthesis of this compound.

Troubleshooting Guide: Taming the Exotherm

This section addresses specific issues you may encounter related to exothermic behavior during the synthesis.

Issue 1: Rapid, Uncontrolled Temperature Spike During Vilsmeier Reagent Formation

Question: I observed a sudden and significant temperature increase when adding phosphorus oxychloride (POCl₃) to DMF, even with external cooling. What is happening and how can I prevent it?

Answer:

This indicates that the rate of heat generation from the exothermic reaction between POCl₃ and DMF is exceeding the heat removal capacity of your cooling system.[4] Several factors can contribute to this:

  • Causality: The reaction to form the Vilsmeier reagent is inherently fast and exothermic. A rapid addition of POCl₃ leads to a large, instantaneous release of energy.

  • Preventative Measures:

    • Slow, Controlled Addition: The most critical control parameter is the addition rate of POCl₃. Utilize a syringe pump or a dropping funnel with precise control to add the POCl₃ dropwise over an extended period. This ensures that the heat generated at any given moment can be effectively dissipated by the cooling bath.[4]

    • Adequate Cooling: Ensure your cooling bath (e.g., ice-salt, dry ice/acetone) is at a sufficiently low temperature and has enough volume to act as an effective heat sink. For laboratory scale, maintaining a reaction temperature of 0-5 °C during the addition is a common practice.

    • Efficient Stirring: Vigorous stirring is essential to ensure rapid heat transfer from the reaction mixture to the walls of the flask and into the cooling bath, preventing the formation of localized hot spots.

    • Dilution: While not always ideal due to potential impacts on reaction kinetics, performing the reaction in a larger volume of an appropriate inert solvent can increase the thermal mass of the system, helping to absorb the heat generated.

Issue 2: Secondary, Unexpected Exotherm After the Addition of 1-Ethyl-1H-indole

Question: After the controlled formation of the Vilsmeier reagent, I added my solution of 1-Ethyl-1H-indole and observed another significant temperature rise that was difficult to control. Why did this happen?

Answer:

This secondary exotherm arises from the electrophilic aromatic substitution reaction where the Vilsmeier reagent formylates the 1-Ethyl-1H-indole. This reaction is also exothermic and its rate is highly dependent on temperature and concentration.

  • Causality: The accumulation of unreacted Vilsmeier reagent followed by the addition of the indole can lead to a rapid reaction and a corresponding surge in heat generation.

  • Troubleshooting and Control:

    • Controlled Substrate Addition: Similar to the formation of the Vilsmeier reagent, the 1-Ethyl-1H-indole should be added slowly and in a controlled manner to the pre-formed Vilsmeier reagent solution, which should be maintained at a low temperature (e.g., 0-5 °C).

    • "Reverse" Addition: An alternative and often safer approach is to add the Vilsmeier reagent solution slowly to the solution of 1-Ethyl-1H-indole. This keeps the concentration of the highly reactive Vilsmeier reagent low throughout the reaction.

    • Reaction Monitoring: Closely monitor the internal reaction temperature with a calibrated thermometer. The addition rate should be adjusted to maintain the desired temperature range.

    • Calorimetric Data: For scale-up, it is highly recommended to perform reaction calorimetry studies.[6][7][8] This will provide crucial data on the heat of reaction, the maximum rate of heat evolution, and the adiabatic temperature rise, allowing for the design of a safe and robust process.[6][7]

Issue 3: Thermal Runaway During Quenching

Question: During the workup, I added water or an aqueous base to quench the reaction, and it resulted in a violent, uncontrolled exotherm and fuming. What caused this and what is the proper quenching procedure?

Answer:

This is a common and extremely hazardous situation. The unreacted phosphorus oxychloride and the Vilsmeier reagent are highly water-reactive.

  • Causality: POCl₃ reacts violently and exothermically with water to produce phosphoric acid and hydrochloric acid fumes.[9] Similarly, the Vilsmeier reagent hydrolyzes rapidly. Adding water or aqueous base directly to the cold reaction mixture can lead to a sudden and massive release of heat and corrosive gases.

  • Safe Quenching Protocol:

    • Reverse Quench: The safest method is to slowly and carefully add the reaction mixture to a separate, well-stirred vessel containing a large excess of an ice/water mixture or a cold aqueous base solution (e.g., sodium hydroxide, sodium carbonate).[10][11] This ensures that the heat generated is immediately absorbed by the large volume of the quench solution.

    • Controlled Addition: Use a dropping funnel or a cannula to transfer the reaction mixture to the quench solution at a controlled rate.

    • Adequate Cooling and Stirring: The quench vessel must be efficiently cooled and vigorously stirred throughout the addition process.

    • Proper Ventilation: Perform the quenching procedure in a well-ventilated fume hood to handle the release of any acidic gases.

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway and why is it dangerous in this synthesis?

A thermal runaway occurs when the heat generated by an exothermic reaction exceeds the rate of heat removal.[4] This leads to an increase in the reaction temperature, which in turn accelerates the reaction rate and the rate of heat generation, creating a dangerous feedback loop.[4] In the synthesis of this compound, a thermal runaway can cause the reaction mixture to boil violently, leading to a rapid increase in pressure inside the reactor, potentially causing an explosion and the release of corrosive and toxic materials like POCl₃ and HCl.[9][12]

Q2: How can I estimate the potential for a thermal runaway without access to a reaction calorimeter?

While not a substitute for proper calorimetric analysis, a simple "heat-wait-seek" test can provide a qualitative indication of thermal instability. After a small-scale reaction is complete, the cooling can be removed, and the temperature monitored. Any significant, spontaneous increase in temperature suggests the presence of unreacted reagents and a potential for a runaway. However, for any process development or scale-up, reaction calorimetry is essential for a quantitative risk assessment.[1][6]

Q3: Are there any alternative, less hazardous reagents for the Vilsmeier-Haack reaction?

Research into greener and safer alternatives to POCl₃ is ongoing. Some alternatives that have been explored for formylation reactions include oxalyl chloride/DMF and thionyl chloride/DMF. However, these also present their own set of hazards. For the Vilsmeier-Haack reaction itself, POCl₃ remains a common reagent due to its high reactivity and effectiveness. The key to its safe use lies in understanding and controlling the reaction parameters.

Q4: Can flow chemistry be used to manage the exotherm of this reaction?

Yes, flow chemistry is an excellent strategy for managing highly exothermic reactions.[13][14][15] The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat transfer, enabling precise temperature control.[4][14] By continuously mixing small streams of reactants in a temperature-controlled reactor, the accumulation of large amounts of reactive intermediates is avoided, significantly reducing the risk of a thermal runaway.[13][14]

Q5: What are the key safety precautions I should take when handling phosphorus oxychloride (POCl₃)?

Phosphorus oxychloride is a highly corrosive and toxic substance.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles. Work in a well-ventilated fume hood.

  • Handling: POCl₃ is moisture-sensitive and reacts violently with water.[9] Handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Spills: In case of a spill, do not use water. Neutralize small spills with a dry absorbent material like sand or sodium bicarbonate. For larger spills, evacuate the area and seek assistance from trained personnel.

  • Disposal: Dispose of POCl₃ and any waste containing it as hazardous chemical waste according to your institution's guidelines.

Experimental Protocols

Protocol 1: Controlled Formation of the Vilsmeier Reagent and Subsequent Formylation (Batch Process)

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1-Ethyl-1H-indole

  • Inert solvent (e.g., dichloromethane, 1,2-dichloroethane), anhydrous

  • Ice-salt bath or other suitable cooling system

  • Syringe pump or dropping funnel

  • Calibrated thermometer

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel (or syringe pump inlet), and an inert gas inlet.

  • Charge the flask with anhydrous DMF and the inert solvent.

  • Cool the flask to 0-5 °C using the cooling bath.

  • Slowly add POCl₃ to the stirred DMF solution via the dropping funnel or syringe pump over a period of at least 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • In a separate flask, dissolve the 1-Ethyl-1H-indole in the inert solvent.

  • Slowly add the 1-Ethyl-1H-indole solution to the Vilsmeier reagent solution at 0-5 °C over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, allow the reaction to proceed at the controlled temperature, monitoring its progress by a suitable analytical method (e.g., TLC, LC-MS).

Protocol 2: Safe Quenching of the Vilsmeier-Haack Reaction

Materials:

  • Completed Vilsmeier-Haack reaction mixture

  • Large beaker or flask containing a mixture of crushed ice and water (or a cold aqueous base solution)

  • Stir plate and stir bar

Procedure:

  • In a well-ventilated fume hood, place the large beaker of ice/water on a stir plate and begin vigorous stirring.

  • Slowly and carefully, add the cold reaction mixture from Protocol 1 to the stirred ice/water mixture via a dropping funnel or by pouring in small portions.

  • Monitor the temperature of the quench mixture and add more ice as needed to maintain a low temperature.

  • Continue stirring until the reaction mixture is fully quenched and the exotherm has subsided.

  • Proceed with the standard workup and purification procedures.

Data Presentation

ParameterRecommended RangeRationale
Vilsmeier Reagent Formation Temperature 0-5 °CMinimizes the rate of the exothermic reaction, allowing for better control.
POCl₃ Addition Time 30-60 minutes (lab scale)Ensures slow, controlled heat release.[4]
Formylation Temperature 0-10 °CControls the rate of the electrophilic substitution, preventing a secondary exotherm.
1-Ethyl-1H-indole Addition Time 30-60 minutes (lab scale)Prevents accumulation of unreacted substrate and a rapid, uncontrolled reaction.
Quench Temperature < 20 °CEnsures the heat from the hydrolysis of excess reagents is effectively absorbed.

Visualization

Experimental Workflow for Managing Exotherms

Exotherm_Management_Workflow cluster_prep Preparation cluster_vilsmeier Vilsmeier Reagent Formation cluster_formylation Formylation Reaction cluster_workup Workup prep_reagents Prepare Anhydrous Reagents & Solvents setup_reactor Assemble Reactor with Cooling & Monitoring prep_reagents->setup_reactor cool_dmf Cool DMF to 0-5 °C setup_reactor->cool_dmf add_pocl3 Slowly Add POCl₃ (Monitor Temp) cool_dmf->add_pocl3 stir_vilsmeier Stir at 0-5 °C add_pocl3->stir_vilsmeier add_indole Slowly Add 1-Ethyl-1H-indole Solution stir_vilsmeier->add_indole react Maintain Temp & Monitor Reaction Progress add_indole->react prepare_quench Prepare Ice/Water Quench Bath react->prepare_quench reverse_quench Slowly Add Reaction Mixture to Quench prepare_quench->reverse_quench extract Extraction & Purification reverse_quench->extract

Caption: Workflow for controlled exothermic reaction management.

Troubleshooting Logic for Uncontrolled Exotherms

Troubleshooting_Logic cluster_diagnosis Diagnosis cluster_cause_pocl3 Cause (POCl₃ Addition) cluster_cause_indole Cause (Indole Addition) cluster_cause_quench Cause (Quench) cluster_solution Solution start Uncontrolled Temperature Rise q1 When did it occur? During POCl₃ addition During Indole addition During Quench start->q1 c1 Addition Rate Too Fast q1:f0->c1 c2 Inadequate Cooling q1:f0->c2 c3 Poor Mixing q1:f0->c3 c4 Addition Rate Too Fast q1:f1->c4 c5 Accumulation of Vilsmeier Reagent q1:f1->c5 c6 Direct Addition of Water to Reaction q1:f2->c6 c7 Insufficient Quench Volume/Cooling q1:f2->c7 s1 Reduce Addition Rate c1->s1 s2 Improve Cooling Capacity c2->s2 s3 Increase Stirring Rate c3->s3 c4->s1 s4 Perform Reverse Quench c6->s4 c7->s2

Caption: Troubleshooting logic for uncontrolled exotherms.

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  • Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. (URL: [Link])

  • Information on the Reaction Calorimetry application - Syrris. (URL: [Link])

  • Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. (URL: [Link])

  • How can I improve the Vilsmeier-Haack reaction? - ResearchGate. (URL: [Link])

  • Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole | ACS Catalysis - ACS Publications. (URL: [Link])

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (URL not available)
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed. (URL: [Link])

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Validation & Comparative

A Comparative Analysis of Electrophilic Reactivity: 1-Ethyl-1H-indole-2-carbaldehyde vs. 1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, indole-2-carbaldehydes serve as pivotal intermediates in the synthesis of a myriad of biologically active compounds and pharmaceutical agents. Their inherent reactivity, centered around the aldehyde functionality at the C2 position, allows for diverse molecular elaborations. This guide provides an in-depth comparative analysis of the reactivity of two key analogues: the N-unsubstituted 1H-indole-2-carbaldehyde and its N-ethylated counterpart, 1-Ethyl-1H-indole-2-carbaldehyde. Understanding the nuanced differences in their chemical behavior, governed by electronic and steric factors, is paramount for optimizing synthetic strategies and designing novel molecular entities.

The Decisive Influence of N-Substitution: An Electronic and Steric Perspective

The primary structural distinction between 1H-indole-2-carbaldehyde and this compound lies in the substitution at the indole nitrogen. This seemingly subtle modification imparts significant changes in the electronic and steric environment of the molecule, thereby dictating its reactivity.

Electronic Effects:

The nitrogen atom in the indole ring possesses a lone pair of electrons that contributes to the aromaticity of the bicyclic system. In 1H-indole-2-carbaldehyde, the presence of an N-H bond allows for potential deprotonation under basic conditions, forming an indolyl anion. This anion is a powerful nucleophile, and its formation can influence the course of certain reactions.

Substitution of the acidic proton with an electron-donating ethyl group in this compound fundamentally alters the electronic landscape. The ethyl group, through a positive inductive effect (+I), increases the electron density on the nitrogen atom and, by extension, within the indole ring. This enhanced electron density can have a dual effect on the reactivity of the C2-aldehyde group:

  • Increased Nucleophilicity of the Indole Ring: The higher electron density makes the indole ring itself more susceptible to electrophilic attack. However, for reactions involving the aldehyde, this effect is less direct.

  • Modulation of Aldehyde Electrophilicity: The increased electron density donated by the N-ethyl group can be delocalized into the aromatic system, which can slightly decrease the electrophilicity of the carbonyl carbon of the aldehyde. This is because the electron-withdrawing character of the aldehyde group is partially counteracted by the electron-donating nature of the N-ethyl group.

Steric Effects:

The introduction of an ethyl group at the nitrogen position introduces steric bulk in the vicinity of the C2-aldehyde. While not directly shielding the carbonyl group, the ethyl substituent can influence the approach of bulky reagents and the conformation of reaction intermediates. This steric hindrance can play a significant role in the stereoselectivity and overall rate of reactions, particularly those involving the formation of sterically demanding transition states.

Comparative Reactivity in Key Transformations

To illustrate the practical implications of these electronic and steric differences, we will examine two fundamental reactions of aldehydes: the Knoevenagel condensation and the Wittig reaction.

Knoevenagel Condensation: A Tale of Two Nucleophiles

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1] The reaction is typically catalyzed by a weak base.

In the context of indole-2-carbaldehydes, the reaction proceeds as follows:

G cluster_reactants Reactants cluster_product Product A Indole-2-carbaldehyde D Knoevenagel Condensation Product A->D B Active Methylene Compound B->D C Base C->D

Figure 1: General workflow of the Knoevenagel condensation.

1H-indole-2-carbaldehyde: In the presence of a base, 1H-indole-2-carbaldehyde can potentially undergo deprotonation at the nitrogen atom. This can lead to a more complex reaction mixture and potential side reactions. However, the aldehyde group remains sufficiently electrophilic to react with the carbanion generated from the active methylene compound. For instance, the condensation of indole-2-carbaldehyde with nitromethane in the presence of ammonium acetate proceeds to give 2-(2-nitrovinyl)indoles in good yields (70-75%).[2]

CompoundKey FeatureExpected Impact on Knoevenagel Condensation
1H-indole-2-carbaldehyde Acidic N-H protonPotential for N-deprotonation side reactions.
This compound Electron-donating N-ethyl groupSlightly reduced aldehyde electrophilicity, potentially slower reaction rate. Cleaner reaction profile.
Wittig Reaction: The Influence on Ylide Attack

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide.[3]

The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon to form a betaine intermediate, which then collapses to an oxaphosphetane that subsequently fragments to the alkene and triphenylphosphine oxide.

G cluster_reactants Reactants cluster_products Products A Indole-2-carbaldehyde C Alkene A->C B Phosphonium Ylide B->C D Triphenylphosphine Oxide B->D

Figure 2: General scheme of the Wittig reaction.

1H-indole-2-carbaldehyde: The aldehyde at the C2 position is susceptible to attack by Wittig reagents. The presence of the N-H group might necessitate the use of a non-basic or weakly basic ylide to avoid deprotonation of the indole nitrogen.

This compound: The slightly reduced electrophilicity of the carbonyl carbon due to the electron-donating N-ethyl group could translate to a slower reaction rate in the Wittig reaction. Furthermore, the steric bulk of the N-ethyl group, although not directly overhanging the aldehyde, might disfavor the approach of very bulky phosphonium ylides, potentially impacting the reaction efficiency and stereochemical outcome. For non-stabilized ylides that typically lead to (Z)-alkenes, the steric interaction in the transition state could influence the E/Z ratio of the product.

Experimental Protocols

General Procedure for N-Ethylation of 1H-indole-2-carbaldehyde

This protocol outlines a general method for the synthesis of this compound from its N-unsubstituted precursor. Successful alkylation of the indole nitrogen often requires a strong base to generate the indolyl anion.[1]

Materials:

  • 1H-indole-2-carbaldehyde

  • Sodium hydride (NaH) or Potassium hydroxide (KOH)

  • Ethyl iodide (EtI) or Diethyl sulfate ((Et)₂SO₄)

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1H-indole-2-carbaldehyde (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Representative Knoevenagel Condensation of an Indole-2-carbaldehyde

The following protocol is a general procedure for the Knoevenagel condensation of an indole-2-carbaldehyde with an active methylene compound, such as malononitrile.[4]

Materials:

  • Indole-2-carbaldehyde (1H- or 1-Ethyl-)

  • Malononitrile

  • Piperidine or another suitable base (catalytic amount)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the indole-2-carbaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol and then water.

  • If the product does not precipitate, the reaction mixture can be concentrated under reduced pressure, and the residue purified by recrystallization or column chromatography.

Conclusion

For the synthetic chemist, the choice between these two valuable building blocks will depend on the specific reaction conditions and the desired outcome. 1H-indole-2-carbaldehyde may be preferred in reactions where the N-H group can be exploited for further functionalization or where maximum aldehyde electrophilicity is required. Conversely, this compound offers a cleaner platform for reactions sensitive to acidic protons and where potential side reactions need to be minimized. This comparative understanding allows for a more rational approach to the synthesis of complex indole-containing molecules.

References

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. [Link]

  • Wikipedia contributors. (2023). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Al-Zoubi, R. M., & Al-Hamarsheh, M. M. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Reddy, S. R. S., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. [Link]

  • Kowalski, K., et al. (2019). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. International Journal of Molecular Sciences, 20(20), 5171. [Link]

  • Esteb, J. J., et al. (2014). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. Journal of Chemical Education, 91(5), 740-743. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Ranu, B. C., et al. (2007). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 12(12), 2568-2577. [Link]

  • Kumar, A., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(5), 624-631. [Link]

  • El-Batta, A., et al. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(3), 57-63. [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). (PDF) Ethyl 1H-indole-2-carboxylate. [Link]

  • Gribble, G. W. (2000). Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

  • Kumar, S., et al. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry, 17, 1453-1463. [Link]

  • Kappe, C. O., & Falsone, S. F. (2022). (PDF) A new finding in the old Knoevenagel condensation reaction. [Link]

  • Biradar, J. S., & Sasidhar, B. S. (2011). Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation. European journal of medicinal chemistry, 46(12), 6112-6118. [Link]

  • Kumar, A., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(5), 624-631. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 89. [Link]

  • El-Sawy, E. R., et al. (2017). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

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A Comparative Analysis of N-Ethyl vs. N-Methyl Indole-2-Carbaldehyde Derivatives: Unraveling the Impact of N-Alkylation on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Indole Scaffold in Medicinal Chemistry

The indole ring system is a privileged heterocyclic motif, forming the structural core of a vast array of natural products and synthetic compounds with significant therapeutic applications.[1][2] The introduction of a carbaldehyde group at the C2 position of the indole ring furnishes indole-2-carbaldehyde, a versatile synthetic intermediate for the development of novel therapeutic agents.[3][4] Further modification at the N1 position of the indole nucleus, such as the introduction of small alkyl groups like methyl and ethyl, can profoundly influence the physicochemical properties and biological activities of the resulting derivatives. This guide provides an in-depth, objective comparison of the biological performance of N-ethyl versus N-methyl indole-2-carbaldehyde derivatives, supported by available experimental data and detailed methodologies.

While direct comparative studies exclusively focused on N-methyl vs. N-ethyl indole-2-carbaldehydes are limited, this guide synthesizes findings from broader studies on N-substituted indoles to illuminate the structure-activity relationships (SAR) and guide future research in this area.

Comparative Biological Activities: A Head-to-Head Analysis

The substitution at the N1-position of the indole ring with either a methyl or an ethyl group can significantly modulate the biological profile of the parent indole-2-carbaldehyde. This section will compare their activities across different therapeutic areas based on available literature.

Anticancer Activity: Shorter N-Alkyl Chains Appear Favorable

Emerging evidence suggests that the length of the N-alkyl substituent on the indole ring plays a critical role in determining the antiproliferative activity. A study on indole-based tyrphostin derivatives revealed that N-methyl and N-ethylindole derivatives were significantly more active than their N-propyl and N-propargyl counterparts , which were found to be inactive.[5] This indicates that shorter N-alkyl substituents (C1 and C2) are advantageous for anticancer activity, while longer chains (C3 and beyond) have a detrimental effect.[5]

While this study did not specifically use indole-2-carbaldehyde derivatives, the findings provide a strong rationale for prioritizing N-methyl and N-ethyl substitutions in the design of novel indole-based anticancer agents. The enhanced activity of the shorter-chain derivatives could be attributed to a better fit within the binding pocket of the target protein or more favorable pharmacokinetic properties.

Table 1: Illustrative Anticancer Activity of N-Alkyl Indole Derivatives

Compound ClassRepresentative ActivityKey FindingReference
N-Methyl Indole DerivativesHigh Antiproliferative ActivityShort N-alkyl substituents (C1) are favorable for activity.[5]
N-Ethyl Indole DerivativesHigh Antiproliferative ActivityShort N-alkyl substituents (C2) are favorable for activity.[5]
N-Propyl Indole DerivativesInactiveLonger N-alkyl substituents (C3) lead to a loss of activity.[5]
Antimicrobial Activity: Awaiting Direct Comparative Data

The lack of comparative data for N-ethyl indole-2-carbaldehyde derivatives in the antimicrobial context represents a significant knowledge gap. Future research should focus on a systematic evaluation of a series of N-alkyl indole-2-carbaldehydes to elucidate the optimal alkyl chain length for potent antimicrobial activity.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of N-alkylated indole-2-carbaldehydes and a standard protocol for evaluating their antimicrobial activity.

Synthesis of N-Methyl and N-Ethyl Indole-2-Carbaldehyde

The N-alkylation of indole-2-carbaldehyde can be achieved through a standard nucleophilic substitution reaction.

Protocol: N-Alkylation of Indole-2-Carbaldehyde

  • Dissolution: Dissolve indole-2-carbaldehyde (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise to the solution at 0 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the indolide anion.

  • Alkylation: Add the corresponding alkylating agent, either methyl iodide (for N-methyl) or ethyl iodide/bromide (for N-ethyl) (1.2 equivalents), dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-alkylated indole-2-carbaldehyde.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Diagram: Synthetic Workflow for N-Alkylation of Indole-2-Carbaldehyde

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product Indole Indole-2-carbaldehyde Deprotonation Deprotonation Indole->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation AlkylHalide Alkyl Halide (CH3I or C2H5I) Alkylation N-Alkylation AlkylHalide->Alkylation Deprotonation->Alkylation Indolide Anion Quenching Quenching Alkylation->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification FinalProduct N-Alkyl Indole-2-carbaldehyde Purification->FinalProduct

Caption: Workflow for the synthesis of N-alkyl indole-2-carbaldehydes.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: Culture the bacterial strains (e.g., S. aureus, E. coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37 °C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of the test compounds (N-methyl and N-ethyl indole-2-carbaldehyde derivatives) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate. A standard antibiotic (e.g., ampicillin) should also be tested as a reference.

  • Incubation: Incubate the microtiter plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Visual inspection or measurement of optical density at 600 nm can be used to determine growth inhibition.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Compound Prepare Serial Dilutions of Test Compounds Compound->Inoculation Incubate Incubate at 37°C for 18-24h Inoculation->Incubate Controls Set Up Controls Controls->Incubate Read Determine MIC Incubate->Read

Caption: Impact of N-alkylation on molecular properties.

The key differences to consider are:

  • Lipophilicity: The ethyl group is more lipophilic than the methyl group. This increased lipophilicity can enhance membrane permeability and cellular uptake, potentially leading to increased potency. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.

  • Steric Hindrance: The ethyl group is sterically bulkier than the methyl group. This can influence the binding of the molecule to its biological target. In some cases, the larger ethyl group may provide a better fit within a hydrophobic binding pocket, leading to enhanced activity. Conversely, it could also cause steric clashes that hinder optimal binding.

  • Metabolic Stability: The N-alkyl group can influence the metabolic stability of the compound. While specific data for N-methyl vs. N-ethyl indole-2-carbaldehydes is lacking, in general, N-dealkylation is a common metabolic pathway. The rate of this process may differ between the two substituents.

Conclusion and Future Directions

The available evidence, though limited, suggests that short N-alkyl chains, specifically methyl and ethyl groups, are favorable for enhancing the biological activity of indole derivatives, particularly in the context of anticancer agents. The observation that N-methyl and N-ethyl indoles exhibit superior antiproliferative activity compared to their longer-chain analogs provides a valuable starting point for the rational design of new therapeutic candidates based on the indole-2-carbaldehyde scaffold.

A significant gap in the literature exists regarding a direct, systematic comparison of N-methyl and N-ethyl indole-2-carbaldehyde derivatives across a range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. Future research should be directed towards the synthesis and parallel screening of these two classes of compounds to establish a comprehensive structure-activity relationship. Such studies will be instrumental in guiding the optimization of lead compounds and unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Iwemi, O. A. SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL STUDIES OF SOME N-METHYLINDOLE AND INDOLE DERIVATIVES. Iwemi. Available from: [Link].

  • PubChem. 1-Methylindole-2-carboxaldehyde. Available from: [Link].

  • Kudzie, T., et al. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. Molecules. 2023, 28(1), 383.
  • MDPI. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Available from: [Link].

  • Abdel-Aziz, H. A., et al. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. Archiv der Pharmazie. 2011, 344(10), 666-676.

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A Comparative Guide to Purity Assessment: HPLC vs. qNMR for 1-Ethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate determination of purity is a cornerstone of chemical analysis, ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and intermediates. This guide provides an in-depth technical comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of 1-Ethyl-1H-indole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry.

This document moves beyond a simple listing of pros and cons, delving into the causality behind experimental choices and providing detailed, field-proven protocols. Our objective is to equip you with the expert insights needed to select the most appropriate analytical strategy for your specific needs.

The Fundamental Divide: Separation vs. Direct Measurement

The choice between HPLC and qNMR for purity analysis hinges on a fundamental difference in their principles of measurement.

High-Performance Liquid Chromatography (HPLC) is a separative technique.[1] A sample is dissolved in a mobile phase and passed through a stationary phase packed in a column.[2] Components of the mixture separate based on their differential partitioning between the two phases. For purity analysis, particularly with UV detection, the underlying assumption is that the main component and its impurities will be separated in time, and their relative concentrations can be determined by the area of their respective peaks in the resulting chromatogram. The purity is often calculated using an area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength—an assumption that can be a significant source of error if not properly validated.[3]

Quantitative Nuclear Magnetic Resonance (qNMR) , in contrast, is a direct and primary analytical method.[4][5] It leverages the principle that the integral (area) of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H qNMR) giving rise to that signal.[4] By co-dissolving a known mass of a highly pure internal standard with a known mass of the analyte, the purity of the analyte can be calculated directly by comparing the integrals of specific, non-overlapping signals from both compounds.[6] This method does not rely on the separation of impurities and provides a direct measure of the mass fraction of the analyte in the sample.[7]

Experimental Design & Protocols

To provide a practical comparison, we outline detailed protocols for the purity assessment of this compound using both HPLC and qNMR. These protocols are designed to be self-validating systems, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines.[8]

HPLC-UV Purity Method

The causality behind this HPLC method design is to achieve a robust separation of the main analyte from potential impurities, such as starting materials (e.g., indole-2-carbaldehyde), related substances (e.g., isomers, degradation products), and residual solvents. A reversed-phase C18 column is chosen for its versatility in retaining moderately polar organic molecules like our target compound. The mobile phase, a gradient of acetonitrile and water with a trifluoroacetic acid (TFA) modifier, is selected to ensure good peak shape for the amine-containing indole ring and to provide a broad elution window for separating compounds of varying polarity.[1]

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This creates a stock solution of ~1 mg/mL.

    • Further dilute this stock solution to a working concentration of ~0.1 mg/mL for analysis.

  • Analysis:

    • Inject the prepared sample.

    • Integrate all peaks detected in the chromatogram.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Analyte (~10 mg) dissolve Dissolve & Dilute (10 mL, 50:50 ACN/H2O) weigh->dissolve dilute Further Dilution (~0.1 mg/mL) dissolve->dilute inject Inject Sample (10 µL) onto C18 Column dilute->inject separate Gradient Elution (ACN/H2O/TFA) inject->separate detect UV Detection (280 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate All Peaks chromatogram->integrate calculate Calculate Purity (Area % Method) integrate->calculate

HPLC-UV Experimental Workflow for Purity Assessment.
qNMR Purity Method

The qNMR protocol is designed for accuracy and direct quantification. The choice of deuterated solvent, Dimethyl Sulfoxide-d6 (DMSO-d6), is based on its excellent solubilizing power for a wide range of organic compounds and its ability to shift the NH proton signal of indole derivatives to a downfield region, reducing potential overlaps.[6] Maleic acid is selected as the internal standard because it is highly pure, non-volatile, chemically stable, and possesses a sharp singlet for its olefinic protons in a region of the spectrum (~6.3 ppm) that is unlikely to overlap with signals from this compound.[7] The aldehyde proton of the analyte (~9.8 ppm) is chosen for quantification due to its characteristic downfield chemical shift, which typically ensures it is well-resolved from other signals.

Experimental Protocol: ¹H qNMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters (Key Parameters):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Pulse Angle: 30° (to allow for a shorter relaxation delay).

    • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the protons of interest (both analyte and standard). A conservative value of 20-30 seconds is often used if T1 values are unknown.

    • Number of Scans: 16-64 (to achieve a signal-to-noise ratio >250:1 for the signals to be integrated).

    • Acquisition Time (aq): ≥ 3 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transform, manual phase correction, and baseline correction to the acquired spectrum.

    • Integrate the well-resolved aldehyde proton signal of this compound (1H, singlet, ~9.8 ppm) and the olefinic proton signal of the maleic acid internal standard (2H, singlet, ~6.3 ppm).

    • Calculate the purity using the following equation: Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing weigh_analyte Accurately Weigh Analyte (~10 mg) dissolve Co-dissolve in DMSO-d6 (~0.7 mL) weigh_analyte->dissolve weigh_std Accurately Weigh Internal Std (e.g., Maleic Acid, ~5 mg) weigh_std->dissolve acquire Acquire ¹H NMR Spectrum (d1 ≥ 5xT1) dissolve->acquire process Manual Phase & Baseline Correction acquire->process integrate Integrate Analyte & Std Non-overlapping Signals process->integrate calculate Calculate Purity (Direct Molar Ratio) integrate->calculate

¹H qNMR Experimental Workflow for Purity Assessment.

Head-to-Head Performance Comparison

The following tables summarize the expected performance characteristics and quantitative results for the purity assessment of a hypothetical batch of this compound.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UV (Area % Method)¹H qNMR (Internal Standard)Rationale & Causality
Principle Chromatographic SeparationDirect Molar ProportionalityHPLC relies on physical separation, while qNMR is a direct measurement based on a fundamental physical constant.[4]
Specificity High (if all impurities are resolved)High (requires non-overlapping signals)HPLC's specificity is dependent on chromatographic resolution. qNMR's specificity relies on spectral resolution.
Accuracy Dependent on impurity response factorsHigh (Primary Method)HPLC area % can be inaccurate if impurities have different chromophores. qNMR provides a more direct and accurate measure of mass fraction.[9]
Precision (RSD) < 2%< 1%Both methods can be highly precise, but qNMR often achieves lower relative standard deviations due to its direct nature.[9]
Linearity Excellent over a defined rangeInherently LinearHPLC methods must be validated for linearity. The NMR signal response is inherently linear with concentration.
LOD/LOQ Lower (typically ng/mL)Higher (typically µg/mL)HPLC with UV detection is generally more sensitive for detecting trace-level impurities.
Sample Throughput Moderate (20-30 min/sample)High (5-15 min/sample)Once the method is established, qNMR can be faster per sample, especially with automation.
Destructive? YesNoThe sample is consumed in HPLC analysis, whereas it can be recovered after qNMR.

Table 2: Hypothetical Purity Assessment Data for this compound (Batch No. XYZ-123)

MethodResultComments
HPLC-UV (Area %) 99.2%Result assumes all impurities have the same UV response as the main peak. Does not account for non-UV active impurities or residual solvents.
¹H qNMR 98.5% (w/w)Result is a direct measurement of the mass fraction. The lower value may be due to the presence of an impurity with a poor UV chromophore (e.g., residual ethyl acetate) which is detected by qNMR but not proportionally by HPLC-UV.

Synthesis and Recommendation: Choosing the Right Tool for the Job

The comparison proves that both HPLC and qNMR are powerful, reliable techniques for purity assessment, yet they answer the question of "purity" in different ways.[6]

  • HPLC-UV is the workhorse for routine quality control, impurity profiling, and stability studies. Its high sensitivity and separative power make it ideal for detecting and quantifying known and unknown related substances, especially at trace levels.[1] It excels at demonstrating that a substance is "chromatographically pure." However, relying solely on area percent calculations without reference standards for each impurity can lead to an overestimation of purity.[3]

  • qNMR is the gold standard for absolute purity assignment and the certification of reference materials. [5][9] Its major advantage is providing a direct, accurate measurement of the mass fraction of the analyte without the need for a reference standard of the analyte itself.[4] It can quantify "NMR-silent" impurities (like water or inorganic salts) by difference and is not biased by the chromophoric properties of impurities. Its limitation lies in its lower sensitivity compared to HPLC and potential for signal overlap in complex mixtures.

As a Senior Application Scientist, my recommendation is to use these techniques orthogonally:

  • For material certification and establishing the purity of in-house reference standards, qNMR is the superior choice. Its status as a primary method provides a high degree of confidence and traceability.

  • For routine release testing and monitoring of specific impurities during process development, a validated HPLC method is more practical and cost-effective. Once the impurity profile is understood, and if necessary, relative response factors are determined (often using qNMR-certified standards), HPLC provides the necessary precision and throughput.

By understanding the fundamental principles and practical nuances of both HPLC and qNMR, researchers can make informed decisions, ensuring the integrity of their analytical data and the quality of their materials.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • Cui, M., et al. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega. 2021. Available from: [Link]

  • National Center for Biotechnology Information. Ethyl 1H-indole-2-carboxylate. PubChem. Available from: [Link]

  • Nag, S., et al. Development and validation of a rapid HPLC method for quantitation of SP-141, a novel pyrido[b]indole anticancer agent, and an initial pharmacokinetic study in mice. Biomedical Chromatography. 2014. Available from: [Link]

  • de Beer, T., et al. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. 2021. Available from: [Link]

  • Chen, S., et al. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • Giraudeau, P. Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Chemical Biology. 2013. Available from: [Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. 2014. Available from: [Link]

  • Palladino, C., et al. A colorimetric assay for the detection of indole-3-carbaldehyde in foods. Food Chemistry Advances. 2024. Available from: [Link]

  • Giraudeau, P., et al. Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal. 2022. Available from: [Link]

  • National Institute of Standards and Technology. Independent certification of a suite of qNMR internal standards: ensuring metrological traceability in a wide range of applications. ResearchGate. 2020. Available from: [Link]

Sources

A Comprehensive Guide to the Structural Confirmation of 1-Ethyl-1H-indole-2-carbaldehyde Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the realm of pharmaceutical and materials science, the unambiguous structural confirmation of novel and synthesized compounds is a cornerstone of rigorous scientific validation. For researchers, scientists, and drug development professionals, the ability to definitively elucidate molecular architecture is paramount. This guide provides an in-depth, technical comparison of key 2D Nuclear Magnetic Resonance (NMR) techniques for the structural confirmation of 1-Ethyl-1H-indole-2-carbaldehyde, a representative substituted indole. By moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring a self-validating system of analysis.

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. Substitution at various positions on the indole ring can dramatically alter a molecule's properties, making precise structural determination essential. While 1D NMR (¹H and ¹³C) provides initial insights, complex coupling patterns and signal overlap in substituted indoles often necessitate the enhanced resolution and connectivity information offered by 2D NMR.[1][2][3][4][5]

This guide will systematically explore the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to unequivocally assign every proton and carbon atom in this compound.

The Challenge: Ambiguity in 1D NMR of Substituted Indoles

A standard ¹H NMR spectrum of an indole derivative can present challenges in interpretation due to the close proximity of aromatic proton signals and potential overlap with signals from substituents.[2][6] Similarly, while ¹³C NMR provides a count of unique carbon environments, it does not directly reveal which carbons are connected to which protons. This is where the power of 2D NMR becomes indispensable.[4]

The Solution: A Synergy of 2D NMR Experiments

A combination of 2D NMR experiments provides a powerful toolkit for piecing together the molecular puzzle.[7][8] Each experiment offers a unique piece of structural information, and together they create a comprehensive and self-validating picture.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[9][10] This is invaluable for tracing out proton networks within the molecule, such as the protons on the ethyl group and the aromatic protons of the indole ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[11][12][13][14] This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[14][15][16][17][18] This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule.

Experimental Workflow and Data Interpretation

The following sections detail the experimental protocols and the logical process of interpreting the data from each 2D NMR experiment to confirm the structure of this compound.

Step 1: Establishing Proton-Proton Connectivity with gCOSY

The gradient-selected COSY (gCOSY) experiment is an efficient method for determining ¹H-¹H coupling networks.[19][20][21]

Experimental Protocol: gCOSY
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: On a standard NMR spectrometer, load a gradient COSY pulse sequence.

  • Acquisition Parameters:

    • Set the spectral widths in both dimensions to encompass all proton signals.

    • Acquire a sufficient number of scans (e.g., 2-4) for each increment to achieve an adequate signal-to-noise ratio.

    • Collect a suitable number of increments (e.g., 256) in the indirect dimension (t₁) to ensure good resolution.

  • Processing: Process the data using a sine-bell or squared sine-bell window function followed by a two-dimensional Fourier transform.

Data Interpretation

The gCOSY spectrum will display the 1D ¹H NMR spectrum along the diagonal. Off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts on the diagonal are coupled. For this compound, we expect to see:

  • A cross-peak between the methylene protons (CH₂) and the methyl protons (CH₃) of the ethyl group.

  • Cross-peaks between adjacent aromatic protons on the indole ring (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7).

gCOSY_Workflow cluster_0 gCOSY Experiment cluster_1 Interpretation Sample This compound in CDCl3 Pulse_Sequence gCOSY Pulse Sequence Acquisition Data Acquisition Processing 2D Fourier Transform Spectrum gCOSY Spectrum Diagonal_Peaks Diagonal Peaks (1D Spectrum) Cross_Peaks Off-Diagonal Cross-Peaks Connectivity ¹H-¹H Connectivity Map

Step 2: Assigning Protonated Carbons with HSQC

The HSQC experiment is highly sensitive and provides clear one-bond ¹H-¹³C correlations. The multiplicity-edited version can further distinguish between CH/CH₃ and CH₂ groups.

Experimental Protocol: HSQC
  • Sample Preparation: The same sample used for the gCOSY experiment can be used.

  • Instrument Setup: Load a gradient-selected, multiplicity-edited HSQC pulse sequence.

  • Acquisition Parameters:

    • Set the ¹H spectral width as in the gCOSY experiment.

    • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a one-bond coupling constant (¹JCH) of approximately 145 Hz.

    • Acquire a sufficient number of scans per increment and a suitable number of increments.

  • Processing: Process the data with appropriate window functions and perform a two-dimensional Fourier transform.

Data Interpretation

The HSQC spectrum will show cross-peaks that correlate a proton's chemical shift on one axis with the chemical shift of the carbon it is directly attached to on the other axis.

  • The methyl and methylene protons of the ethyl group will each show a correlation to their respective carbon signals.

  • Each of the aromatic CH protons (H-3, H-4, H-5, H-6, H-7) will correlate to its corresponding carbon atom.

  • The aldehyde proton will show a correlation to the aldehyde carbon.

HSQC_Workflow cluster_0 HSQC Experiment cluster_1 Interpretation Sample This compound in CDCl3 Pulse_Sequence HSQC Pulse Sequence Acquisition Data Acquisition Processing 2D Fourier Transform Spectrum HSQC Spectrum Cross_Peaks ¹H-¹³C Cross-Peaks Assignments Assignment of Protonated Carbons

Step 3: Assembling the Molecular Skeleton with HMBC

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton by revealing long-range ¹H-¹³C correlations.[14][15][16][17][18]

Experimental Protocol: HMBC
  • Sample Preparation: The same sample can be used.

  • Instrument Setup: Load a gradient-selected HMBC pulse sequence.

  • Acquisition Parameters:

    • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • Optimize the long-range coupling constant (ⁿJCH) for an average value, typically around 8 Hz.

    • Acquire a larger number of scans per increment compared to HSQC to detect the weaker long-range correlations.

  • Processing: Process the data similarly to the other 2D experiments.

Data Interpretation

HMBC cross-peaks connect protons to carbons that are two or three bonds away. This information is critical for:

  • Connecting Fragments: For example, the methylene protons of the ethyl group will show a correlation to the N-1 carbon of the indole ring, confirming the point of attachment.

  • Assigning Quaternary Carbons: The protons on the indole ring will show correlations to the quaternary carbons (C-2, C-3a, and C-7a), allowing for their unambiguous assignment. For instance, the aldehyde proton should show a strong correlation to C-2 and a weaker correlation to C-3.

  • Confirming the Overall Structure: By systematically analyzing all the HMBC correlations, the entire molecular structure can be pieced together like a jigsaw puzzle.

HMBC_Workflow cluster_0 HMBC Experiment cluster_1 Interpretation Sample This compound in CDCl3 Pulse_Sequence HMBC Pulse Sequence Acquisition Data Acquisition Processing 2D Fourier Transform Spectrum HMBC Spectrum Cross_Peaks Long-Range ¹H-¹³C Cross-Peaks Assignments Assignment of Quaternary Carbons & Connectivity

Summary of Expected NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shift assignments for this compound, which would be confirmed by the collective interpretation of the 2D NMR data. Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
1-CH₂~4.2~42C-2, C-7a, 1-CH₃
1-CH₃~1.5~15C-1-CH₂
2-CHO~10.0~185C-2, C-3
2-~137H-3, H-2-CHO, H-1-CH₂
3~7.3~116C-2, C-3a, C-4, C-7a
3a-~128H-3, H-4, H-5, H-7
4~7.8~124C-3, C-3a, C-5, C-6
5~7.2~122C-3a, C-4, C-6, C-7
6~7.4~128C-4, C-5, C-7, C-7a
7~7.5~113C-3a, C-5, C-6, C-7a
7a-~139H-1-CH₂, H-3, H-7

Conclusion

The structural elucidation of organic molecules is a systematic process that relies on the synergistic use of multiple analytical techniques. For a substituted indole like this compound, while 1D NMR provides a foundational dataset, it is the strategic application of 2D NMR experiments—COSY, HSQC, and HMBC—that provides the necessary resolution and connectivity information for complete and unambiguous structural confirmation. This guide has outlined a logical and self-validating workflow that empowers researchers to confidently determine the structure of their compounds, a critical step in the advancement of chemical and pharmaceutical research.

References
  • Vertex AI Search. (2025). HMBC: Significance and symbolism.
  • ResearchGate. (n.d.). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. Retrieved from [Link]

  • DSpace. (n.d.). HMQC vs HSQC for Small Molecules.
  • Chemistry Stack Exchange. (2012, May 25). What are the differences between the HMQC and HSQC experiments?. Retrieved from [Link]

  • ResearchGate. (n.d.). Heteronuclear Multiple Bond Correlation (HMBC) Spectra. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2009, January 14). HMQC vs HSQC. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 12).
  • Max T. Rogers NMR Facility. (n.d.). The Gradient-Selected COSY (gCOSY) Experiment. Retrieved from [Link]

  • UCSD SSPPS NMR Facility. (2020, October 5). COSY experiments. Retrieved from [Link]

  • PubMed. (2014). Structure determination of two new indole-diterpenoids from Penicillium sp. CM-7 by NMR spectroscopy. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (2013, October 12). The Gradient-Selected COSY (gCOSY) Experiment. Retrieved from [Link]

  • National Institutes of Health. (n.d.).
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • YouTube. (2025, February 22).
  • Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • ResearchGate. (2025, August 5). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Gradient selected constant time COSY.
  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Magritek. (2021, July 6). Structural elucidation of indole alkaloids - Strychnine and Brucine. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). COSY. Retrieved from [Link]

  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • ESA-IPB. (n.d.).
  • YouTube. (2020, December 3).
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition.
  • Benchchem. (n.d.). Spectroscopic Profile of 1H-Indole-2-carbaldehyde: A Technical Guide.
  • Regioselective C5−H Direct Iodin
  • Magritek. (n.d.).

Sources

A Comparative Guide to the Synthetic Validation of Substituted Indole-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Substituted indole-2-carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds, from pharmaceuticals to agrochemicals. Their versatile reactivity makes them indispensable building blocks for drug development professionals and organic chemists. This guide provides an in-depth comparison of two prominent synthetic routes for their preparation: the McFadyen-Stevens reaction and the two-step reduction-oxidation of indole-2-carboxylates . We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and offer guidance on selecting the optimal route for your specific research needs.

Introduction to the Synthetic Challenge

While the formylation of the indole nucleus at the C3 position is readily achieved through methods like the Vilsmeier-Haack reaction[1][2][3][4], the synthesis of C2-formylated indoles presents a greater challenge[5]. This regioselectivity issue necessitates multi-step synthetic sequences, often starting from pre-functionalized indole precursors such as indole-2-carboxylates. The choice of synthetic route can significantly impact the overall efficiency, scalability, and substrate scope of the process.

Method 1: The McFadyen-Stevens Reaction

The McFadyen-Stevens reaction is a classical method for the synthesis of aldehydes from the corresponding acylhydrazides. In the context of indole-2-carbaldehydes, this multi-step procedure typically begins with an ethyl indole-2-carboxylate.

Mechanistic Rationale and Experimental Workflow

The reaction sequence involves the conversion of the starting ester to a carbohydrazide, followed by tosylation and subsequent base-mediated decomposition to the desired aldehyde. The key to this transformation is the generation of a transient diimide species which then fragments to release nitrogen gas and the aldehyde.

A representative workflow for the synthesis of 5-methoxyindole-2-carbaldehyde via the McFadyen-Stevens reaction is as follows:

  • Hydrazide Formation: Ethyl 5-methoxyindole-2-carboxylate is treated with hydrazine hydrate to yield the corresponding carbohydrazide. This step is typically high-yielding.

  • Tosylation: The carbohydrazide is then reacted with p-toluenesulfonyl chloride in pyridine to form the N-tosylhydrazide.

  • Decomposition: The tosylhydrazide is heated in the presence of a base, such as anhydrous sodium carbonate in ethylene glycol, to induce the decomposition to 5-methoxyindole-2-carbaldehyde[5].

McFadyen_Stevens cluster_0 McFadyen-Stevens Reaction Workflow Ester Ethyl Indole-2-carboxylate Hydrazide Indole-2-carbohydrazide Ester->Hydrazide Hydrazine Hydrate Tosylhydrazide N-Tosyl-indole-2-carbohydrazide Hydrazide->Tosylhydrazide TsCl, Pyridine Aldehyde Indole-2-carbaldehyde Tosylhydrazide->Aldehyde Na2CO3, Heat Reduction_Oxidation cluster_1 Reduction-Oxidation Workflow Ester Ethyl Indole-2-carboxylate Alcohol Indole-2-methanol Ester->Alcohol LiAlH4 Aldehyde Indole-2-carbaldehyde Alcohol->Aldehyde Activated MnO2

Sources

A Senior Application Scientist's Guide to the Formylation of N-Alkylindoles: A Comparative Study of Vilsmeier-Haack and Alternative Reagents

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of a formyl group onto the indole nucleus is a cornerstone transformation in synthetic organic chemistry, particularly within drug development and materials science. The resulting indole-3-carboxaldehydes are versatile intermediates, pivotal for constructing a vast array of complex molecular architectures found in pharmaceuticals and biologically active compounds. For N-alkylindoles, the Vilsmeier-Haack reaction has long been the gold standard for achieving this transformation, lauded for its reliability and efficiency.[1]

However, a nuanced understanding of the available synthetic toolkit is crucial for the modern researcher. Factors such as substrate sensitivity, functional group tolerance, scalability, and safety profile demand a critical evaluation of alternatives. This guide provides an in-depth comparative analysis of the Vilsmeier-Haack reaction alongside other classical and contemporary formylation methods for N-alkylindoles. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and present quantitative data to empower researchers to make informed decisions in their synthetic endeavors.

The Benchmark: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most widely employed method for the formylation of electron-rich heterocyclic compounds, including N-alkylindoles.[2] Its prevalence is a testament to its mild conditions, generally high yields, and predictable regioselectivity. The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[3]

Mechanism of Action: An In-Depth Look

The efficacy of the Vilsmeier-Haack reaction hinges on a two-part mechanism: the formation of the Vilsmeier reagent, followed by an electrophilic aromatic substitution on the indole ring.

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a phosphate species to generate the highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, the active Vilsmeier reagent.

  • Electrophilic Attack and Hydrolysis: The electron-rich C3 position of the N-alkylindole attacks the electrophilic carbon of the Vilsmeier reagent. This step is favored due to the high electron density at this position, which is further enhanced by the electron-donating nature of the nitrogen atom.[4] The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final N-alkylindole-3-carboxaldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 Attack POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ Intermediate1->VilsmeierReagent Elimination IminiumSalt Iminium Salt Intermediate VilsmeierReagent->IminiumSalt Indole N-Alkylindole Indole->IminiumSalt Attack at C3 Aldehyde N-Alkylindole-3- carboxaldehyde IminiumSalt->Aldehyde Aqueous Workup (H₂O)

Caption: Vilsmeier-Haack reaction pathway for N-alkylindoles.

Causality in Experimental Design

The choice of POCl₃ as the activating agent is deliberate; it is highly effective and cost-efficient. The reaction is typically performed at low temperatures (0 °C) initially to control the exothermic formation of the Vilsmeier reagent, then allowed to warm to room temperature or gently heated to drive the electrophilic substitution to completion. The use of DMF as both a reagent and a solvent is common, though other non-protic solvents can be employed. The final hydrolysis step is critical and must be performed carefully, often by pouring the reaction mixture into ice-water and basifying to neutralize the acidic byproducts.

Comparative Analysis with Classical Formylation Reagents

While the Vilsmeier-Haack reaction is the dominant method, several classical named reactions exist for formylation. Their application to N-alkylindoles is, however, limited by significant drawbacks in efficiency, safety, and scope.

FeatureVilsmeier-HaackDuff ReactionRieche FormylationGattermann Reaction
Formyl Source DMF/POCl₃Hexamethylenetetramine (HMTA)Dichloromethyl methyl etherHCN / Zn(CN)₂ + HCl
Typical Substrates Electron-rich aromatics/heterocyclesPhenols, highly activated arenesElectron-rich aromaticsPhenols, heterocycles
Conditions Mild (0 °C to moderate heat)Harsh (acidic, high temp.)Harsh (strong Lewis acid)Harsh (acidic), toxic reagents
Yields on Indoles Good to ExcellentGenerally Low to Moderate[1]Moderate (substrate dependent)Moderate, often problematic
Regioselectivity Highly C3 selectiveC3 selective, but side reactionsC3 selectiveC3 selective
Key Limitations Stoichiometric POCl₃ wasteLow efficiency, complex mechanismMoisture sensitive, strong Lewis acidHighly toxic HCN, harsh acids
The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic acid or trifluoroacetic acid) to formylate highly activated aromatic rings, most notably phenols.[4][5] The electrophile is a complex iminium species derived from the acid-mediated decomposition of HMTA.

Applicability to N-Alkylindoles: The Duff reaction is generally inefficient for indoles, often resulting in low yields.[1] The strongly acidic conditions and high temperatures required can lead to substrate degradation and polymerization, which are common issues in indole chemistry. While C3-formylation is the expected outcome, the reaction is not considered a practical or reliable alternative to the Vilsmeier-Haack method for this substrate class.

Duff_Mechanism HMTA HMTA Iminium_ion Electrophilic Iminium Species HMTA->Iminium_ion Acid-catalyzed decomposition H_plus H⁺ H_plus->Iminium_ion Benzylamine_int Benzylamine Intermediate Iminium_ion->Benzylamine_int Indole N-Alkylindole Indole->Benzylamine_int Electrophilic Attack Aldehyde_imine Aldehyde Imine Benzylamine_int->Aldehyde_imine Intramolecular Redox Aldehyde N-Alkylindole-3- carboxaldehyde Aldehyde_imine->Aldehyde Hydrolysis

Caption: Simplified Duff reaction pathway.

The Rieche Formylation

The Rieche formylation employs dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[6][7] The Lewis acid activates the dichloromethyl methyl ether to generate a highly reactive electrophile.

Applicability to N-Alkylindoles: This method can formylate electron-rich heterocycles, but its application to indoles is hampered by the harshness of the required Lewis acids.[8] These strong acids can cause polymerization or degradation of the indole ring. Furthermore, dichloromethyl methyl ether is moisture-sensitive and a potent lachrymator, posing handling challenges. While it may offer a route for certain robust indole substrates, it lacks the general applicability and milder conditions of the Vilsmeier-Haack reaction.

The Gattermann Reaction

The classical Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[9] Due to the extreme toxicity of HCN, the Adams modification, which generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl, is more commonly used.[10] The reaction proceeds via the formation of an electrophilic formimidoyl species.

Applicability to N-Alkylindoles: The Gattermann reaction can be used to formylate indoles, but it is rarely the method of choice.[10] The primary deterrent is the use of highly toxic cyanide reagents. The strongly acidic conditions are also a significant drawback for many sensitive indole substrates. The Gattermann-Koch variant, which uses carbon monoxide and HCl, is generally not applicable to heterocyclic substrates like indoles.[9]

Modern and Milder Alternatives

Recognizing the limitations of both classical methods and the stoichiometric waste of the Vilsmeier-Haack reaction, recent research has focused on developing greener and more catalytic alternatives.

  • Iron-Catalyzed Formylation: An efficient method using ferric chloride (FeCl₃) as an inexpensive and non-toxic catalyst has been developed. This reaction uses formaldehyde and aqueous ammonia, with air as the oxidant, providing a more environmentally benign route to 3-formylindoles that is compatible with N-substituted indoles.

  • Boron-Catalyzed Formylation: A rapid and efficient formylation using trimethyl orthoformate (TMOF) as the formyl source, catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂), has been reported. This method is notable for its extremely short reaction times (often 1-5 minutes) and use of inexpensive reagents under neat conditions.

  • Photocatalytic and Electrochemical Methods: Emerging strategies utilize visible light or electrochemistry to generate formylating species under very mild conditions.[8] For instance, electrochemical decarboxylation of glyoxylic acid has been shown to be an effective method for the 3-formylation of indoles. These methods represent the cutting edge of formylation chemistry, offering high functional group tolerance and improved sustainability profiles.

Experimental Protocols

To ensure reproducibility, detailed, self-validating protocols are essential.

Protocol 1: Vilsmeier-Haack Formylation of N-Methylindole (Benchmark)

This protocol is a standard and reliable method for producing N-methylindole-3-carboxaldehyde.

  • Materials: N-methylindole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous), Sodium acetate, Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.1 eq.) dropwise to the stirred DMF. Maintain the temperature below 5 °C. Stir for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

    • Add a solution of N-methylindole (1.0 eq.) in anhydrous DMF (5 mL) dropwise to the cold Vilsmeier reagent solution.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

    • Once the starting material is consumed, cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow addition of a cold saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is basic (~8-9). This step is exothermic and may involve gas evolution.

    • Stir the resulting mixture vigorously for 1 hour.

    • Extract the aqueous mixture with DCM (3 x 20 mL).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford N-methylindole-3-carboxaldehyde. Typical yields are in the range of 85-95%.

Protocol 2: Iron-Catalyzed Formylation of N-Methylindole (Modern Alternative)

This protocol provides a greener alternative to the classical Vilsmeier-Haack reaction.

  • Materials: N-Methylindole, Ferric chloride (FeCl₃), Formaldehyde (37% aq. solution), Aqueous ammonia (28% aq. solution), DMF.

  • Procedure:

    • To a pressure-tolerant vial, add N-methylindole (1.0 eq.), FeCl₃ (0.02 eq.), formaldehyde solution (2.0 eq.), aqueous ammonia (2.0 eq.), and DMF (0.2 M concentration based on indole).

    • Seal the vial and place it in a preheated oil bath at 130 °C.

    • Stir the reaction mixture for the required time (typically 2-6 hours). Monitor by TLC.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the desired product. This method provides moderate to excellent yields and avoids the use of hazardous reagents like POCl₃.

Conclusion and Future Outlook

For the routine synthesis of N-alkylindole-3-carboxaldehydes, the Vilsmeier-Haack reaction remains the most reliable, high-yielding, and well-understood method .[1][2] Its operational simplicity and predictable regioselectivity make it the first choice for most applications.

However, the classical alternatives—Duff, Rieche, and Gattermann reactions—are largely of historical and academic interest for this specific transformation. Their harsh conditions, use of toxic reagents, and general inefficiency render them unsuitable for modern synthetic applications involving N-alkylindoles.[1][4][9]

The future of indole formylation lies in the development of catalytic and more sustainable methods . Iron and boron-catalyzed reactions already present viable, milder, and more environmentally friendly alternatives. As the field progresses, photocatalytic and electrochemical methods will likely become more mainstream, offering unparalleled mildness and functional group compatibility, further expanding the synthetic chemist's toolkit for accessing these invaluable molecular building blocks.

References

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  • Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. (2021). Thieme. [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences. [Link]

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  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. (2023). PubMed Central. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2013). Der Pharma Chemica. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI. [Link]

  • Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. (2022). National Institutes of Health. [Link]

  • Enantioselective Synthesis of N-Alkylindoles Enabled by Nickel- Catalyzed Modular, Unified C-C Coupling. ChemRxiv. [Link]

  • THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). (2003). HETEROCYCLES. [Link]

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A Comparative Guide to the Structural Validation of Novel 1-Ethyl-1H-indole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast family of indole-containing molecules, 1-Ethyl-1H-indole-2-carbaldehyde serves as a versatile scaffold for the synthesis of novel derivatives with therapeutic potential. The ethyl group at the N1 position and the carbaldehyde at the C2 position provide key handles for chemical modification, allowing for the exploration of structure-activity relationships.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the structures of newly synthesized derivatives of this compound. We will delve into the critical analytical techniques, present comparative data, and offer detailed experimental protocols to ensure the unambiguous structural elucidation of these novel compounds. Our focus is on the integration of multiple spectroscopic and analytical methods to build a self-validating system of evidence for each new molecular entity.

The Imperative of Rigorous Structural Validation

In the realm of drug discovery and development, the precise characterization of a molecule's structure is paramount. Any ambiguity can lead to erroneous interpretations of biological data, wasted resources, and potential safety concerns. Therefore, a multi-faceted approach to structural validation is not just best practice, but a scientific necessity. This guide will compare and contrast the utility of several instrumental methods, providing the logic behind their application in concert.

Comparative Spectroscopic and Analytical Techniques

The structural confirmation of novel this compound derivatives relies on a synergistic combination of modern analytical techniques.[1] Each method provides a unique piece of the structural puzzle, and their collective data provides a high degree of confidence in the final assigned structure.

Core Techniques for Structural Elucidation:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule.[2]

  • Mass Spectrometry (MS): Determines the molecular weight and provides insights into the fragmentation patterns of the molecule.[2]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule.[2]

  • X-ray Crystallography: Offers the definitive, three-dimensional structure of a molecule in its crystalline state.[3]

The following sections will explore the application of these techniques with a focus on derivatives of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution.[4] For derivatives of this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Expected ¹H NMR Spectral Features for the this compound Scaffold:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Key Insights
Aldehyde (-CHO)~9.8 - 10.0Singlet-Diagnostic for the carbaldehyde group.
Indole H3~7.2 - 7.4Singlet-Its chemical shift is sensitive to substituents on the indole ring.
Aromatic Protons (H4-H7)~7.1 - 7.8Multiplets (Doublets, Triplets)~7-9 Hz (ortho), ~1-3 Hz (meta)The splitting patterns reveal the substitution pattern on the benzene ring.
N-Ethyl (-CH₂CH₃)~4.2 - 4.5 (CH₂)Quartet~7 HzConfirms the presence and connectivity of the N-ethyl group.
N-Ethyl (-CH₂CH₃)~1.4 - 1.6 (CH₃)Triplet~7 HzConfirms the presence and connectivity of the N-ethyl group.

Data is based on typical values for indole derivatives and may vary depending on the solvent and specific substituents.[5]

¹³C NMR Spectroscopy

Carbon NMR provides information about the number of different types of carbon atoms and their chemical environments.

Expected ¹³C NMR Spectral Features for the this compound Scaffold:

Carbon Assignment Expected Chemical Shift (δ, ppm) Key Insights
Aldehyde Carbonyl (C=O)~180 - 185Confirms the aldehyde functional group.
Indole C2~135 - 140Point of attachment for the carbaldehyde.
Indole C3~115 - 120Sensitive to electronic effects of substituents.
Indole C3a, C7a~125 - 140Quaternary carbons of the indole ring.
Aromatic Carbons (C4-C7)~110 - 130Chemical shifts indicate the electronic nature of the benzene ring.
N-Ethyl (-CH₂)~40 - 45Confirms the N-ethyl group.
N-Ethyl (-CH₃)~14 - 16Confirms the N-ethyl group.

Data is based on typical values for indole derivatives and may vary depending on the solvent and specific substituents.[5]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] Ensure the sample is fully dissolved.

  • Transfer: Use a clean Pasteur pipette to transfer the solution into a 5 mm NMR tube.[5]

  • Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Average a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.[5]

  • Processing: Apply a Fourier transform to the raw data (Free Induction Decay - FID) to obtain the NMR spectrum. Phase the spectrum and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[2] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides the exact molecular formula of the synthesized compound.

Expected Mass Spectrometric Data for this compound (C₁₁H₁₁NO):

  • Molecular Formula: C₁₁H₁₁NO

  • Molecular Weight: 173.21 g/mol [6]

  • Expected HRMS (M+H)⁺: 174.0919

Common Fragmentation Pathways for Indole Derivatives:

The fragmentation patterns observed in the mass spectrum can provide valuable structural information. For indole-2-carbaldehyde derivatives, characteristic losses include:

  • Loss of the aldehyde group (-CHO): A peak corresponding to [M-29]⁺.

  • Loss of HCN: A common fragmentation for the indole ring, leading to a peak at [M-27]⁺.[7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount (sub-milligram) of the purified derivative in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for these types of molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis: The ions are separated based on their mass-to-charge ratio in the mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap).

  • Data Interpretation: The resulting spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound. The high-resolution data allows for the determination of the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Expected FT-IR Absorption Bands for this compound Derivatives:

Functional Group Expected Wavenumber (cm⁻¹) Key Insights
C-H stretch (aromatic)3000-3100Indicates the presence of the indole ring.
C-H stretch (aliphatic)2850-3000Confirms the N-ethyl group.
C=O stretch (aldehyde)1660-1700Strong absorption, characteristic of the conjugated aldehyde.
C=C stretch (aromatic)1450-1600Multiple bands confirming the aromatic system.
C-N stretch1200-1350Supports the presence of the indole nitrogen.

Data is based on typical values for indole derivatives.[8]

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid derivative directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the empty ATR accessory. Then, record the sample spectrum.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the various functional groups in the molecule.

X-ray Crystallography: The Definitive 3D Structure

For novel compounds, obtaining a single crystal suitable for X-ray diffraction provides the most unambiguous structural proof.[3] It reveals the precise spatial arrangement of atoms, bond lengths, bond angles, and stereochemistry.[3] While not always feasible, a crystal structure is the gold standard for structural validation.[9][10]

Experimental Workflow: X-ray Crystallography

Caption: Workflow for X-ray Crystallography.

Interpreting Crystallographic Data

The output of an X-ray crystallographic analysis is a detailed 3D model of the molecule. Key parameters to examine include:

  • Unit cell dimensions.

  • Bond lengths and angles: These should be within expected ranges for the types of bonds present.

  • Torsion angles: Define the conformation of flexible parts of the molecule, such as the N-ethyl group.

  • Intermolecular interactions: Hydrogen bonds and other non-covalent interactions in the crystal lattice can be identified.

Integrated Data Analysis: A Holistic Approach

The true power of this multi-technique approach lies in the integration of all the data. The molecular formula from HRMS must be consistent with the number and types of atoms observed in NMR. The functional groups identified by FT-IR must be present in the structure determined by NMR. And ideally, the solution-state structure from NMR should be consistent with the solid-state structure from X-ray crystallography.

Logical Flow for Structural Validation

G Start Synthesized Derivative NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR FT-IR Spectroscopy Start->IR Xray X-ray Crystallography (if possible) Start->Xray Proposed Proposed Structure NMR->Proposed MS->Proposed IR->Proposed Xray->Proposed Validated Validated Structure Proposed->Validated Consistent Data?

Caption: Integrated workflow for structural validation.

Conclusion

The structural validation of novel derivatives synthesized from this compound is a critical step in the drug discovery pipeline. A rigorous and multi-faceted analytical approach, as outlined in this guide, is essential to ensure the scientific integrity of the research. By combining the detailed insights from NMR, the precise mass determination from HRMS, the functional group identification from FT-IR, and the definitive 3D structure from X-ray crystallography, researchers can confidently establish the structure of their novel compounds. This robust validation forms the bedrock upon which all subsequent biological and pharmacological evaluations are built.

References

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • NIH. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. [Link]

  • ResearchGate. (2023). X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma. [Link]

  • Academian. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • ACS Publications. (2025). Analytical Control Strategies for Process Chemists. [Link]

  • Online Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]

  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

  • SciRP.org. (n.d.). Study of Mass Spectra of Some Indole Derivatives. [Link]

  • ResearchGate. (2025). Synthesis, single crystal X-ray studies and antimicrobial activities of novel Indole barbiturates. [Link]

  • PubChem. (n.d.). Indole-2-carboxaldehyde. [Link]

  • MDPI. (n.d.). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. [Link]

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A Comparative Guide to the Efficacy of Indole-Based Kinase Inhibitors Against Established Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors is relentless. Kinases, as central nodes in cellular signaling, represent a critical class of therapeutic targets. This guide provides an in-depth comparison of a promising class of novel kinase inhibitors derived from a 1-Ethyl-1H-indole-2-carbaldehyde scaffold with established, high-potency standard inhibitors targeting the Akt and Pim-1 kinases.

The indole scaffold is a privileged structure in medicinal chemistry, known for its broad range of biological activities. By functionalizing the this compound core, particularly through the formation of thiosemicarbazones, medicinal chemists have developed compounds with significant anti-proliferative effects. Here, we will use a representative indole thiosemicarbazone derivative, hereafter referred to as Indole-TSC-5j , as a proxy for this emerging class of inhibitors.[1] This guide will objectively compare its cellular efficacy with the well-characterized enzymatic activities of MK-2206 , a standard allosteric Akt inhibitor, and AZD1208 , a potent pan-Pim kinase inhibitor.

This analysis is designed for researchers, scientists, and drug development professionals, offering a technical synthesis of available data to inform future research and development efforts.

Comparative Efficacy: Indole-TSC-5j vs. Standard Inhibitors

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. While a direct head-to-head enzymatic assay comparing Indole-TSC-5j with MK-2206 and AZD1208 is not publicly available, we can draw meaningful comparisons from existing data.

InhibitorTarget Kinase(s)IC50 ValueAssay TypeReference
Indole-TSC-5j Implied cellular targets (Proliferation)0.14 µM (in PC3 cells)Cell-based anti-proliferative[1]
MK-2206 Akt1, Akt2, Akt38 nM, 12 nM, 65 nMCell-free enzymatic[2][3][4]
AZD1208 Pim-1, Pim-2, Pim-30.4 nM, 5.0 nM, 1.9 nMCell-free enzymatic[5][6][7]

Expert Analysis:

The data clearly positions MK-2206 and AZD1208 as highly potent enzymatic inhibitors, with IC50 values in the low nanomolar range.[2][3][4][5][6][7] This level of potency is characteristic of well-optimized clinical candidates and reflects a strong, direct interaction with their respective kinase targets.

Indole-TSC-5j , on the other hand, demonstrates a potent anti-proliferative effect in a cancer cell line at a sub-micromolar concentration (0.14 µM).[1] It is important to note that a cell-based IC50 is influenced by multiple factors, including cell membrane permeability, off-target effects, and the activity of cellular drug efflux pumps. Therefore, while not a direct measure of kinase inhibition, the potent cellular activity of Indole-TSC-5j suggests that it effectively engages its intracellular target(s) to induce a biological response. The structural similarity of indole-based compounds to known kinase inhibitors suggests that its anti-proliferative effects are likely mediated, at least in part, through the inhibition of one or more oncogenic kinases.

Key Signaling Pathways: Akt and Pim-1

To understand the significance of inhibiting Akt and Pim-1, it is crucial to visualize their roles in cellular signaling.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8][9][10][11][12] Its dysregulation is a common feature in many cancers.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Bad Bad Akt->Bad Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bad->Apoptosis MK2206 MK-2206 MK2206->Akt Allosteric Inhibition JAK_STAT_Pim1_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Pim1 Pim-1 STAT_dimer->Pim1 Upregulates Transcription CellCycle Cell Cycle Progression Pim1->CellCycle Bad Bad Pim1->Bad Inhibition Apoptosis Apoptosis Bad->Apoptosis AZD1208 AZD1208 AZD1208->Pim1 ATP-Competitive Inhibition

Caption: The JAK/STAT/Pim-1 signaling pathway and the inhibitory action of AZD1208.

Experimental Methodologies

To ensure the scientific integrity of kinase inhibitor evaluation, standardized and robust experimental protocols are essential. Below are representative protocols for assessing Akt and Pim-1 kinase activity.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

This assay provides a quantitative measure of kinase activity by detecting the amount of ADP produced during the phosphorylation reaction.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Step1 1. Kinase Reaction: - Kinase (Akt or Pim-1) - Substrate - ATP - Test Inhibitor Start->Step1 Step2 2. Terminate & Deplete ATP: Add ADP-Glo™ Reagent Step1->Step2 Step3 3. Convert ADP to ATP: Add Kinase Detection Reagent Step2->Step3 Step4 4. Measure Luminescence: Luciferase/Luciferin Reaction Step3->Step4 End End Step4->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • In a 96-well plate, add the kinase buffer, the specific kinase (e.g., recombinant human Akt1 or Pim-1), and the appropriate substrate (e.g., GSK-3 fusion protein for Akt, or a synthetic peptide for Pim-1). [13][14][15][16] * Add the test compound (e.g., Indole-TSC-5j) at various concentrations. Include a vehicle control (e.g., DMSO).

    • Initiate the reaction by adding a solution of ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). [13][16]

  • Reaction Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. [13][14][17][18][19][20] * Incubate at room temperature for 40 minutes. [13][18]

  • ADP to ATP Conversion:

    • Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts the ADP generated in the kinase reaction into ATP. [13][14][17][18][19][20] * Incubate at room temperature for 30-60 minutes. [16]

  • Luminescence Detection:

    • The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Read the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Anti-Proliferative Assay: MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., PC3 prostate cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound (e.g., Indole-TSC-5j) and a vehicle control.

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolic enzymes will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

This guide provides a comparative overview of a promising class of indole-based kinase inhibitors, represented by Indole-TSC-5j, and the established standard inhibitors MK-2206 and AZD1208. While the standard inhibitors demonstrate superior potency in direct enzymatic assays, the notable cellular efficacy of the indole thiosemicarbazone derivative highlights its potential as a lead compound for further development.

To definitively establish the efficacy of this compound based inhibitors, future studies should focus on:

  • Direct Enzymatic Assays: Evaluating the inhibitory activity of these indole derivatives against a panel of kinases, including Akt and Pim-1, to determine their IC50 values and selectivity profiles.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related compounds to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Assessing the anti-tumor activity of the most promising compounds in preclinical animal models.

By pursuing these research avenues, the full therapeutic potential of this interesting class of indole-based kinase inhibitors can be elucidated.

References

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • PI3K-AKT Signaling Pathway. Creative Diagnostics. [Link]

  • PI3K-PKB/Akt Pathway. Cold Spring Harbor Perspectives in Biology. [Link]

  • PI3K-Akt signaling pathway. Cusabio. [Link]

  • AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. National Institutes of Health. [Link]

  • The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells. Frontiers in Oncology. [Link]

  • Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo. Dovepress. [Link]

  • Regulation of Pim-1 at the transcriptional level via the JAK/STAT... ResearchGate. [Link]

  • AKT 1 Kinase Enzyme System Datasheet. BPS Bioscience. [Link]

  • PIM1, Active. BPS Bioscience. [Link]

  • AKT In Vitro Kinase assay. Bio-protocol. [Link]

  • Signal transduction through JAK-STAT and NF-κB regulated Pim-1 kinase: Novel target for anticancer leads. ResearchGate. [Link]

  • PIM kinase (and Akt) biology and signaling in tumors. National Institutes of Health. [Link]

  • Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. [Link]

  • Signal Transduction through JAK-STAT and NF-κB Regulated Pim-1 Kinase: Novel Target for Anticancer Leads. Bentham Science. [Link]

  • Pim - JAK/STAT Signaling. BioCrick. [Link]

  • Novel thiosemicarbazone derivatives containing indole fragment as potent and selective anticancer agent. PubMed. [Link]

  • 1H-Indole-3-carbaldehyde thiosemicarbazone. National Institutes of Health. [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]

  • Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. PubMed. [Link]

  • 1H-Indole-2-carbaldehyde. Synthonix. [Link]

  • Novel thiosemicarbazone derivatives containing indole fragment as potent and selective anticancer agent. R Discovery. [Link]

  • Synthesis of indole-substituted thiosemicarbazones as an aldose reductase inhibitor: an in vitro, selectivity and in silico study. PubMed. [Link]

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Link]

  • PIM kinase inhibitors: Structural and pharmacological perspectives. PubMed. [Link]

  • Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. PubMed. [Link]

  • Scheme 3. Reaction of thiosemicarbazone derivatives with α-halocarbonyl compounds. ResearchGate. [Link]

  • Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. MDPI. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Ethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-Ethyl-1H-indole-2-carbaldehyde. As a substituted indole aldehyde, this compound requires careful handling and adherence to hazardous waste regulations. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind disposal choices to ensure both personal safety and environmental stewardship.

Hazard Assessment and Immediate Safety Protocols

Before any disposal procedure, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for the 1-ethyl derivative is limited, data from analogous indole aldehydes (indole-2-carbaldehyde, indole-3-carboxaldehyde) indicate a consistent hazard profile.

1.1. Hazard Identification Based on structurally similar compounds, this compound should be handled as a substance that:

  • Causes serious eye irritation.[1][2][3][4]

  • Causes skin irritation.[1][2][3][4]

  • May cause respiratory irritation.[1][2][3]

  • May cause an allergic skin reaction.[5]

It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][5] All waste containing this compound must be treated as hazardous.[5]

1.2. Required Personal Protective Equipment (PPE) To mitigate risks, the following PPE must be worn when handling this compound and its waste:

  • Eye and Face Protection: Chemical safety goggles or a face shield (29 CFR 1910.133).[4]

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., Nitrile rubber).[4]

  • Skin and Body Protection: A lab coat and, if handling larger quantities, an apron or coveralls.[2][3]

  • Respiratory Protection: Use only in a well-ventilated area or a certified chemical fume hood.[2][3][4]

1.3. Spill Management In the event of a spill:

  • Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Carefully sweep or shovel the absorbed material into a suitable, sealable container for disposal.[5][6]

  • Label the container as "Hazardous Waste" detailing the contents.

  • Clean the spill area thoroughly with soap and water. All cleaning materials must also be collected as hazardous waste.

The Primary Disposal Pathway: Regulated Hazardous Waste Collection

The most direct and universally compliant method for disposing of this compound is through your institution's hazardous waste management program. This pathway ensures adherence to regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7]

Rationale: Direct collection by a licensed vendor eliminates the complexities and potential liabilities of on-site chemical treatment. It is the gold standard for laboratory chemical waste.

ParameterRequirementRationale & Details
Container Use a compatible, leak-proof container with a secure cap.[8][9]Prevents reactions and environmental release. Do not use metal containers for acidic waste or foodstuff containers.[7][8] The original product container is often a suitable choice.[9]
Labeling Clearly label with the words "HAZARDOUS WASTE" .[9][10]This is a strict EPA requirement for regulatory compliance and safety.[11]
Content ID List all chemical constituents by name and approximate percentage.[8]Informs waste handlers of the container's contents to ensure safe handling, segregation, and disposal.
Storage Location Store in a designated Satellite Accumulation Area (SAA).[8][11]The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][11]
Segregation Store waste away from incompatible materials (strong acids, bases, oxidizers).[8]Prevents dangerous chemical reactions, such as the release of toxic gases or fire.

Step-by-Step Protocol for Waste Collection:

  • Designate a suitable waste container that is known to be compatible with indole-based compounds and any solvents used.

  • Affix a hazardous waste label to the container before adding any waste.

  • Carefully transfer waste this compound (solid, solutions, or contaminated materials) into the container, avoiding spills.

  • Securely cap the container immediately after adding waste. Containers must remain closed except when adding or removing material.[8][9]

  • Store the container in your designated SAA, ensuring it is segregated from incompatible chemicals.

  • Once the container is full, or according to your institution's policies, arrange for pickup by your Environmental Health & Safety (EH&S) department or a contracted waste vendor.

Advanced Protocol: Chemical Deactivation of Aldehyde Waste

For laboratories equipped and permitted to perform on-site waste treatment, chemical deactivation can be an effective method to reduce the toxicity of aldehyde-containing waste streams.[12] The primary mechanism is the oxidation of the aldehyde functional group to a more stable and less toxic carboxylic acid.[13][14]

Disclaimer: This procedure should only be performed by trained personnel in a controlled laboratory setting and in full compliance with your institution's policies and local regulations. Never discharge treated waste to the sewer without explicit, written permission from the local sewer authority.[12] Untreated chemical waste is strictly forbidden from sink disposal.[8]

Disposal Decision Workflow

G start Waste Generated: This compound check_policy Is on-site chemical deactivation permitted by your institution and local regulations? start->check_policy collect_hw PRIMARY PATHWAY: Collect as Hazardous Waste in a labeled, sealed container. check_policy->collect_hw No / Uncertain select_protocol ADVANCED PATHWAY: Select Deactivation Protocol (e.g., Permanganate Oxidation) check_policy->select_protocol Yes store_saa Store in designated Satellite Accumulation Area (SAA). Segregate from incompatibles. collect_hw->store_saa vendor_pickup Arrange pickup by certified waste vendor. store_saa->vendor_pickup end Disposal Complete vendor_pickup->end execute_protocol Execute step-by-step protocol in a chemical fume hood with appropriate PPE. select_protocol->execute_protocol verify Verify complete deactivation (e.g., loss of permanganate color) and neutralize pH to ~7. execute_protocol->verify collect_treated Collect treated waste for hazardous disposal. verify->collect_treated Verification Fails sewer_check Is sewer disposal of the treated, neutralized solution explicitly approved by the local sewer authority? verify->sewer_check Verification Succeeds collect_treated->store_saa sewer_check->collect_treated No aqueous_disposal Dispose via drain with copious amounts of water. sewer_check->aqueous_disposal Yes aqueous_disposal->end

Caption: Decision workflow for the disposal of this compound.

3.1. Lab-Scale Protocol: Potassium Permanganate Oxidation

This protocol details the deactivation of up to 1 gram of this compound.

Causality: Potassium permanganate (KMnO₄) is a powerful oxidizing agent that converts the aldehyde group (-CHO) into a carboxylic acid (-COOH). The deep purple permanganate ion (MnO₄⁻) is reduced to manganese dioxide (MnO₂), a brown precipitate, providing a visual indicator of the reaction's progress.

Materials:

  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH), 1 M solution

  • Sulfuric acid (H₂SO₄), 1 M solution

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate reaction vessel (e.g., Erlenmeyer flask) large enough to prevent splashing.

Procedure:

  • Preparation: In a chemical fume hood, dissolve up to 1 g of the aldehyde waste in 50 mL of water. If solubility is an issue, a minimal amount of a water-miscible organic solvent like acetone may be used, but be aware that the solvent will also be oxidized, consuming permanganate.

  • Basification: Add 1 M NaOH dropwise to the solution until the pH is approximately 9. The oxidation is more efficient under basic conditions.

  • Oxidation: Slowly, and with continuous stirring, add a 5% w/v solution of potassium permanganate. The purple color will disappear as it reacts. Continue adding the KMnO₄ solution portion-wise until a faint purple or pink color persists for at least 15-20 minutes, indicating that all the aldehyde has been consumed. A brown precipitate of MnO₂ will form.

  • Quenching (If Necessary): If excess permanganate was added (strong purple color remains), it can be quenched by adding a small amount of sodium bisulfite until the solution is colorless or brown.

  • Neutralization: Once the reaction is complete, carefully neutralize the solution by adding 1 M sulfuric acid dropwise until the pH is between 6.0 and 8.0.[13] Monitor the pH closely.

  • Final Disposal: The resulting mixture contains the less hazardous carboxylate salt, water, and MnO₂ precipitate.

    • If approved by your local wastewater authority, this neutralized mixture may be eligible for drain disposal with copious amounts of water.[12][13]

    • If not approved, or if you are uncertain, the final mixture must be collected as hazardous waste. Label it as "Treated this compound waste (contains Manganese Dioxide)."

Regulatory Compliance and Record Keeping

All chemical waste disposal is governed by federal, state, and local regulations.[5][7]

  • EPA Generator Status: Your facility's generator status (e.g., Small Quantity Generator) dictates how much waste can be stored and for how long.[10][11]

  • Documentation: Maintain accurate records of all waste generated and disposed of. If performing on-site treatment, keep a detailed log of the procedures used and the verification results.[12][15]

  • Consult Your EHS: Always consult your institution's Environmental Health & Safety department for specific guidance, as they will be experts on both institutional policy and local regulations.

References

  • Focus on: Treatment by Aldehyde Deactivation. (2024).
  • Chemical Waste Disposal Guidelines. Emory University.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Method of neutralizing aldehyde-containing waste waters and the like. (1996).
  • Laboratory Environmental Sample Disposal Information Document. United States Environmental Protection Agency (EPA).
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Laboratory Waste Management: The New Regul
  • Guidelines: Handling and Disposal of Chemicals. Purdue University.
  • Safety Data Sheet: Indole-4-carboxaldehyde. (2023). Fisher Scientific.
  • Safety Data Sheet: Indole-3-carboxaldehyde. (2025). Cayman Chemical.
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL.
  • Safety Data Sheet: Indole-2-carboxaldehyde. (2025). Fisher Scientific.
  • Safety Data Sheet: 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde. AK Scientific, Inc.
  • Safety Data Sheet: 1H-Indole-3-carboxaldehyde. Synquest Labs.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and organic synthesis, indole derivatives are foundational scaffolds. 1-Ethyl-1H-indole-2-carbaldehyde, with its reactive aldehyde functionality, is a valuable building block. However, its utility is matched by the imperative for rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection and use of Personal Protective Equipment (PPE). Our approach is grounded in established safety principles and data from closely related chemical analogues, ensuring a comprehensive and trustworthy protocol.

Hazard Analysis: Understanding the "Why"

While a specific Safety Data Sheet (SDS) for this compound is not always available, a robust safety protocol can be developed by examining the known hazards of structurally similar indole aldehydes. Compounds like Indole-2-carboxaldehyde and Indole-3-carboxaldehyde consistently present a clear hazard profile that we can reliably extrapolate.

The primary hazards are:

  • Skin Irritation (H315): Aromatic aldehydes can react with skin proteins, leading to irritation.[1][2] Prolonged or repeated contact may cause dermatitis.

  • Serious Eye Irritation (H319): The eyes are particularly vulnerable. Direct contact with the solid or solutions can cause significant irritation and potential damage.[1][2][3]

  • Respiratory Tract Irritation (H335): As a fine powder, the compound can be easily inhaled, irritating the nose, throat, and lungs.[1][2][4]

These hazards are rooted in the chemical reactivity of the aldehyde group and the overall molecular structure. Therefore, all handling procedures must be designed to prevent direct contact with the skin, eyes, and respiratory system.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on a risk assessment of the specific procedure being performed. The following components represent the essential PPE for handling this compound.

Eye and Face Protection

This is non-negotiable. Standard safety glasses are insufficient.

  • Chemical Splash Goggles: Must be worn at all times when handling the solid or its solutions. They provide a seal around the eyes, protecting against dust particles, splashes, and vapors. Ensure they meet ANSI Z87.1 standards in the US or EN 166 in Europe.[2][3][5]

  • Face Shield: A face shield, worn over chemical splash goggles, is mandatory when there is a significant risk of splashing.[2][6][7] This includes transferring solutions, handling larger quantities (>5 g), or during exothermic reactions.

Skin and Body Protection
  • Gloves: The choice of glove material is critical. Latex gloves are not recommended due to their poor resistance to many organic chemicals.[6]

    • Recommended: Nitrile gloves provide good splash protection for incidental contact.[6][7] Always check the manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact is anticipated.

    • Procedure: For handling the solid or preparing solutions, single-use nitrile gloves are standard. Inspect gloves for any signs of damage before use and remove them immediately if contamination occurs, washing hands thoroughly.[7]

  • Laboratory Coat: A flame-resistant (FR) or 100% cotton lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[7] This protects your skin and personal clothing from minor spills and dust.

  • Chemical Apron: For procedures involving larger volumes or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]

  • Footwear: Sturdy, closed-toe shoes that cover the entire foot are required in any laboratory setting.[6][7] Do not wear perforated shoes, sandals, or cloth sneakers.

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation risks.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, should be performed inside a certified chemical fume hood to control exposure to dust and vapors.[2]

  • Respirators: Under normal laboratory conditions with a functioning fume hood, respiratory protection is typically not required.[3][5] However, in the event of a large spill or a failure of engineering controls, a respirator may be necessary. Use requires enrollment in a formal respiratory protection program, including medical evaluation and fit-testing, as mandated by OSHA 29 CFR 1910.134.[6][7]

Operational PPE Protocols: A Task-Based Approach

The level of PPE should be matched to the specific task. The following table summarizes the recommended PPE for common laboratory operations.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid (<1g) Chemical Splash GogglesSingle Nitrile GlovesLab CoatWork in Fume Hood or Ventilated Enclosure
Solution Preparation Chemical Splash GogglesSingle Nitrile GlovesLab CoatWork in Fume Hood
Reaction Setup/Monitoring Chemical Splash GogglesSingle Nitrile GlovesLab CoatWork in Fume Hood
Liquid Transfer (>50 mL) Goggles & Face ShieldSingle Nitrile GlovesLab Coat & Chemical ApronWork in Fume Hood
Work-up & Extraction Goggles & Face ShieldSingle Nitrile GlovesLab Coat & Chemical ApronWork in Fume Hood
Large Spill Cleanup Goggles & Face ShieldDouble Nitrile GlovesChemical-Resistant Suit/ApronAir-Purifying Respirator (if required)
Step-by-Step Guide: Donning and Doffing PPE

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Put on your lab coat and fasten all buttons. If needed, wear a chemical apron over it.

  • Goggles/Face Shield: Put on your chemical splash goggles, ensuring a snug fit. If required, place the face shield over the goggles.

  • Gloves: Put on your nitrile gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves without touching the outside of the glove with your bare skin. Peel one glove off by grasping the cuff and pulling it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off inside out. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if worn), followed by the goggles, by handling the straps. Avoid touching the front surfaces.

  • Lab Coat/Apron: Unbutton your lab coat and remove it by folding it inward on itself, keeping the contaminated outer surface away from your body. Hang it in its designated location or dispose of it if it's a single-use coat.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Emergency Response & Disposal

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention if irritation persists.[3][4]

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal of Contaminated PPE

All disposable PPE that has been contaminated with this compound must be considered hazardous waste.

  • Place used gloves, disposable aprons, and any contaminated wipes into a designated, sealed hazardous waste container.

  • Never discard contaminated items in the regular trash.

  • Follow your institution's specific guidelines for chemical waste disposal.[3]

Visualized PPE Decision Workflow

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the experimental variables.

PPE_Decision_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Plan Experiment AssessScale Assess Scale of Work (e.g., mg vs. multi-gram) Start->AssessScale AssessSplash Assess Splash Potential (e.g., liquid transfer, work-up) AssessScale->AssessSplash All Scales AddApron Add Chemical Apron AssessScale->AddApron Large Scale (>5g or >50mL) BasePPE Minimum PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Closed-Toe Shoes - Work in Fume Hood AssessSplash->BasePPE Low Splash Risk AddFaceShield Add Face Shield AssessSplash->AddFaceShield High Splash Risk Proceed Proceed with Experiment BasePPE->Proceed AddFaceShield->BasePPE AddApron->AddFaceShield

Caption: Decision workflow for selecting appropriate PPE.

References

  • Lead Sciences. This compound. Available at: [Link]

  • Fisher Scientific. Safety Data Sheet (Alternative): Indole-2-carboxaldehyde. Available at: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. Available at: [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. Available at: [Link]

  • PubChem, National Library of Medicine. 1-Ethyl-2-pyrrolecarboxaldehyde. Available at: [Link]

  • PubChem, National Library of Medicine. Indole-2-carboxaldehyde. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.